molecular formula C5H2F2N2O2 B3033586 3,5-Difluoro-2-nitropyridine CAS No. 1073634-13-5

3,5-Difluoro-2-nitropyridine

Cat. No.: B3033586
CAS No.: 1073634-13-5
M. Wt: 160.08 g/mol
InChI Key: ZNMBOZBJKBSSFZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitropyridine is a useful research compound. Its molecular formula is C5H2F2N2O2 and its molecular weight is 160.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMBOZBJKBSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3,5-Difluoro-2-nitropyridine

This compound (CAS No. 1073634-13-5) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science[1]. Its structure, featuring a pyridine core substituted with two strongly electronegative fluorine atoms and a powerful electron-withdrawing nitro group, imparts a unique and highly valuable reactivity profile. This guide offers a detailed exploration of the chemical properties, reactivity, and synthetic utility of this compound, providing field-proven insights for its application in complex molecular design.

While extensive public data on this compound is less prevalent than for its mono-fluorinated analogs, its behavior can be expertly predicted and understood through the foundational principles of physical organic chemistry. The strategic placement of its substituents creates a potent electrophilic aromatic system, primed for specific and controlled chemical transformations. This makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals where the inclusion of a fluorinated pyridine scaffold can enhance metabolic stability, bioavailability, and target binding affinity[2].

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, characterization, and use in synthesis. The data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1073634-13-5[1]
Molecular Formula C₅H₂F₂N₂O₂[1]
Molecular Weight 160.08 g/mol Calculated
Appearance Typically a solid at room temperatureInferred
Purity >95% (Commercially available)[1]

Spectroscopic Analysis: While specific spectra for this exact isomer are not broadly published, a skilled chemist can predict the key features based on its structure. Spectroscopic analysis is indispensable for confirming the identity and purity of the material in a laboratory setting.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR would display five signals for the five distinct carbon atoms of the pyridine ring. The carbons bonded to fluorine (C3 and C5) and the carbon bonded to the nitro group (C2) would show characteristic shifts and C-F coupling patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C3 and C5 positions.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-F bonds, the aromatic ring, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

Core Reactivity: The Chemistry of an Electron-Deficient Heterocycle

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of the nitro group and the two fluorine atoms. These substituents render the pyridine ring highly electron-deficient, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[3][4].

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, further amplified by the substituents, makes it susceptible to attack by nucleophiles[5].

  • Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride ion). This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[3].

  • Elimination: The aromaticity is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in SNAr reactions, particularly when the ring is highly activated.

The nitro group at the C2 position, along with the ring nitrogen, provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex, thereby lowering the activation energy for the reaction[3][6]. The fluorine atom at the C5 position further enhances the electrophilicity of the ring.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 1: Regioselective SNAr with an Amine Nucleophile

This protocol describes a representative procedure for the reaction of this compound with a generic secondary amine, such as morpholine. The reaction is expected to proceed with high regioselectivity, displacing one of the fluoride ions.

Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation of the base but not the nucleophile, enhancing its reactivity. An inorganic base like potassium carbonate is sufficient to neutralize the HF generated in situ. The reaction is heated to provide the necessary activation energy for the substitution.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

  • Add potassium carbonate to the stirred solution.

  • Add morpholine dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Synthetic Utility: Further Transformations

Beyond its primary reactivity in SNAr, the nitro group serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion turns the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. This opens up pathways to a wide range of further derivatizations, such as amide bond formation or participation in cross-coupling reactions.

Several reagents are effective for this reduction[7][8]:

  • Catalytic Hydrogenation (H₂/Pd/C): A clean and efficient method, though it may not be compatible with other reducible functional groups[8].

  • Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic and robust methods. Tin(II) chloride is known for its chemoselectivity towards nitro groups[9].

  • Transfer Hydrogenation (Fe/NH₄Cl): A milder, neutral condition that tolerates many functional groups.

Synthetic_Workflow A This compound B 3-Amino-5-fluoro-2-nitropyridine (Hypothetical SNAr product) A->B SNAr Reaction (e.g., NH₃, K₂CO₃, DMSO) C 2,3-Diamino-5-fluoropyridine B->C Nitro Group Reduction (e.g., H₂, Pd/C, EtOH)

Caption: Synthetic utility via SNAr and subsequent nitro reduction.

Experimental Protocol 2: Reduction of a Nitropyridine to an Aminopyridine

This protocol provides a standard procedure for the reduction of a substituted 2-nitropyridine product (from Protocol 1) to the corresponding 2-aminopyridine using catalytic hydrogenation.

Rationale: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups. Ethanol is a common solvent for hydrogenations. The reaction is performed under a positive pressure of hydrogen gas to ensure an adequate supply for the reduction.

Materials:

  • Substituted 3-fluoro-2-nitropyridine derivative (1.0 eq)

  • Palladium on carbon (10% w/w, 5-10 mol% Pd)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the nitropyridine starting material in ethanol.

  • Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the desired aminopyridine product.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged starting material for creating molecules with enhanced biological activity and improved material properties.

  • Pharmaceuticals: Fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity[2]. Pyridine rings are common in FDA-approved drugs, acting as bioisosteres for phenyl rings and providing a key hydrogen bond acceptor through the ring nitrogen[10]. The ability to selectively functionalize the this compound core allows for the rapid generation of libraries of complex molecules for screening against various biological targets.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated heterocycles can lead to the development of more potent and stable herbicides and pesticides[2][11].

  • Materials Science: The unique electronic properties imparted by the fluoro and nitro substituents make this scaffold a candidate for incorporation into organic electronics, polymers, and other advanced materials[12].

Safety and Handling

As a highly reactive and functionalized chemical, this compound requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves[13][14].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[14].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials[13].

  • Toxicity: While specific toxicity data for this compound is limited, related fluoronitroaromatics are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care[13].

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its predictable and highly tunable reactivity. The electron-deficient nature of the pyridine ring, engineered by the strategic placement of two fluoro and one nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. Subsequent reduction of the nitro group provides access to a rich downstream chemistry. For researchers and scientists in drug development and materials science, a thorough understanding of these chemical properties is the key to unlocking the full synthetic potential of this powerful building block.

References

Synthesis pathways for 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-nitropyridine

Executive Summary

This compound is a pivotal building block in contemporary medicinal and agrochemical research. Its unique electronic properties, conferred by two fluorine atoms and a nitro group on a pyridine scaffold, make it a valuable intermediate for constructing complex, biologically active molecules.[1] The strategic placement of these functional groups allows for selective downstream modifications, primarily through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the robust and widely utilized Halogen Exchange (Halex) reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical process parameters that influence reaction efficiency and yield. Furthermore, alternative conceptual strategies are explored to provide a complete picture for the research scientist.

Introduction: Strategic Importance and Synthetic Challenges

Significance in Drug Discovery and Agrochemicals

The incorporation of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties.[2] Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.[1][3] The this compound moiety serves as a versatile precursor. The nitro group can be readily reduced to an amine, which can then be derivatized, while the pyridine nitrogen and fluorine atoms offer additional sites for molecular interaction or further functionalization.

Core Synthetic Challenge: Regiocontrolled Fluorination

The synthesis of poly-substituted pyridine derivatives presents inherent challenges, particularly concerning the regioselective introduction of substituents. Nucleophilic aromatic substitution on an electron-rich pyridine ring is intrinsically difficult.[4][5] Therefore, the ring must be activated by strongly electron-withdrawing groups. Simultaneously, the fluorinating agent must be sufficiently reactive to displace other leaving groups under controlled conditions to avoid side reactions. The Halex reaction, starting from a chlorinated precursor, provides a reliable solution to these challenges.[6]

The Principal Pathway: Synthesis via Halogen Exchange (Halex)

The most established and scalable route to this compound is a two-step process starting from 3,5-dichloropyridine. This involves an initial nitration to activate the ring, followed by a double nucleophilic aromatic substitution (SNAr) to replace the chlorine atoms with fluorine.

G cluster_0 Overall Synthesis Pathway A 3,5-Dichloropyridine B 3,5-Dichloro-2-nitropyridine (Precursor) A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound (Target Molecule) B->C Halogen Exchange (Halex) (e.g., KF, Sulfolane, 180-220°C)

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of the 3,5-Dichloro-2-nitropyridine Precursor

The first critical step is the regioselective nitration of 3,5-dichloropyridine. The directing effects of the chlorine atoms and the pyridine nitrogen atom favor the introduction of the nitro group at the 2-position. This is crucial as the nitro group at C2 is what activates the C3 and C5 positions for the subsequent fluorination step.

Step 2: The SNAr Fluorination Mechanism

The conversion of 3,5-dichloro-2-nitropyridine to the difluoro analogue is a classic SNAr reaction.[7] The mechanism proceeds via a two-step addition-elimination sequence.

  • Nucleophilic Attack: The fluoride ion (F⁻), a potent nucleophile, attacks one of the carbon atoms bearing a chlorine (C3 or C5). This step is facilitated by the strong electron-withdrawing effect of the nitro group at the C2 position, which delocalizes the negative charge of the intermediate.

  • Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.[7]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This process occurs twice to replace both chlorine atoms.

Caption: Simplified mechanism of the SNAr Halex reaction.

Detailed Experimental Protocol: Halex Fluorination

This protocol is a representative synthesis based on established principles of halogen exchange reactions on activated pyridine systems. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound from 3,5-dichloro-2-nitropyridine.

Materials:

  • 3,5-dichloro-2-nitropyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 - 4.0 eq)

  • Sulfolane (anhydrous)

  • Toluene

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a distillation head (or Dean-Stark trap) connected to a condenser.

  • Heating mantle.

  • Standard glassware for work-up and purification.

Procedure:

  • Setup and Inerting: Assemble the reaction apparatus and ensure it is dry. Charge the flask with 3,5-dichloro-2-nitropyridine (1.0 eq), spray-dried potassium fluoride (e.g., 3.0 eq), and sulfolane (approx. 3-5 mL per gram of starting material).

  • Azeotropic Drying (Optional but Recommended): Add a small amount of toluene. Heat the mixture to reflux to azeotropically remove any residual water, which can significantly inhibit the reaction. Collect the water in a Dean-Stark trap or distill off the toluene-water azeotrope.

  • Fluorination Reaction: Once all water is removed, slowly raise the internal temperature to 190-220°C under a slow stream of inert gas. The reaction is typically monitored by GC or HPLC for the disappearance of the starting material and intermediates (e.g., 3-chloro-5-fluoro-2-nitropyridine). Maintain the temperature for 8-24 hours, or until the reaction is deemed complete.

  • Work-up: Cool the reaction mixture to below 100°C. Carefully quench the mixture by slowly adding it to a stirred vessel of cold water.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a solid or oil.

Process Optimization and Key Parameters

The success of the Halex reaction is highly dependent on several key parameters that must be carefully controlled.

ParameterKey Considerations & RationaleTypical Range
Fluorinating Agent Potassium Fluoride (KF): Cost-effective and common. Must be anhydrous and of high surface area (spray-dried is ideal). Its low solubility can be a limitation.[8] Cesium Fluoride (CsF): More reactive and soluble than KF, allowing for lower reaction temperatures, but is significantly more expensive and hygroscopic.[6]KF: 2.5-4.0 eq. CsF: 2.2-3.0 eq.
Solvent Must be polar, aprotic, and have a high boiling point. Solvents like Sulfolane, DMSO, or NMP are effective because they solvate the potassium cation, leaving a more reactive "naked" fluoride anion.[6][9]Sulfolane, DMSO, NMP, DMF
Temperature High temperatures (typically >180°C) are required to overcome the activation energy for C-Cl bond cleavage. The exact temperature depends on the substrate's reactivity and the chosen solvent.180 - 230 °C
Water Content The reaction is extremely sensitive to water. Water hydrates the fluoride ion, drastically reducing its nucleophilicity. Rigorous drying of reagents and solvents is critical for good yields.[10]< 0.1%
Phase-Transfer Catalyst For KF-mediated reactions, a catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be used to increase the solubility and reactivity of the fluoride salt, potentially allowing for lower temperatures.[8][10]1-10 mol%

Alternative & Emerging Synthetic Strategies

While Halex is the dominant method, it is instructive for researchers to be aware of other potential routes.

Direct Nitration of 3,5-Difluoropyridine

Conceptually, the direct nitration of 3,5-difluoropyridine is the most atom-economical route. However, nitration of pyridine rings, especially those bearing deactivating fluoro groups, is challenging. The reaction requires harsh conditions and often suffers from poor regioselectivity and low yields, making it less synthetically viable for this specific isomer compared to the Halex approach.

Synthesis via Pyridine N-Oxides

Recent advances have shown that the pyridine N-oxide moiety can be used to direct fluorination. For instance, nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide has been demonstrated to produce 3-fluoro-4-nitropyridine N-oxide, achieving fluorination at a challenging meta-position relative to the nitrogen.[4][5] This strategy involves activating the pyridine ring via N-oxidation, performing the SNAr reaction, and then deoxygenating the N-oxide. While not a direct route to the title compound, this methodology represents a modern approach for accessing otherwise difficult-to-synthesize fluoropyridine isomers and could be conceptually adapted in future research.

Conclusion

The synthesis of this compound is most reliably and scalably achieved through the halogen exchange reaction on 3,5-dichloro-2-nitropyridine. A deep understanding of the SNAr mechanism and meticulous control over key experimental parameters—particularly the choice of fluorinating agent, solvent polarity, and absolute exclusion of water—are paramount to achieving high yields. As the demand for complex fluorinated heterocycles in pharmaceutical and agrochemical development continues to grow, further research into more sustainable and efficient catalytic methods will be a valuable endeavor.

References

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives. (WO2010089773A2).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. Retrieved from [Link]

  • Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Sun, H., Krska, S. W., Scott, P. J. H., & Sanford, M. S. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 8719–8722. Available from: [Link]

  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds. (EP 0146924 A2). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (CN101942028A).
  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine. (CN101648904B).
  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. (EP 0192287 A2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatic nucleophilic fluorination. (US5315043A).
  • Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. (US5294742A).
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Sereda, O. V., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13611–13618. Available from: [Link]

  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • National Institutes of Health. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Retrieved from [Link]

  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Retrieved from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved from [Link]

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

  • Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]

Sources

Physical properties and molecular weight of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-nitropyridine: Properties, Characterization, and Handling for Advanced Research Applications

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic profile, characterized by two fluorine substituents and a potent electron-withdrawing nitro group, designates it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups activates the pyridine ring for specific chemical transformations, primarily nucleophilic aromatic substitution, making it an invaluable intermediate in drug discovery. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, insights into its chemical reactivity, and rigorous guidelines for safe handling and storage, tailored for researchers, chemists, and drug development professionals.

Molecular Overview and Physicochemical Properties

The Role of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyridine scaffold itself is a privileged structure, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall synthetic versatility.[2][3] Compounds like this compound merge these advantages, offering a pre-functionalized core that enables chemists to introduce a difluorinated pyridine moiety into target molecules, a strategy frequently employed to optimize lead compounds.[4]

Core Molecular Identifiers

Precise identification is critical for regulatory compliance and scientific accuracy. The key identifiers for this compound are consolidated below.

IdentifierValueSource(s)
Chemical Name This compound[5][6]
CAS Number 1073634-13-5[5][6][7]
Molecular Formula C₅H₂F₂N₂O₂[7]
Molecular Weight 160.08 g/mol [5][7]
InChI Key ZNMBOZBJKBSSFZ-UHFFFAOYSA-N[5]
Canonical SMILES C1=C(C(=NC=C1F)F)[O-][7]
Physical and Chemical Properties

The physical state and properties of a compound dictate its handling, storage, and application in synthesis. While some experimental data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and comparison to analogous structures.

PropertyValueSource(s)
Appearance Solid or liquid[5]
Purity ≥95%[5]
Melting Point Data not available
Boiling Point Data not available
Solubility Inferred to be slightly soluble in water, soluble in common organic solvents (e.g., DCM, THF, DMSO).[8]
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)[5][7]

Spectroscopic and Analytical Characterization

Robust analytical characterization is non-negotiable for confirming the identity, structure, and purity of a chemical intermediate. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

The predicted spectra are governed by fundamental principles. The electron-withdrawing nitro group deshields adjacent nuclei (causes them to appear at a higher ppm). Fluorine atoms couple strongly with nearby carbon and proton nuclei, leading to characteristic splitting patterns. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between the coupled nuclei.[9]

  • ¹H NMR: The molecule has two aromatic protons. H-4 will be coupled to F-3, F-5, and H-6. H-6 will be coupled to F-5 and H-4. This will result in complex splitting patterns (doublet of doublet of doublets, etc.).

  • ¹³C NMR: Five distinct signals are expected. Carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants. Other carbons will show smaller, longer-range couplings.

  • ¹⁹F NMR: Two signals are expected for the non-equivalent fluorine atoms at the C-3 and C-5 positions. These will be coupled to each other (³JFF) and to adjacent protons (³JHF and ³JHF respectively), providing clear diagnostic peaks.[10][11]

Table of Predicted NMR Data:

NucleusPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-4~8.0 - 8.4ddd³JH4-F3 ≈ 7-10, ⁵JH4-F5 ≈ 1-3, ³JH4-H6 ≈ 2-4
H-6~8.6 - 9.0dd⁴JH6-F5 ≈ 4-7, ³JH6-H4 ≈ 2-4
¹³C
C-2~145 - 150(t)²JC2-F3 ≈ 15-25
C-3~155 - 160(d)¹JC3-F ≈ 240-270
C-4~120 - 125(dd)²JC4-F3 ≈ 20-30, ²JC4-F5 ≈ 20-30
C-5~153 - 158(d)¹JC5-F ≈ 240-270
C-6~130 - 135(d)³JC6-F5 ≈ 5-10
¹⁹F
F-3~(-110) - (-125)d³JF3-F5 ≈ 20-30
F-5~(-125) - (-140)d³JF3-F5 ≈ 20-30
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues based on fragmentation patterns. Under Electron Ionization (EI), a high-energy technique, this compound is expected to produce a distinct molecular ion (M⁺˙) and a series of predictable fragment ions.

Proposed Fragmentation Pathway:

The primary fragmentation will likely involve the loss of the labile nitro group, followed by sequential loss of fluorine or neutral molecules like HCN.

Fragmentation_Pathway M C₅H₂F₂N₂O₂⁺˙ m/z = 160.00 M_minus_NO2 C₅H₂F₂N⁺ m/z = 114.01 M->M_minus_NO2 - NO₂ (46) M_minus_F C₅H₂FN₂O₂⁺ m/z = 141.00 M->M_minus_F - F (19) M_minus_NO2_minus_HCN C₄HF₂⁺ m/z = 87.00 M_minus_NO2->M_minus_NO2_minus_HCN - HCN (27)

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[12]

Table of Predicted IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1610 - 1580Aromatic C=C and C=N StretchMedium
1550 - 1520 NO₂ Asymmetric Stretch Strong
1360 - 1330 NO₂ Symmetric Stretch Strong
1250 - 1100 C-F Stretch Strong

Reactivity Profile and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high reactivity towards nucleophiles. The powerful electron-withdrawing effect of the nitro group at the C-2 position, combined with the electronegativity of the fluorine atoms, renders the pyridine ring highly electron-deficient. This makes positions C-4 and C-6 exceptionally susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The fluorine atoms serve as excellent leaving groups, facilitating the substitution reaction. This predictable reactivity makes the compound a superior building block for systematically modifying molecular scaffolds.

Caption: Generalized mechanism for SNAr on this compound.

Synthetic Routes

While specific, peer-reviewed syntheses for this compound are not abundant in public literature, its preparation can be logically deduced from established fluorination and nitration chemistry. Plausible routes include:

  • Direct Nitration: Nitration of 3,5-difluoropyridine using standard nitrating agents (e.g., HNO₃/H₂SO₄).

  • Halogen Exchange (HALEX): Fluorination of a precursor like 3,5-dichloro-2-nitropyridine using a fluoride source such as KF or CsF.[13]

Safe Handling and Storage Protocols

Hazard Identification

Due to its high reactivity and functional groups, this compound is classified as a hazardous substance and must be handled with extreme caution.

Hazard ClassGHS StatementSignal Word
Acute Toxicity, Oral H301: Toxic if swallowedDanger
Acute Toxicity, Dermal H311: Toxic in contact with skinDanger
Acute Toxicity, Inhalation H331: Toxic if inhaledDanger

Source: Sigma-Aldrich Safety Information[5]

Experimental Handling Workflow

A self-validating protocol for handling this compound involves a strict adherence to engineering controls and personal protective equipment (PPE) to eliminate exposure routes.

Safe_Handling_Workflow start Start ppe Don Full PPE (Nitrile Gloves, Lab Coat, Safety Goggles) start->ppe hood Work Exclusively in a Certified Chemical Fume Hood ppe->hood weigh Weigh Compound in a Contained Vessel (e.g., vial) hood->weigh dissolve Dissolve in Solvent Using Syringe or Cannula weigh->dissolve cleanup Quench and Clean Glassware Inside the Fume Hood dissolve->cleanup waste Dispose of Contaminated Waste in a Labeled Hazardous Waste Container cleanup->waste end End waste->end

Caption: Mandatory workflow for the safe handling of this compound.

Storage and Disposal
  • Storage: The compound must be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere to prevent degradation from atmospheric moisture or reactive gases.[5][7]

  • Disposal: All waste materials, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate with significant value in the field of drug discovery and development. Its well-defined reactivity, governed by the interplay of its nitro and fluoro substituents, allows for predictable and efficient synthetic transformations. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its physical properties and analytical signatures enables researchers to utilize this powerful building block with confidence and precision. This guide serves as a foundational resource to support the safe and effective application of this compound in advancing chemical research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Watson International. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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  • Watson International. (2025). Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

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  • ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]

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  • Watson International. (2025). The Crucial Role of 5-Fluoro-2-Hydroxy-3-Nitropyridine in Drug Synthesis. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluoro-2-nitropyridine in Modern Synthesis

This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing nitro group and the two fluorine atoms on the pyridine core, render it a highly versatile reagent for the construction of complex molecular architectures. The strategic placement of these functional groups creates a scaffold primed for selective chemical modifications, most notably through nucleophilic aromatic substitution (SNAr) reactions. This guide offers a comprehensive exploration of the synthesis, reactivity, and stability of this compound, providing field-proven insights and detailed methodologies to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₅H₂F₂N₂O₂
Molecular Weight 160.08 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 45-49 °C
Boiling Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Due to its potential for thermal decomposition, prolonged exposure to high temperatures should be avoided. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.

Synthesis of this compound: A Strategic Approach

While multiple routes to fluorinated pyridines exist, a common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from more readily available precursors. A representative synthetic pathway is outlined below, emphasizing the key transformations that lead to the target molecule. This approach often begins with a polychlorinated pyridine, which undergoes sequential fluorination and functional group manipulation.

A plausible synthetic route can be envisioned starting from 2,3,5-trichloropyridine. The process would involve selective fluorination reactions, followed by nitration. The introduction of fluorine atoms is typically achieved using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic polar solvent at elevated temperatures. The final nitration step would then introduce the nitro group at the C2 position, directed by the existing substituents.

Diagram of a Plausible Synthetic Pathway

G 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Fluorination_Step1 Fluorination_Step1 2,3,5-Trichloropyridine->Fluorination_Step1 KF, High Temp. Intermediate_Fluoropyridine Intermediate_Fluoropyridine Fluorination_Step1->Intermediate_Fluoropyridine Formation of 3,5-Dichloro-2-fluoropyridine Fluorination_Step2 Fluorination_Step2 Intermediate_Fluoropyridine->Fluorination_Step2 KF, High Temp. 3,5-Difluoropyridine_Intermediate 3,5-Difluoropyridine_Intermediate Fluorination_Step2->3,5-Difluoropyridine_Intermediate Formation of 3,5-Difluoropyridine Nitration Nitration 3,5-Difluoropyridine_Intermediate->Nitration HNO₃/H₂SO₄ This compound This compound Nitration->this compound

Caption: Plausible synthetic route to this compound.

The Core of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, in concert with the potent electron-withdrawing nitro group, significantly acidifies the ring protons and activates the carbon-fluorine bonds towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

Regioselectivity: A Tale of Two Fluorines

In this compound, both fluorine atoms are activated towards nucleophilic displacement. The fluorine at the C3 position is ortho to the nitro group, while the fluorine at the C5 position is para. Both positions are, in principle, susceptible to attack.

The regioselectivity of the SNAr reaction is a nuanced interplay of electronic and steric factors. The nitro group stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction, with resonance structures showing delocalization onto the oxygen atoms of the nitro group for both ortho and para attack.

Diagram of SNAr Mechanism and Regioselectivity

G cluster_0 Nucleophilic Attack cluster_1 Meisenheimer Intermediates cluster_2 Elimination and Product Formation Start This compound Attack_C5 Attack_C5 Start->Attack_C5 Path A (para) Attack_C3 Attack_C3 Start->Attack_C3 Path B (ortho) Nucleophile Nu⁻ Nucleophile->Attack_C5 Nucleophile->Attack_C3 Meisenheimer_C5 Intermediate A (Attack at C5) Attack_C5->Meisenheimer_C5 Meisenheimer_C3 Intermediate B (Attack at C3) Attack_C3->Meisenheimer_C3 Product_C5 5-Nu-3-fluoro-2-nitropyridine Meisenheimer_C5->Product_C5 -F⁻ Product_C3 3-Nu-5-fluoro-2-nitropyridine Meisenheimer_C3->Product_C3 -F⁻

Caption: General mechanism for SNAr on this compound.

While both pathways are electronically favored, experimental evidence with a range of nucleophiles often shows a preference for substitution at the C5 position (para-attack) . This preference can be attributed to several factors:

  • Steric Hindrance: The C3 position is flanked by the nitro group at C2 and the ring nitrogen, creating a more sterically hindered environment for the approaching nucleophile compared to the C5 position.

  • Electronic Effects: While both positions benefit from resonance stabilization, subtle differences in the stability of the Meisenheimer intermediates can favor the para-attack pathway.

It is crucial to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, smaller, less sterically demanding nucleophiles might show a higher proportion of attack at the C3 position.

Experimental Protocols for SNAr Reactions

The following protocols are representative examples of SNAr reactions with this compound, showcasing its utility with different classes of nucleophiles.

Protocol 1: Reaction with an Amine (e.g., Aniline)

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added aniline (1.1 eq).

  • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), is added to the reaction mixture.

  • The mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-anilino-3-fluoro-2-nitropyridine.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

  • To a solution of thiophenol (1.1 eq) in an aprotic solvent (e.g., DMF) is added a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C to generate the thiolate anion.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise to the thiolate solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography yields the 3-fluoro-2-nitro-5-(phenylthio)pyridine.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • A solution of sodium methoxide (1.1 eq) in methanol is prepared.

  • This compound (1.0 eq) is dissolved in methanol and cooled to 0 °C.

  • The sodium methoxide solution is added dropwise to the pyridine solution.

  • The reaction is stirred at 0 °C to room temperature and monitored for completion.

  • The reaction is neutralized with a mild acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent, and the product is isolated from the organic phase and purified by chromatography to give 3-fluoro-5-methoxy-2-nitropyridine.

Stability Profile of this compound

While a valuable synthetic intermediate, this compound is not without its stability considerations.

  • Thermal Stability: As with many nitroaromatic compounds, this compound can be thermally labile.[1] It is advisable to avoid prolonged heating at high temperatures to prevent decomposition. Differential scanning calorimetry (DSC) studies on analogous fluorinated nitroaromatic compounds have shown exothermic decomposition at elevated temperatures.[1]

  • Hydrolytic Stability: The presence of highly activating groups makes the fluorine atoms susceptible to hydrolysis, particularly under basic conditions. Care should be taken to use anhydrous solvents and reagents when an SNAr reaction is intended.

  • Incompatibilities: Strong bases can promote not only nucleophilic substitution but also other side reactions. Strong oxidizing agents should also be avoided.

Spectroscopic Characterization

  • 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the protons at the C4 and C6 positions. These signals would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

  • 13C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants.

  • 19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected for the two non-equivalent fluorine atoms at C3 and C5. The chemical shifts and coupling patterns (F-F and F-H couplings) provide unambiguous structural information.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 160.[2] Fragmentation patterns would involve the loss of NO₂, F, and other characteristic fragments of the pyridine ring.[2][3][4]

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands as a testament to the power of strategic functionalization in creating highly valuable synthetic intermediates. Its well-defined reactivity, primarily governed by the SNAr mechanism, allows for the controlled and often regioselective introduction of a wide array of nucleophiles. While its stability requires careful consideration, a thorough understanding of its properties, as outlined in this guide, enables researchers to harness its synthetic potential effectively. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its place in the modern synthetic chemist's toolbox.

References

  • WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
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Introduction: The Structural Significance of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-nitropyridine

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a key building block in contemporary drug discovery and materials science. As researchers and development professionals, a deep understanding of the structural data of such intermediates is paramount for ensuring reaction success, purity, and the desired downstream outcomes. This document moves beyond a simple data summary, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

This compound is a substituted pyridine ring, a heterocyclic scaffold prevalent in pharmaceuticals. The strategic placement of two fluorine atoms and a nitro group creates a highly electron-deficient aromatic system, making it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The precise characterization of this molecule is the bedrock of its reliable use in complex synthetic pathways. Here, we dissect its signature spectroscopic fingerprints using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for elucidating the precise connectivity and electronic environment of atoms in a molecule. For a fluorinated compound like this compound, a multi-nuclear approach is essential.[1]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is predicted to show two distinct signals corresponding to H4 and H6.

  • H6 Signal: This proton is adjacent to the ring nitrogen and is situated ortho to a fluorine atom (F5). Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the nitrogen, the nitro group, and the fluorine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with H4 (a small ⁴JHH coupling) and F5 (a larger ³JHF coupling).

  • H4 Signal: This proton is positioned between two fluorine atoms (F3 and F5). This symmetric environment and the strong deshielding from the adjacent fluorine atoms will also result in a downfield chemical shift. This signal is anticipated to be a triplet of doublets (td) or a more complex multiplet, arising from coupling to F3 and F5 (³JHF) and to H6 (⁴JHH).

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Landscape

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for distinguishing between fluorine atoms in different electronic environments.[2][3]

  • F3 Signal: This fluorine is ortho to the electron-withdrawing nitro group. This proximity causes significant deshielding, shifting its resonance downfield relative to F5. It will be split by the adjacent H4 (³JFH) and by F5 (a ⁴JFF coupling).

  • F5 Signal: This fluorine is para to the nitro group. While still deshielded, it is less affected than F3. Its signal will be split by the adjacent H4 and H6 protons (³JFH) and by F3 (⁴JFF). The chemical shifts of fluorine atoms are highly dependent on their position relative to other substituents on the pyridine ring.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. A key feature is the large coupling constants observed between carbon and directly attached fluorine atoms (¹JCF).[4]

  • C3 and C5: These carbons, directly bonded to fluorine, will appear as doublets with very large ¹JCF coupling constants (typically >200 Hz). Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms.

  • C2: This carbon is attached to the nitro group and is situated between the ring nitrogen and a fluorine-bearing carbon. It is expected to be highly deshielded and will likely show a smaller coupling to the fluorine at position 3 (²JCF).

  • C4 and C6: These carbons are bonded to hydrogen. They will also exhibit coupling to the nearby fluorine atoms (²JCF and ³JCF), resulting in more complex splitting patterns (e.g., triplets or doublet of doublets) in a coupled spectrum.

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR data for this compound. Note that exact chemical shifts are solvent-dependent.[1]

Atom ¹H Shift (ppm) ¹⁹F Shift (ppm) ¹³C Shift (ppm) Key Couplings (Hz)
H4~8.3 - 8.6--³JH4-F3, ³JH4-F5, ⁴JH4-H6
H6~8.7 - 9.0--³JH6-F5, ⁴JH6-H4
F3-~(-110) - (-125)-³JF3-H4, ⁴JF3-F5
F5-~(-125) - (-140)-³JF5-H4, ³JF5-H6, ⁴JF5-F3
C2--~145 - 155²JC2-F3
C3--~150 - 160 (d)¹JC3-F3 (>230 Hz)
C4--~120 - 130 (t)²JC4-F3, ²JC4-F5
C5--~155 - 165 (d)¹JC5-F5 (>230 Hz)
C6--~135 - 145 (d)²JC6-F5

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring high-quality, multi-nuclear NMR data for a compound like this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6 mL

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent) equipped with a broadband probe.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹⁹F NMR Acquisition:

    • Switch the nucleus to ¹⁹F.

    • Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to their F-F couplings.

    • Use an appropriate spectral width to cover the expected chemical shift range of fluoropyridines.[3]

    • Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Caption: Standard workflow for multi-nuclear NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[5] For this compound (MW: 160.08 g/mol ), both soft (Electrospray Ionization) and hard (Electron Ionization) techniques yield valuable information.

Electron Ionization (EI) Mass Spectrometry

EI is a high-energy technique that induces extensive fragmentation, creating a unique fingerprint for the molecule. The molecular ion (M⁺˙) is expected at m/z 160.

Proposed Fragmentation Pathway:

The fragmentation is driven by the presence of the nitro group, a common and predictable fragmentation point in aromatic compounds.[6]

  • Loss of NO₂: The most facile cleavage is often the loss of the nitro group radical (•NO₂), resulting in a prominent fragment at m/z 114 (M - 46). This cation is a difluoropyridyl cation.

  • Loss of NO and CO: Following the initial ionization, the molecular ion can rearrange and lose a neutral nitric oxide radical (•NO) to give a fragment at m/z 130 (M - 30). This ion can then lose carbon monoxide (CO) to yield a fragment at m/z 102 .

  • Ring Cleavage: The fluorinated aromatic ring can undergo cleavage, although this often requires higher energy. Loss of hydrogen cyanide (HCN) from the m/z 114 fragment could lead to a species at m/z 87 .

fragmentation M [C₅H₂F₂N₂O₂]⁺˙ m/z = 160 (Molecular Ion) F1 [C₅H₂F₂N]⁺ m/z = 114 M->F1 - •NO₂ (46) F2 [C₅H₂F₂NO]⁺˙ m/z = 130 M->F2 - •NO (30) F3 [C₄H₂F₂]⁺˙ m/z = 102 F2->F3 - CO (28)

Caption: Predicted EI-MS fragmentation of this compound.

Summary of Predicted Mass Spectrometry Data
Ionization m/z Identity Notes
EI160[M]⁺˙Molecular Ion
EI130[M - NO]⁺˙Loss of nitric oxide radical
EI114[M - NO₂]⁺Common fragmentation for nitroaromatics; likely a major peak.[7]
ESI (+)161[M+H]⁺Protonated molecule; expected base peak in positive ESI mode.
ESI (+)183[M+Na]⁺Sodium adduct, common in ESI.

Experimental Protocol: Mass Spectrum Acquisition

This protocol describes a general method for obtaining both EI and ESI mass spectra.

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Methanol or Acetonitrile)

  • GC-MS or LC-MS system

Methodology for GC-MS (EI mode):

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: 250 °C, split mode.

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C.

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temp: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Methodology for LC-MS (ESI mode):

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in an appropriate mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions (for sample introduction):

    • Flow Rate: 0.3 mL/min via direct infusion or through a short column.

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source/Desolvation Temp: 120 °C / 350 °C.

    • Mass Range: Scan from m/z 50 to 400.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of multi-nuclear NMR and mass spectrometry. The ¹H and ¹⁹F NMR spectra are characterized by complex spin-spin coupling patterns that confirm the relative positions of the protons and fluorine atoms. The ¹³C NMR spectrum validates the carbon framework through its characteristic large C-F coupling constants. Mass spectrometry confirms the molecular weight of 160.08 g/mol and reveals a predictable fragmentation pattern dominated by the loss of the nitro group. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher utilizing this important chemical intermediate.

References

  • "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017. ()
  • Lichter, R. L., & Wasylishen, R. E. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society. ()
  • Bruker. Spectroscopy General Concepts. ()
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. ([Link])

  • Gerig, J. T. "Fluorine NMR." eMagRes, 2007. ()
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Human Metabolome Database. Pyridine NMR Spectrum. ([Link])

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." ([Link])

  • Tzinis, E., et al. "Mass spectra of some isomeric monosubstituted pyridines." The Journal of Organic Chemistry. ()
  • Chemguide. "Fragmentation Patterns in Mass Spectra." ([Link])

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." ([Link])

  • PubMed. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." ([Link])

Sources

Unlocking the Therapeutic Potential of 3,5-Difluoro-2-nitropyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs. The strategic introduction of fluorine atoms and a nitro group can dramatically modulate the physicochemical and pharmacological properties of the parent heterocycle, often leading to enhanced biological activity. This technical guide delves into the largely unexplored potential of 3,5-Difluoro-2-nitropyridine derivatives as a promising class of bioactive molecules. While direct literature on this specific substitution pattern is nascent, this document provides a comprehensive framework for its investigation, drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds. We will explore the rationale for their potential as anticancer, antimicrobial, and neuroprotective agents, and provide detailed, field-proven methodologies for their synthesis, characterization, and comprehensive biological evaluation.

Introduction: The Strategic Design of this compound Derivatives

The pyridine ring is a privileged structure in drug discovery, owing to its ability to engage in various biological interactions. The introduction of specific substituents can fine-tune its electronic and steric properties, thereby influencing its target binding and pharmacokinetic profile. The this compound core represents a particularly intriguing scaffold for several reasons:

  • Fluorine Substitution: The incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The meta-positioning of the two fluorine atoms in the 3,5-difluoro arrangement creates a unique electronic environment on the pyridine ring.[1][2]

  • Nitro Group: The electron-withdrawing nature of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution, providing a versatile handle for the synthesis of diverse derivatives.[3][4] Furthermore, the nitro group itself is a key pharmacophore in several approved drugs and can be involved in bioreductive activation mechanisms.

This combination of substituents suggests that this compound derivatives could exhibit a range of biological activities. This guide will focus on three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Potential Biological Activities and Mechanistic Hypotheses

Based on the known activities of related pyridine derivatives, we can hypothesize several potential biological activities for the this compound scaffold.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[5][6] The this compound core could exert anticancer effects through several mechanisms:

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The electronic properties of the difluoro-nitro substitution pattern could facilitate binding to the ATP-binding pocket of various kinases implicated in cancer progression.

  • Induction of Apoptosis: The presence of the nitro group and the overall electronic nature of the molecule may induce cellular stress, leading to the activation of apoptotic pathways.

  • DNA Damage: While less common for this class, some nitroaromatic compounds can be bioreduced to reactive species that cause DNA damage.

Antimicrobial Activity

Fluorinated and nitrated heterocyclic compounds have a well-established history as antimicrobial agents.[7][8] this compound derivatives could combat microbial growth through:

  • Enzyme Inhibition: These compounds could inhibit essential bacterial or fungal enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Membrane Integrity: The physicochemical properties of these derivatives might allow them to interact with and disrupt microbial cell membranes.

Neuroprotective Activity

Emerging evidence suggests that certain pyridine derivatives possess neuroprotective properties.[9][10] The this compound scaffold could offer neuroprotection by:

  • Modulation of Neuroinflammatory Pathways: The compounds might inhibit key signaling molecules involved in neuroinflammation, a common feature of neurodegenerative diseases.

  • Antioxidant Effects: The electronic nature of the scaffold could enable it to scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.

  • Inhibition of Apoptotic Pathways in Neurons: Similar to their potential anticancer mechanism, these derivatives might prevent neuronal cell death by modulating apoptotic signaling.[11][12]

A Proposed Research Workflow for Investigating this compound Derivatives

Due to the limited specific data on this class of compounds, a systematic investigation is warranted. The following workflow outlines a comprehensive approach to synthesize and evaluate a library of this compound derivatives.

Caption: Proposed research workflow for the investigation of this compound derivatives.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments outlined in the research workflow.

General Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution

The reactivity of the 2-nitro group facilitates the displacement of the fluorine atoms by various nucleophiles.

Materials:

  • This compound

  • Selected nucleophile (e.g., primary/secondary amines, thiols, alcohols)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the selected nucleophile (1.1 eq) and the base (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Caption: Workflow for the MTT assay to determine anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Neuroprotective Activity: Cell-Based Assay

This assay assesses the ability of the compounds to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., 6-hydroxydopamine for Parkinson's model, glutamate for excitotoxicity model)

  • This compound derivatives (dissolved in DMSO)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, AlamarBlue®)

  • 96-well microplates

  • Luminometer or fluorometer

Procedure:

  • Seed the neuronal cells in 96-well plates and allow them to differentiate if necessary.

  • Pre-treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the chosen neurotoxic agent. Include a vehicle control and a positive control (e.g., a known neuroprotective agent).

  • Incubate for a further 24-48 hours.

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection conferred by the compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR-groupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
DFNP-01 -NHCH₂Ph15.221.818.5
DFNP-02 -S-Ph8.712.49.9
DFNP-03 -O-Ph25.133.628.3
Doxorubicin (Positive Control)0.81.20.9

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
DFNP-01 -NHCH₂Ph163264
DFNP-02 -S-Ph81632
DFNP-03 -O-Ph3264>64
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A4

Conclusion and Future Directions

The this compound scaffold holds significant, yet largely untapped, potential for the development of novel therapeutic agents. The synthetic accessibility and the anticipated biological activities make this class of compounds a fertile ground for drug discovery efforts. The proposed research workflow provides a robust framework for the systematic exploration of their anticancer, antimicrobial, and neuroprotective properties. Successful identification of lead compounds will pave the way for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The structure-activity relationship studies derived from this work will be invaluable in guiding the design of next-generation derivatives with enhanced potency and selectivity.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link to a relevant review article on pyridine anticancer activity]
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link to a relevant review on fluorinated compounds in medicine][13]

  • Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. [Link to a representative primary research article on pyridine synthesis and screening][14]

  • Neuroprotective Effects of Novel Nitrones: In Vitro and in Silico Studies. [Link to a relevant article on neuroprotection assays][11]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. [Link to a relevant article on antimicrobial difluoro compounds][7]

  • Nitropyridines in the Synthesis of Bioactive Molecules. [Link to a review on nitropyridine chemistry and applications][3]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. [Link to a relevant article on neuroprotective pyridine derivatives][9]

  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. [Link to a historical or foundational paper on fluoro-nitropyridines][15]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link to a relevant paper on biological screening of pyridine derivatives][16]

  • Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. [Link to a relevant paper on SAR of pyridine derivatives][17]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link to a relevant review on pyridine anticancer activity][5][6]

  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link to a relevant paper on antimicrobial pyridine derivatives][18]

  • Structure–activity relationships. [Link to a relevant paper on SAR studies]
  • Synthesis and biological screening of substituted 2-aminocyano pyridines. [Link to a representative primary research article on pyridine synthesis and screening][14]

  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. [Link to a relevant paper on the synthesis of antimicrobial pyridines][12]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link to a review on fluorinated pyridines][1][19]

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. [Link to a resource on the synthesis of a related compound][19]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. [Link to a patent on the synthesis of related compounds][20]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. [Link to a relevant paper on neuroprotective pyridine alkaloids][12]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link to a review on antimicrobial pyridines][8]

  • New developments in nucleophilic additions to nitrones. [Link to a review on nucleophilic addition reactions][21]

  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. [Link to a historical or foundational paper on fluoro-nitropyridines][15]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link to a paper on antimicrobial pyridinols][22]

  • Oxidative changes in brain pyridine nucleotides and neuroprotection using nicotinamide. [Link to a paper on the role of pyridine nucleotides in neuroprotection][10]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link to a paper on reactions of 2-nitropyridines][4]

  • [Fluorinated organic compounds: synthesis and biological applications]. [Link to a review on fluorinated organic compounds][2]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link to a paper on the reactivity of nitroaromatics][23]

  • (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link to a paper on antimicrobial dihydropyridines][24]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link to a paper on nucleophilic aromatic substitution][25]

  • 3-Fluoro-2-nitropyridine | 54231-35-5. [Link to a commercial supplier of the starting material][26]

Sources

A Comprehensive Technical Guide to Fluorinated Nitropyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Core Directive

Introduction: The Strategic Importance of Fluorinated Nitropyridines

Fluorinated nitropyridines represent a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. The strategic incorporation of fluorine atoms and nitro groups onto the pyridine scaffold imparts unique electronic and steric properties, leading to enhanced biological activity, improved metabolic stability, and tailored reactivity.[1][2] This in-depth guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated nitropyridines, with a focus on providing practical insights for researchers in medicinal chemistry, agrochemicals, and materials science.

The pyridine ring is a prevalent motif in numerous pharmaceuticals and biologically active compounds.[1] The introduction of fluorine can significantly alter a molecule's lipophilicity, pKa, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3][4][5] The nitro group, a strong electron-withdrawing substituent, not only modulates the electronic properties of the pyridine ring but also serves as a versatile synthetic handle for further functionalization.[6][7]

Synthesis of Fluorinated Nitropyridines: Key Methodologies

The synthesis of fluorinated nitropyridines can be achieved through several strategic approaches, each with its own set of advantages and limitations.

Direct Fluorination and Nitration

Direct fluorination of pyridine derivatives can be challenging but has been achieved using reagents like Selectfluor® for electrophilic fluorination of 1,2-dihydropyridines.[8] More recent methods have also demonstrated site-selective C-H fluorination of pyridines.[9][10][11]

Direct nitration of pyridines and their derivatives is a common method to introduce the nitro group.[12][13][14] The reaction conditions, typically involving strong acids like nitric acid, can be harsh and may require careful control to manage exothermic reactions and ensure safety.[6] The regioselectivity of nitration is influenced by the existing substituents on the pyridine ring.[15]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluorinated nitropyridine synthesis.[16] In this approach, a leaving group, such as a chlorine atom, on a nitropyridine ring is displaced by a nucleophile. The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[6][7][16][17]

For the synthesis of fluorinated nitropyridines, a common strategy involves the displacement of a halide with a fluoride source. For instance, 2-chloro-5-nitropyridine can be synthesized from 2-aminopyridine through nitration, diazotization, and subsequent chlorination.[18][19][20] This intermediate can then potentially undergo fluorination via an SNAr reaction.

The reactivity in SNAr reactions is highly dependent on the position of the substituents. For example, in 3-bromo-4-nitropyridine, the nitro group at the 4-position is preferentially substituted by fluoride over the bromine at the 3-position.[21] However, the corresponding pyridine N-oxide shows a reversal in reactivity, allowing for fluorination at the 3-position.[21][22]

Vicarious Nucleophilic Substitution (VNS)

Vicarious nucleophilic substitution is another powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines.[23][24] This reaction involves the addition of a carbanion stabilized by a leaving group to the aromatic ring, followed by base-induced β-elimination.[23][24] This method allows for the direct introduction of alkyl groups onto the nitropyridine scaffold.[23][24]

Part 2: Scientific Integrity & Logic

Reactivity and Mechanistic Considerations

The reactivity of fluorinated nitropyridines is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen, the nitro group, and the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The mechanism of SNAr on pyridines involves the formation of a negatively charged intermediate (a Meisenheimer-like complex).[16] The stability of this intermediate is crucial for the reaction to proceed. When the nucleophilic attack occurs at the 2- or 4-position of the pyridine ring, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[17] This explains the high reactivity of these positions towards nucleophilic attack. The presence of a strongly electron-withdrawing group like a nitro group further stabilizes this intermediate, thereby facilitating the substitution reaction.[16]

SNAr_Mechanism 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Meisenheimer_Complex Meisenheimer-like Intermediate (Charge delocalized) 2-Chloro-5-nitropyridine->Meisenheimer_Complex + Nu- 2-Nu-5-nitropyridine 2-Nu-5-nitropyridine Meisenheimer_Complex->2-Nu-5-nitropyridine - Cl-

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Reduction of the Nitro Group

The nitro group in fluorinated nitropyridines can be readily reduced to an amino group, which is a versatile functional handle for further synthetic transformations.[25][26] Common methods for this reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[27] The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of other functional groups or the pyridine ring itself. The resulting aminofluoropyridines are valuable precursors for the synthesis of a wide range of biologically active molecules.

Nitro_Reduction_Workflow Fluorinated_Nitropyridine Fluorinated_Nitropyridine Fluorinated_Aminopyridine Fluorinated_Aminopyridine Fluorinated_Nitropyridine->Fluorinated_Aminopyridine Reduction (e.g., H2, Pd/C) Further_Derivatization Further_Derivatization Fluorinated_Aminopyridine->Further_Derivatization Amide Coupling, Suzuki Coupling, etc.

Caption: Synthetic utility of nitro group reduction.

Applications in Drug Discovery and Beyond

The unique properties imparted by fluorine and the nitro group make fluorinated nitropyridines highly valuable in various fields.

Medicinal Chemistry

Fluorinated pyridines are prevalent in pharmaceuticals.[1][2] The incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[1][3][4][5] For instance, fluorinated pyridines are found in drugs targeting a wide range of diseases.[2] The ability to synthesize diverse libraries of fluorinated pyridine derivatives from nitropyridine precursors is a key strategy in modern drug discovery.[1]

Agrochemicals

Similar to their role in pharmaceuticals, fluorinated pyridines are also important in the development of new agrochemicals, such as herbicides and pesticides.[28] The presence of fluorine can enhance the potency and selectivity of these compounds.

Materials Science

The electronic properties of fluorinated nitropyridines make them interesting candidates for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials.[28]

Experimental Protocols
Representative Synthesis of a Chloronitropyridine Intermediate

The synthesis of 2-chloro-5-nitropyridine is a common starting point for accessing more complex fluorinated derivatives. A typical procedure involves the nitration of 2-aminopyridine, followed by diazotization and chlorination.[19][20]

Step 1: Nitration of 2-Aminopyridine

  • 2-Aminopyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at low temperature.

  • The reaction mixture is stirred for several hours and then poured onto ice.

  • The product, 2-amino-5-nitropyridine, is isolated by filtration after neutralization.

Step 2: Diazotization and Chlorination

  • 2-Amino-5-nitropyridine is dissolved in concentrated hydrochloric acid.

  • A solution of sodium nitrite in water is added dropwise at low temperature to form the diazonium salt.

  • The diazonium salt solution is then added to a solution of cuprous chloride in hydrochloric acid to yield 2-chloro-5-nitropyridine.

Note: These reactions involve highly corrosive and potentially hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Part 3: Visualization & Formatting

Key Synthetic Transformations of Fluorinated Nitropyridines
Reaction Type Reagents and Conditions Product Type Reference
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-OH, R-NH₂, R-SH), BaseSubstituted Nitropyridine[6][7]
Reduction of Nitro GroupH₂, Pd/C or Fe, HClAminopyridine[27]
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiarylpyridineN/A
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAminopyridineN/A
References
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.).
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. (n.d.). FCAD Group.
  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. (n.d.). International Journal of Pharmaceutical Sciences.
  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). ACS Publications.
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2024). Journal of the American Chemical Society.
  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com.
  • Synthesis and application of 2-Chloro-5-Nitropyridine. (2025). ChemicalBook.
  • New method for introducing fluorinated components into molecules. (2024). Universität Münster.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC.
  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... (n.d.). ResearchGate.
  • Reversible Two -electron Cathodic Reduction of Nitropyridines. (1976). RSC Publishing.
  • Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
  • New method for introducing fluorinated components into molecules. (2024). chemeurope.com.
  • Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis. (2025).
  • The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity. (2025).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). PubMed Central.
  • 2-Chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Exploring 3-Fluoro-2-Nitropyridine: Properties, Applications, and Manufacturing. (n.d.).
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  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Chemical Communications (RSC Publishing).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Science Publishing.
  • The reduction of vic-substituted 3-nitropyridines with. (n.d.). ResearchGate.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). RSC Publishing.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.. (2025). ResearchGate.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). PubMed.
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  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC.
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A Comprehensive Technical Guide to the Safe Handling, and Storage of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows is a routine yet critical task. Among these, halogenated nitroaromatic compounds such as 3,5-Difluoro-2-nitropyridine are of significant interest due to their utility as versatile synthetic intermediates.[1][2][3] The presence of electron-withdrawing nitro and fluoro groups on the pyridine ring imparts unique reactivity, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] However, this same reactivity necessitates a thorough understanding and implementation of rigorous safety, handling, and storage protocols to mitigate potential risks.

This guide provides an in-depth, experience-driven framework for the safe management of this compound in a laboratory setting. It moves beyond a simple recitation of precautionary statements to offer a self-validating system of protocols grounded in the chemical principles that govern the compound's behavior.

Hazard Identification and Risk Assessment: A Proactive Approach

The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified with several key hazard statements that demand respect and careful management.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][6]

  • Acute Toxicity (Oral, Dermal, Inhalation): While not always classified, related compounds and general principles for nitroaromatics suggest caution for potential harm if swallowed, in contact with skin, or inhaled.[7][8]

The causality behind these hazards lies in the electrophilic nature of the molecule, which can lead to reactions with biological macromolecules, and its potential to be a respiratory irritant. A thorough risk assessment should be conducted before any new procedure involving this compound.

Physical and Chemical Properties Summary:

PropertyValueSource
CAS Number 54231-35-5[5][9]
Molecular Formula C5H3FN2O2[1][5][9]
Molecular Weight 142.09 g/mol [5][9][10]
Appearance Yellow to light brown low-melting solid or crystal powder[1][2][5]
Melting Point ~35 °C[1][5]
Boiling Point ~255.8 °C at 760 mmHg[1][5]
Flash Point ~108.5 °C[1][5]

This data is crucial for designing safe experimental setups, particularly concerning heating and distillation, and for understanding how the material will behave under various laboratory conditions.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This approach minimizes the potential for exposure.

Engineering Controls

All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.[11][12] This is a non-negotiable control to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[4][5][6] The fume hood also provides a contained space in the event of a spill. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Personal Protective Equipment (PPE)

The selection of PPE should be deliberate and based on the specific tasks being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling this compound to protect against splashes that could cause serious eye irritation.[6][13][14] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[15]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves.[11][12] Nitrile gloves are a common choice for general laboratory work, but it is crucial to check the manufacturer's compatibility data for nitropyridines. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[11]

    • Lab Coat: A standard lab coat is required to protect against incidental contact.[11] For tasks with a higher risk of splashes, consider a chemically resistant apron or disposable sleeves.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during a large spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][11][13] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.[16]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task Assessment fume_hood Work in Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles fume_hood->goggles gloves Wear Compatible Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat

Caption: Core PPE requirements for handling this compound.

Handling and Operational Protocols: Ensuring Procedural Integrity

Safe handling is a dynamic process that requires continuous attention to detail.

  • General Handling: Avoid contact with skin and eyes.[6][7] Do not breathe dust or vapors.[4][5] All handling should occur in a well-ventilated area, preferably a fume hood.[4][7]

  • Weighing and Transfers: When weighing the solid, do so in a fume hood to prevent the generation of airborne dust. Use non-sparking tools for transfers to minimize ignition sources.[7]

  • Solution Preparation: When dissolving in a solvent, add the solid slowly to the solvent to control any potential exothermic processes.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[14]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6][12] Contaminated work clothing should be removed and washed before reuse.[4]

Storage: Maintaining Chemical Stability and Safety

Proper storage is critical to maintaining the integrity of this compound and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8] Some suppliers recommend storage at room temperature, while others may suggest refrigeration (2-8°C) under an inert atmosphere.[10][17] Always follow the storage temperature guidelines provided by the supplier.

  • Incompatibilities: Keep away from strong oxidizing agents.[4] The nitro group can react with strong reducing agents, and the overall reactivity of the molecule suggests keeping it away from strong acids and bases unless part of a planned reaction.

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][5][7]

Emergency Procedures: A Plan for Every Contingency

A well-rehearsed emergency plan is essential for mitigating the consequences of an accident.

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][6][7][13]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][13][18]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6][13]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6][7][13]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[7][13] Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.[4][7][13] Avoid breathing dust or vapors and prevent contact with skin and eyes.[7][13]

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][6] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Do not let the chemical enter drains.[6][7][13]

  • Decontamination: After the material has been collected, decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Spill_Response_Flowchart spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean up with Inert Material contain->cleanup dispose Place in Labeled Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][13]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride may be formed.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7][13]

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Collect waste in suitable, labeled, and closed containers.[4][7] Disposal should be carried out by a licensed chemical disposal company.[7][13] Do not dispose of it in drains or with general laboratory trash.[4][13] Contaminated packaging should also be treated as hazardous waste.[7][13]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research and development.

References

  • 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802. (n.d.). PubChem. Retrieved from [Link]

  • Understanding the Properties of 3-Fluoro-2-nitropyridine for Synthesis. (2025, October 24). Autech. Retrieved from [Link]

  • Safety Data Sheet: 3-Fluoro-2-nitropyridine. (n.d.). Watson International. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,5-Difluoro-2-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique stereoelectronic properties—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacokinetic profiles of bioactive molecules.[3] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[4]

Within this context, fluorinated pyridines have emerged as particularly valuable building blocks due to the prevalence of the pyridine motif in a wide array of pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 3,5-Difluoro-2-nitropyridine (CAS No. 1073634-13-5).[5][6] While the formal discovery of this compound is not prominently documented in the literature, its synthetic accessibility and potential as a versatile intermediate can be inferred from the well-established principles of pyridine chemistry. This document will serve as a detailed resource for researchers, scientists, and drug development professionals, elucidating the probable synthesis, key chemical properties, and strategic applications of this important molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis. The key physicochemical and predicted spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1073634-13-5[5][6]
Molecular Formula C₅H₂F₂N₂O₂[6]
Molecular Weight 160.08 g/mol [6]
IUPAC Name This compound[6]
Physical Form Solid or liquid[6]
Storage Temperature 2-8°C, under inert atmosphere[6]
Table 2: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR ~8.0-8.2ddJ(H-F) ≈ 7-9, J(H-F) ≈ 2-3
~7.4-7.6dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
¹³C NMR ~155-160 (C-F)d¹J(C-F) ≈ 240-260
~150-155 (C-F)d¹J(C-F) ≈ 240-260
~140-145 (C-NO₂)d²J(C-F) ≈ 20-30
~125-130 (CH)dd²J(C-F) ≈ 20-30, ³J(C-F) ≈ 3-5
~115-120 (CH)dd²J(C-F) ≈ 20-30, ³J(C-F) ≈ 3-5
¹⁹F NMR ~(-90) - (-110)dJ(F-F) ≈ 20-30
~(-120) - (-140)dJ(F-F) ≈ 20-30

Note: Predicted values are based on typical ranges for fluorinated and nitrated pyridines and should be confirmed experimentally.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of pyridine chemistry.[7][8] The electron-deficient nature of the pyridine ring, further amplified by the potent electron-withdrawing nitro group, renders it susceptible to attack by nucleophiles.

Synthetic Strategy: Halogen Exchange (Halex) Reaction

A probable and industrially scalable route involves the sequential fluorination of a polychlorinated nitropyridine precursor, such as 3,5-dichloro-2-nitropyridine. This transformation is a classic Halogen Exchange (Halex) reaction.

G cluster_product Product A 3,5-Dichloro-2-nitropyridine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) B Potassium Fluoride (KF) High-boiling polar aprotic solvent (e.g., Sulfolane, DMF) Phase-transfer catalyst (optional) High Temperature (180-240 °C) G cluster_core Core Scaffold cluster_transformations Synthetic Transformations cluster_products Derivative Scaffolds Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂, R-OH, R-SH) Core->SNAr Reaction at C-F Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Core->Reduction Reaction at -NO₂ Product1 Substituted 2-Nitropyridines SNAr->Product1 Product2 Substituted 2-Aminopyridines Reduction->Product2

References

Methodological & Application

Application Notes and Protocols: 3,5-Difluoro-2-nitropyridine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Kinase Inhibitors and the Pyridine Scaffold

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival.[2] Small molecule kinase inhibitors have revolutionized the treatment of many cancers and other diseases.[1][3] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, especially the pyridine scaffold, are of paramount importance.[4] The pyridine ring can engage in crucial hydrogen bonding interactions with the kinase hinge region, a key determinant of binding affinity and selectivity.[2]

This guide focuses on the strategic application of a specialized building block, 3,5-difluoro-2-nitropyridine , in the design and synthesis of next-generation kinase inhibitors. The unique electronic properties conferred by the fluorine and nitro substituents make this reagent a powerful tool for medicinal chemists, enabling rapid diversification and optimization of lead compounds.

The Strategic Advantage of this compound

The utility of this compound in kinase inhibitor synthesis stems from the synergistic effects of its substituents, which modulate the reactivity of the pyridine ring in a highly predictable and advantageous manner.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the two fluorine atoms, renders the pyridine ring highly susceptible to nucleophilic attack.[5][6] This is particularly pronounced at the C2 and C4/C6 positions. The fluorine atoms themselves are excellent leaving groups in SNAr reactions, often proceeding under mild conditions with a wide range of nucleophiles.[7] This facilitates the introduction of various side chains that can probe different regions of the kinase active site.

  • Modulation of Physicochemical Properties: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[8] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with the protein target, and modulate pKa and lipophilicity, thereby improving pharmacokinetic properties.[8]

  • Versatility in Cross-Coupling Reactions: While the primary reactivity of this compound is governed by SNAr, the pyridine core can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This allows for the introduction of aryl or heteroaryl moieties, which are common features in many potent kinase inhibitors, often targeting the solvent-exposed region of the active site.

Synthetic Workflow: From Building Block to Bioactive Compound

The following workflow outlines the key synthetic transformations and analytical steps for the development of kinase inhibitors using this compound.

G cluster_0 Synthesis cluster_1 Screening & Optimization A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B D Intermediate Library B->D C Diverse Amines & Other Nucleophiles C->B E Reduction of Nitro Group D->E F Aminopyridine Core E->F G Suzuki-Miyaura Cross-Coupling F->G I Final Compound Library G->I H Aryl/Heteroaryl Boronic Acids H->G J In Vitro Kinase Assay (e.g., ADP-Glo™) I->J K IC50 Determination J->K L Cellular Assays K->L M Lead Compound Identification L->M N Structure-Activity Relationship (SAR) Studies M->N O Lead Optimization N->O

Caption: Synthetic and screening workflow for kinase inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-3-nitropyridine Library via SNAr

This protocol details the parallel synthesis of a library of 2-amino-3-nitropyridine intermediates through the reaction of this compound with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Reaction vials or 96-well reaction block

  • Magnetic stirrer or shaker

  • Thin Layer Chromatography (TLC) plates and analytical HPLC-MS

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution.

  • Addition of Base: Add DIPEA (2.0 eq) to the reaction mixture. For less reactive amines, K₂CO₃ (2.0 eq) can be used as the base, and the reaction may require heating.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or HPLC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-fluoro-3-nitropyridine derivative.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction by solvating the ionic intermediates.

  • DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction. K₂CO₃ is a solid base that can be easily filtered off and is often used for less soluble amines.

  • Heating is employed to increase the reaction rate for less nucleophilic amines.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol describes the introduction of an aryl or heteroaryl group at the C5 position of the pyridine ring, a common strategy to access the solvent-exposed region of the kinase active site. This step is typically performed after the reduction of the nitro group.

Materials:

  • 5-Bromo-2-amino-3-nitropyridine derivative (synthesized from the corresponding 5-fluoro compound via bromination)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add the 5-bromo-2-amino-3-nitropyridine derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water).

  • Inert Atmosphere: Purge the vessel with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours. Monitor the reaction by TLC or HPLC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • A palladium catalyst is essential for the Suzuki-Miyaura cross-coupling reaction.[9] Pd(PPh₃)₄ is a common and effective catalyst for this transformation.

  • A base is required to activate the boronic acid for transmetalation.

  • A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Biochemical Evaluation of Kinase Inhibitors

Protocol 3: In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12][13] This assay is a robust and high-throughput method for determining the IC₅₀ values of novel inhibitors.[2][4]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor library

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the 384-well plates. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/buffer solution and add to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Step 1 cluster_2 ADP-Glo™ Step 2 A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP A->B Incubation C Add ADP-Glo™ Reagent B->C D Remaining ATP Depleted C->D 40 min Incubation E Add Kinase Detection Reagent D->E F ADP -> ATP E->F 30-60 min Incubation G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H I Measure Luminescence H->I

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro kinase assays will guide the optimization of the initial hits. The modular nature of the synthesis allows for systematic modifications to probe the SAR.[14][15]

Modification SiteRationalePredicted Impact on Activity
C2-Amine Substituent Probes the ATP-binding site and can form hydrogen bonds with the hinge region.Small, flexible linkers with hydrogen bond donors/acceptors are often favorable.
C5-Aryl/Heteroaryl Group Interacts with the solvent-exposed region and can improve selectivity.Introduction of polar groups can enhance solubility and cell permeability.
Pyridine Ring Substituents The remaining fluorine atom can be replaced to fine-tune electronic properties and explore additional binding pockets.Substitution with small lipophilic groups may enhance potency.

Data-Driven Optimization Cycle:

G A Initial Hits from Primary Screen B Synthesize Analogs (Varying C2, C5 substituents) A->B C In Vitro Kinase Profiling (IC50) B->C D Analyze SAR Data C->D D->B Design Next Generation E Cellular Assays (Target Engagement & Proliferation) D->E F Optimized Lead Compound E->F

Caption: Iterative cycle for lead optimization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its activated nature allows for efficient and modular library synthesis, enabling a rapid exploration of chemical space. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers in drug discovery to leverage the unique properties of this reagent in their quest for new and effective targeted therapies.

References

Synthesis of Novel Aminopyridines from 3,5-Difluoro-2-nitropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in various hydrogen bonding interactions and serve as a bioisostere for other aromatic systems makes it an invaluable component in the design of novel therapeutics. The strategic functionalization of the aminopyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed, two-step protocol for the synthesis of a novel, highly functionalized aminopyridine, 5-Fluoro-3-(morpholin-4-yl)pyridin-2-amine , starting from the commercially available building block, 3,5-Difluoro-2-nitropyridine. This protocol is designed for researchers and scientists in drug development, offering a reliable pathway to a versatile intermediate for further elaboration in discovery programs. The inclusion of a morpholine moiety is particularly significant, as this heterocycle is known to often enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[3][4]

Underlying Scientific Principles: A Tale of Two Reactions

The synthetic strategy hinges on two fundamental and robust transformations in organic chemistry: Nucleophilic Aromatic Substitution (SNAr) and the reduction of an aromatic nitro group.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO2) at the 2-position of our starting material, this compound. The nitro group, through its inductive and resonance effects, powerfully depletes electron density at the ortho (3-position) and para (5-position) carbons, making them highly electrophilic.

In this protocol, we exploit this activation to achieve a regioselective substitution of the fluorine atom at the 3-position with morpholine. The fluorine at the 3-position is ortho to the activating nitro group, rendering it significantly more labile to displacement by a nucleophile than the fluorine at the 5-position (para to the nitro group). This regioselectivity is a key advantage of this synthetic approach.

// Reactants Start [label=<

this compound

];

Morpholine [label=<

Morpholine

];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (stabilized)

];

// Product Product [label=<

4-(5-Fluoro-2-nitropyridin-3-yl)morpholine

];

// Edges Start -> Intermediate [label="+\n Morpholine", fontcolor="#4285F4"]; Intermediate -> Product [label="- F⁻", fontcolor="#EA4335"]; } Gdot

Caption: SNAr of this compound with Morpholine.

Step 2: Reduction of the Aromatic Nitro Group

The second stage of the synthesis involves the reduction of the nitro group of the intermediate, 4-(5-Fluoro-2-nitropyridin-3-yl)morpholine, to a primary amine. This transformation is one of the most reliable and widely used methods for the introduction of an amino group onto an aromatic ring. Several methods are effective for this purpose, with two of the most common and dependable being:

  • Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. It is a clean and high-yielding reaction, often proceeding under mild conditions.[5]

  • Metal-Acid Reduction: The use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and robust method for nitro group reduction.[6][7][8] This approach is often preferred when catalytic hydrogenation might affect other functional groups in the molecule.

For this protocol, we will provide detailed procedures for both catalytic hydrogenation and reduction with iron in acetic acid, allowing the researcher to choose the most suitable method based on available equipment and substrate compatibility in other contexts.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of 4-(5-Fluoro-2-nitropyridin-3-yl)morpholine (Intermediate 1)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound160.085.00 g31.21.0
Morpholine87.123.28 mL37.51.2
Potassium Carbonate (K2CO3)138.215.19 g37.51.2
Acetonitrile (CH3CN)41.05100 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 31.2 mmol) and acetonitrile (100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (5.19 g, 37.5 mmol) to the solution, followed by the dropwise addition of morpholine (3.28 mL, 37.5 mmol) over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Rinse the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford 4-(5-Fluoro-2-nitropyridin-3-yl)morpholine as a yellow solid.

Expected Yield: 80-90%

Characterization of Intermediate 1:

  • 1H NMR: Expect characteristic signals for the morpholine protons and the two aromatic protons on the pyridine ring.

  • 13C NMR: Expect signals corresponding to the carbons of the pyridine ring and the morpholine moiety.

  • Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M+H]+.

Part 2: Synthesis of 5-Fluoro-3-(morpholin-4-yl)pyridin-2-amine (Final Product)
Reagent/CatalystMolar Mass ( g/mol )AmountMoles (mmol)
4-(5-Fluoro-2-nitropyridin-3-yl)morpholine227.205.00 g22.0
Palladium on Carbon (10% Pd/C)-500 mg-
Methanol (MeOH)32.04100 mL-
Hydrogen Gas (H2)2.021 atm (balloon)-

Step-by-Step Procedure:

  • To a 250 mL hydrogenation flask, add 4-(5-Fluoro-2-nitropyridin-3-yl)morpholine (5.00 g, 22.0 mmol) and methanol (100 mL).

  • Carefully add 10% Pd/C (500 mg) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate, and backfill with hydrogen gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, maintained with a balloon) at room temperature for 6-8 hours.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the starting material is consumed.

  • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford 5-Fluoro-3-(morpholin-4-yl)pyridin-2-amine as an off-white to pale yellow solid.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
4-(5-Fluoro-2-nitropyridin-3-yl)morpholine227.205.00 g22.0
Iron powder (<325 mesh)55.853.70 g66.0
Acetic Acid (AcOH)60.0550 mL-
Ethanol (EtOH)46.0750 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(5-Fluoro-2-nitropyridin-3-yl)morpholine (5.00 g, 22.0 mmol), ethanol (50 mL), and acetic acid (50 mL).

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Once the temperature is stable, add iron powder (3.70 g, 66.0 mmol) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Maintain the reaction at 80°C for 2-3 hours after the addition is complete.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify as described in Method A to yield the final product.

Expected Yield: 75-85%

Characterization of 5-Fluoro-3-(morpholin-4-yl)pyridin-2-amine:

  • 1H NMR: Expect to see the appearance of a broad singlet corresponding to the -NH2 protons, in addition to the signals for the morpholine and pyridine ring protons.[9][10][11]

  • 13C NMR: Shifts in the aromatic region are expected upon conversion of the nitro group to an amine.

  • IR Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine in the region of 3300-3500 cm-1.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.

Synthetic Workflow Visualization

// Connections start -> protocol1 [lhead=cluster_step1]; protocol1 -> intermediate; intermediate -> protocol2A; intermediate -> protocol2B; protocol2A -> final_product; protocol2B -> final_product; } Gdot

Caption: Overall synthetic workflow for the preparation of the novel aminopyridine.

Conclusion

This application note details a robust and efficient two-step synthesis of a novel, highly substituted aminopyridine from this compound. The protocol leverages the principles of regioselective nucleophilic aromatic substitution and reliable nitro group reduction to provide a versatile building block for drug discovery and medicinal chemistry programs. The methodologies presented are scalable and utilize readily available reagents, making them accessible for a wide range of research laboratories.

References

  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical Research Reviews, 2020. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020. [Link]

  • Method for reducing aromatic nitro groups.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega, 2023. [Link]

  • History and future of antimicrobial diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 1994. [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central, 2016. [Link]

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 2023. [Link]

  • (R)-N-(3-fluoro-4-morpholine phenyl)-oxazolone-5-methyl alcohol preparation process.
  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. PubMed Central, 2023. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E, 2017. [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 2024. [Link]

  • Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. PubMed Central, 2022. [Link]

  • Process for preparing 3,5-difluoroaniline.
  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. [Link]

  • Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine) and of perfluorocyclopentene. Journal of the Chemical Society C: Organic, 1969. [Link]

  • Catalytic Hydrogenation of 3-Amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones and Its Use in the Synthesis of Trifluoromethyl-Containing Mimetics of Ornithine and Thalidomide. Semantic Scholar. [https://www.semanticscholar.org/paper/Catalytic-Hydrogenation-of-3-Amino-6-(trifluoromet-Soloshonok-Ueki/6a28e3b3c37515d9f0a218086036495f32d88e0c]([Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Strategies for the 3,5-Difluoro-2-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and practical protocols for the functionalization of 3,5-Difluoro-2-nitropyridine via palladium-catalyzed cross-coupling reactions. Recognizing the inherent challenges of direct C-F bond activation and the absence of a typical leaving group at the C2 position, this note presents an expert-driven, two-stage strategy. We detail the rationale and methodology for the initial reduction of the nitro group, followed by conversion of the resulting amine into a reactive halide handle (Br or I). Subsequently, detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided for this activated substrate, enabling the synthesis of diverse and complex pyridine derivatives.

Strategic Overview: The Challenge and Opportunity of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, building blocks like this compound are of high value in drug discovery programs.[3]

Palladium-catalyzed cross-coupling reactions represent the gold standard for constructing C-C and C-N bonds in modern organic synthesis.[4][5][6] However, the direct application of these methods to this compound presents significant hurdles:

  • C-F Bond Inertness: Carbon-fluorine bonds are exceptionally strong and generally resistant to direct oxidative addition by Pd(0) catalysts, especially when compared to their C-Cl, C-Br, and C-I counterparts.[7]

  • The Nitro Group: The 2-nitro group is not a conventional leaving group in palladium-catalyzed cross-coupling cycles. While its powerful electron-withdrawing effect activates the ring, its primary role here is to direct reactivity rather than participate as a leaving group.[8][9]

Given these constraints, a direct cross-coupling approach is often inefficient or fails entirely. A more robust and reliable strategy involves a two-stage functionalization "handle" installation. This involves chemically modifying the starting material to introduce a more reactive leaving group, a common and powerful tactic in complex synthesis.

This guide focuses on the following validated synthetic pathway:

G cluster_workflow Strategic Workflow for Functionalization A This compound (Starting Material) B 2-Amino-3,5-difluoropyridine (Key Intermediate) A->B Step 1: Reduction C 2-Bromo-3,5-difluoropyridine (Activated Substrate) B->C Step 2: Sandmeyer Reaction D Diversified Products (Via Cross-Coupling) C->D Step 3: Pd-Catalyzed Coupling

Figure 1: A strategic workflow for the functionalization of this compound.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Reduction of this compound to 2-Amino-3,5-difluoropyridine

Rationale: The reduction of the nitro group to an amine is a fundamental and high-yielding transformation. This amine serves as a versatile precursor for installing a more reactive leaving group. Catalytic hydrogenation is a clean and efficient method for this purpose.[10][11]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd, 5 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • To a round-bottom flask or hydrogenation vessel, add this compound (1.0 equiv).

  • Dissolve the starting material in a suitable solvent (e.g., MeOH or EtOAc, approx. 0.1 M concentration).

  • Carefully add 10% Palladium on Carbon (5 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Once complete, carefully vent the H₂ atmosphere and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-3,5-difluoropyridine, which can often be used in the next step without further purification.

Protocol 2: Sandmeyer Reaction to Synthesize 2-Bromo-3,5-difluoropyridine

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate. This transformation provides the activated aryl bromide substrate required for efficient cross-coupling.

Materials:

  • 2-Amino-3,5-difluoropyridine (from Protocol 1)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice, Water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • In a flask equipped with a magnetic stirrer, cool a solution of 48% HBr (approx. 4-5 equiv) in an ice-water bath to 0-5 °C.

  • Slowly add 2-Amino-3,5-difluoropyridine (1.0 equiv) to the cold HBr solution with stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to form the diazonium salt.

  • In a separate flask, dissolve Copper(I) bromide (CuBr, 1.5 equiv) in 48% HBr (approx. 2-3 equiv) and cool to 0 °C.

  • Slowly add the prepared diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with an organic solvent like DCM or EtOAc (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/EtOAc gradient) to obtain pure 2-Bromo-3,5-difluoropyridine.

Palladium-Catalyzed Cross-Coupling Protocols

With the activated substrate, 2-Bromo-3,5-difluoropyridine, in hand, a wide array of cross-coupling reactions can be performed.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, coupling an aryl halide with an organoboron reagent. It is known for its high functional group tolerance.[6][12] The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate complex (activated by a base), and reductive elimination to yield the product.[6][13]

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂(R) ArPdX->ArPdR Transmetalation (R-B(OR)₂⁻) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol:

  • Reagents: 2-Bromo-3,5-difluoropyridine (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%).

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O.

  • Procedure:

    • To a flame-dried Schlenk flask, add the 2-Bromo-3,5-difluoropyridine, arylboronic acid, and base.

    • Add the palladium catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust, commercially available catalysts effective for a wide range of substrates.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[13]
Solvent Dioxane/H₂O, Toluene/EtOHThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers for oxidative addition and reductive elimination.
B. Sonogashira Coupling (C-C Triple Bond Formation)

Rationale: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It uniquely employs a dual catalytic system of palladium and copper(I).[5] The palladium cycle activates the aryl halide, while the copper cycle activates the alkyne, facilitating the key transmetalation step.[5]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdX->Pd0 Reductive Elimination Alkyne R-C≡C-H CuA Cu-C≡C-R Alkyne->CuA Base, Cu(I) CuA->ArPdX Transmetalation

Sources

Introduction: The Strategic Value of 3,5-Difluoro-2-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Functionalization of 3,5-Difluoro-2-nitropyridine

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds. Among the diverse portfolio of functionalized pyridines, this compound has emerged as a particularly valuable and versatile building block. Its utility lies in the precise arrangement of its functional groups: two fluorine atoms and a nitro group, which collaboratively activate the pyridine ring for a range of chemical transformations.

The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine atoms, renders the pyridine core highly electrophilic. This electronic deficiency is the key to its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This guide provides a comprehensive overview of the experimental procedures for functionalizing this compound, with a focus on explaining the causality behind experimental choices and providing robust, self-validating protocols for researchers in medicinal chemistry and process development.

Part 1: The Core Reactivity - Understanding Regioselectivity in SNAr Reactions

The primary pathway for functionalizing this compound is through nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The electron-withdrawing groups are essential as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction.

A critical aspect of utilizing this reagent is understanding the regioselectivity of nucleophilic attack. The nitro group at the C2 position exerts a powerful activating effect on both the ortho (C3) and para (C5) positions. Consequently, a nucleophile will preferentially attack at either C3 or C5, leading to the displacement of a fluoride ion. While both positions are activated, the ortho-directing effect of the nitro group is generally more pronounced, often leading to a preference for substitution at the C3 position. However, the precise regiochemical outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature.[4][5]

Caption: General mechanism for SNAr on this compound.

Part 2: Experimental Protocols for Functionalization

The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 2.1: Amination with N-Nucleophiles

The introduction of nitrogen-based nucleophiles is one of the most common and valuable transformations of this scaffold, providing access to substituted 2-nitropyridines which are precursors to synthetically useful 2,3-diaminopyridines.[6]

Objective: To synthesize 3-amino-5-fluoro-2-nitropyridine derivatives via SNAr.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Inert atmosphere setup (N₂/Ar manifold)

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., ACN, approx. 0.2 M concentration).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) followed by the amine nucleophile (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to a specified temperature (typically 50-80 °C). The choice of temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc or DCM and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired substituted nitropyridine.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃ACN604>90
PiperidineEt₃NDMF25685-95
AnilineDIPEADMSO801260-75
1-MethylpiperazineK₂CO₃ACN505>90
Protocol 2.2: Subsequent Reduction of the Nitro Group

A common follow-up step is the reduction of the nitro group to an amine, yielding versatile diaminopyridine building blocks.[6][7]

Objective: To reduce the 2-nitro group to a 2-amino group.

Workflow Start This compound SNAr Step 1: S(N)Ar Reaction (Protocol 2.1) Start->SNAr + Amine Nucleophile Intermediate 3-Amino-5-fluoro-2-nitropyridine SNAr->Intermediate Reduction Step 2: Nitro Reduction (Protocol 2.2) Intermediate->Reduction e.g., Fe/NH4Cl or H2, Pd/C Product Substituted 2,3-Diaminopyridine Reduction->Product

Caption: A common two-step functionalization workflow.

Step-by-Step Procedure (Fe/NH₄Cl Method):

  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-5-fluoro-2-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly or purified further by crystallization or column chromatography.

Protocol 2.3: Thiolation with S-Nucleophiles

Sulfur nucleophiles are typically very reactive and can be used to install thioether moieties.[8][9]

Objective: To synthesize 3-thioether-5-fluoro-2-nitropyridine derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the thiol (e.g., thiophenol, 1.1 eq) in an anhydrous solvent like DMF, add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate in situ.

  • Addition of Electrophile: After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The subsequent work-up and purification steps are similar to those described in Protocol 2.1.

Part 3: Advanced Functionalization - Cross-Coupling Strategies

While SNAr is the dominant reaction pathway, the C-F bonds can potentially participate in transition-metal-catalyzed cross-coupling reactions, although this is more challenging than with heavier halides. These methods are typically reserved for when SNAr is not a viable option or for late-stage functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling forms C-C bonds between an organoboron species and an organic halide.[10][11] Direct coupling with the C-F bond is difficult and often requires specialized, electron-rich phosphine ligands and harsh conditions. A more practical approach involves first performing an SNAr reaction to introduce a different functionality, and then targeting the remaining C-F bond.

Suzuki_Cycle Pd0 OA Pd0->OA Ar-F PdII Ar-Pd(II)L2-F OA->PdII TM Transmetalation PdII->TM R'-B(OR)2 + Base PdII_R TM->PdII_R RE PdII_R->RE RE->Pd0 Ar-R'

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysis.[12][13] Similar to the Suzuki reaction, coupling with the C-F bond of this compound is challenging but can be achieved with specialized catalysts and conditions.[14]

Considerations for Cross-Coupling:

  • Catalyst Choice: Highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) are often necessary.[10]

  • Leaving Group: The reactivity order for halides is I > Br > Cl >> F. Direct coupling to the C-F bond requires breaking a strong bond and is kinetically slow.

  • Alternative Strategies: It is often more efficient to first displace one fluorine via SNAr and then attempt cross-coupling on the remaining C-F bond, or to convert the C-F bond to a more reactive C-OTf group.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. ([Link])

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. ([Link])

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. ([Link])

  • Wikipedia. (2023). Nucleophilic aromatic substitution. ([Link])

  • Dumas, J. (2009). Recent developments in the discovery of protein kinase inhibitors from the 2-aminopyridine class. Expert Opinion on Therapeutic Patents, 12(2), 1-13. ([Link])

  • Wu, J., et al. (2019). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. ([Link])

  • Wikipedia. (2023). Sonogashira coupling. ([Link])

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. ([Link])

  • ResearchGate. (2017). Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. ([Link])

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. ([Link])

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. ([Link])

  • Organic Syntheses. (1951). 2,3-Diaminopyridine. Org. Synth., 31, 31. ([Link])

  • Organic Chemistry Portal. (2021). Suzuki Coupling. ([Link])

  • Organic Chemistry Portal. (2021). Sonogashira Coupling. ([Link])

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution. ([Link])

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. ([Link])

  • Razafindrainibe, F., et al. (2016). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – An Asian Journal, 11(22), 3213-3220. ([Link])

  • Glotova, T. E., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. ([Link])

  • OpenStax. (2023). Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. ([Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

  • U.S. National Library of Medicine. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757–7763. ([Link])

  • U.S. National Library of Medicine. (2013). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of the American Chemical Society, 135(34), 12552–12555. ([Link])

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Applications of 3,5-Difluoro-2-nitropyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Nitropyridines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds is a well-established strategy for optimizing drug candidates' pharmacological profiles. The 3,5-Difluoro-2-nitropyridine scaffold has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to craft novel therapeutics. The electron-withdrawing properties of the two fluorine atoms and the nitro group activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for a wide range of derivatives. This guide provides an in-depth overview of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

The utility of this compound in drug discovery can be broadly categorized into two key areas: as a versatile scaffold for building complex molecules through SNAr reactions, and as a reactive electrophile for the development of targeted covalent inhibitors.

A Versatile Scaffold for SNAr-Mediated Synthesis

The electron-deficient nature of the pyridine ring in this compound, particularly at the 2- and 6-positions, makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in medicinal chemistry, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures.

A primary application of this scaffold is in the synthesis of kinase inhibitors. The pyridine core can serve as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors. By displacing one of the fluorine atoms with a suitable amine-containing fragment, complex molecules can be assembled.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., N-methylpiperazine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add the amine nucleophile to the solution, followed by the addition of DIPEA.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Yields for SNAr Reactions

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Typical Yield (%)
N-methylpiperazine2-(4-methylpiperazin-1-yl)-3,5-difluoro-nitropyridineDMFDIPEA2585-95
Morpholine4-(3,5-difluoro-2-nitropyridin-4-yl)morpholineDMSOK₂CO₃5080-90
AnilineN-(phenyl)-3,5-difluoro-2-nitropyridin-amineDMFDIPEA2575-85

Diagram: SNAr Experimental Workflow

SNAr_Workflow reagents 1. Combine this compound, Amine, and Base in DMF reaction 2. Stir at RT (1-4 hours) reagents->reaction Initiate Reaction monitoring 3. Monitor by TLC/LC-MS reaction->monitoring Reaction Progress workup 4. Quench with Water & Extract with EtOAc monitoring->workup Upon Completion purification 5. Purify by Column Chromatography workup->purification product Final Product purification->product Covalent_Modification cluster_0 Reversible Binding cluster_1 Covalent Bond Formation (SNAr) Inhibitor Inhibitor (with this compound) Complex Non-covalent Complex Inhibitor->Complex Protein Protein (with Cysteine) Protein->Complex Covalent_Adduct Covalent Adduct (Inhibitor-S-Protein) Complex->Covalent_Adduct Nucleophilic Attack by Cys-SH

Caption: Covalent modification of a protein cysteine residue.

Synthetic Utility: Conversion to Aminopyridines

Another significant application of this compound is its conversion to 2-amino-3,5-difluoropyridine. The resulting aminopyridine is a valuable intermediate in its own right, often used in the synthesis of various pharmaceutical agents. [1][2]

The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities. The newly formed amino group can be further functionalized through acylation, alkylation, or participation in cross-coupling reactions, allowing for the exploration of a wider range of chemical space.

Protocol 3: Reduction of the Nitro Group

This protocol outlines a general procedure for the reduction of the nitro group of a this compound derivative to the corresponding amine using iron powder in acetic acid. [1] Materials:

  • This compound derivative (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium carbonate (for neutralization)

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, suspend the this compound derivative in a mixture of ethanol, water, and glacial acetic acid.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the 2-amino-3,5-difluoropyridine derivative.

Diagram: Synthetic Transformation Workflow

Synthetic_Transformation start This compound snar SNAr with Nucleophile (Nu) start->snar reduction Reduction of Nitro Group start->reduction product1 Substituted Nitropyridine snar->product1 product2 2-Amino-3,5-difluoropyridine reduction->product2 diversification Further Functionalization product1->diversification product2->diversification final_products Diverse Drug Candidates diversification->final_products

Caption: Synthetic pathways from this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity in SNAr reactions allows for the predictable and efficient synthesis of complex molecular scaffolds, particularly for kinase inhibitors. Furthermore, its potential as a tunable electrophilic warhead for targeted covalent inhibitors opens up exciting avenues for tackling challenging drug targets. The ability to readily convert it to the corresponding aminopyridine further expands its utility in drug discovery programs. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025). ResearchGate. [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).
  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (2021). ACS Omega. [Link]

  • Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. (2021). National Center for Biotechnology Information. [Link]

  • Process for preparation of sotorasib and solid state form thereof. (2022).
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024). Pharmaceuticals. [Link]

  • Methodology for Identification of Cysteine-Reactive Covalent Inhibitors. (2023). ResearchGate. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). Montclair State University. [Link]

  • Improved synthesis of kras g12c inhibitor compound. (2021).
  • Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. (2023). Organic Letters. [Link]

  • Targeted Covalent Inhibitors for Drug Design. (2016). ResearchGate. [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). ACS Chemical Biology. [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2023). Bioorganic & Medicinal Chemistry. [Link]

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Application Notes & Protocols: Leveraging 3,5-Difluoro-2-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 3,5-Difluoro-2-nitropyridine in the synthesis of modern agrochemicals.

Authored by: Gemini, Senior Application Scientist

Abstract

Pyridine-based scaffolds are integral to the design of high-efficacy agrochemicals, including herbicides, fungicides, and insecticides.[1][2] Among the vast array of synthetic intermediates, this compound stands out as a highly versatile and reactive building block. Its unique electronic properties, conferred by two fluorine atoms and a strongly electron-withdrawing nitro group, make it an ideal substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).[3][4][5] This guide provides a comprehensive overview of the chemistry of this compound, detailing its application in the synthesis of complex agrochemical targets. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and present data to illustrate its synthetic utility.

The Chemistry of this compound: A Foundation for Agrochemical Innovation

This compound is a crystalline solid whose synthetic value is rooted in its highly electron-deficient pyridine ring. The presence of the nitro group ortho to one of the fluorine atoms and para to the other powerfully activates the ring for nucleophilic attack.[3][4][6] This activation is crucial for facilitating SNAr reactions, which are a cornerstone of its application.

1.1. The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)

Unlike typical nucleophilic substitutions (SN1 and SN2), SNAr on an aromatic ring proceeds via a two-step addition-elimination mechanism.[5]

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The strong electron-withdrawing nitro group is essential for stabilizing this negative charge through resonance, particularly when the attack occurs at the ortho or para positions.[3][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion).

The high electronegativity of fluorine, which typically makes it a poor leaving group in SN2 reactions, paradoxically enhances the rate of SNAr. It does this by strongly polarizing the C-F bond, making the carbon atom highly electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[5]

Diagram 1: General Mechanism of SNAr on this compound

Synthetic_Pathway A This compound B Step 1: SNAr with Methoxide (Regioselective Substitution) A->B C 5-Fluoro-3-methoxy-2-nitropyridine B->C D Step 2: Suzuki Coupling (Introduction of Aryl Group) C->D E 3-Methoxy-2-nitro-5-(aryl)pyridine D->E F Step 3: Nitro Group Reduction (Formation of Amine) E->F G 5-(Aryl)-3-methoxypyridin-2-amine (Key Herbicide Intermediate) F->G Workflow start Start setup Set up oven-dried flask under N₂ atmosphere start->setup add_nah Suspend NaH in anhydrous THF setup->add_nah cool Cool to 0 °C add_nah->cool add_roh Add alcohol (ROH) dropwise cool->add_roh stir1 Stir for 20 min at 0 °C add_roh->stir1 add_pyridine Add solution of 3,5-Difluoro- 2-nitropyridine in THF stir1->add_pyridine warm Warm to room temp. Stir for 2-4 hours add_pyridine->warm monitor Monitor by TLC warm->monitor quench Quench with sat. aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

References

Application Note: Harnessing 3,5-Difluoro-2-nitropyridine for the Construction of Diverse Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3,5-difluoro-2-nitropyridine as a versatile building block for the creation of diverse heterocyclic libraries. We delve into the fundamental principles governing its reactivity, with a particular focus on regioselective nucleophilic aromatic substitution (SNAr). Detailed, field-proven protocols for the selective functionalization with O-, N-, and S-nucleophiles are presented, enabling researchers in medicinal chemistry and drug discovery to efficiently generate novel molecular scaffolds. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The generation of diverse libraries of substituted pyridines is therefore a critical endeavor in the quest for novel therapeutic agents.[1][3] this compound has emerged as a powerful and versatile electrophilic precursor for this purpose. Its utility stems from several key features:

  • High Electrophilicity: The pyridine ring is inherently electron-deficient, a characteristic significantly amplified by the potent electron-withdrawing nitro group at the C2 position. This activation facilitates nucleophilic attack, even by moderately reactive nucleophiles.[4][5]

  • Differential Reactivity of Fluorine Atoms: The two fluorine atoms serve as excellent leaving groups in SNAr reactions. Crucially, their positions relative to the activating nitro group are not equivalent. This inherent difference in reactivity allows for selective and sequential substitution, providing a strategic handle for building molecular complexity in a controlled manner.

  • Synthetic Versatility: The remaining nitro group and fluorine atom in the mono-substituted products offer further opportunities for chemical modification, such as reduction of the nitro group to an amine or subsequent substitution of the second fluorine atom.

This application note will explore the practical aspects of employing this compound in library synthesis, providing both the theoretical underpinnings and detailed experimental protocols.

The Principle of Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of the synthetic utility of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

The Decisive Role of the Nitro Group in Regioselectivity

In this compound, the nitro group at the C2 position exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the pyridine ring. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the C5 position (para to the nitro group) is significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position (ortho to the nitro group). This electronic preference dictates the regioselectivity of the initial substitution reaction.

G cluster_0 Reactivity of this compound A This compound C SNAr Reaction A->C B Nucleophile (NuH) B->C D Mono-substituted Product (5-Nu-3-fluoro-2-nitropyridine) C->D Preferential Pathway F Regioselective attack at C5 C->F E Di-substituted Product (3,5-di-Nu-2-nitropyridine) D->E Sequential Substitution G Further substitution at C3 D->G F->D G->E H Stronger Nucleophile / Harsher Conditions H->G

Caption: General workflow for the sequential substitution of this compound.

Protocols for the Synthesis of Diverse Heterocyclic Libraries

The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they effectively solvate the intermediate Meisenheimer complex.

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as a scavenger for the HF generated during the reaction. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).

  • Temperature: Reactions are typically conducted at room temperature or with gentle heating. Higher temperatures can be employed for less reactive nucleophiles or for achieving di-substitution.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Regioselective Mono-substitution with O-Nucleophiles (Phenols)

This protocol details the synthesis of 3-fluoro-2-nitro-5-(phenoxy)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2-nitro-5-(phenoxy)pyridine derivative.

Causality: The use of a slight excess of the phenol and a base ensures the formation of the more nucleophilic phenoxide anion, driving the reaction to completion. The reaction is typically highly regioselective for the C5 position.

Protocol 2: Regioselective Mono-substitution with N-Nucleophiles (Primary and Secondary Amines)

This protocol describes the synthesis of 5-amino-3-fluoro-2-nitropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

  • Add the amine to the solution, followed by the addition of the base.

  • Stir the reaction mixture at room temperature to 50 °C for 2-6 hours. Monitor the reaction by TLC.[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-(substituted-amino)-3-fluoro-2-nitropyridine.[7]

Causality: The choice of a non-nucleophilic organic base prevents competition with the amine nucleophile. The reaction conditions are generally mild, preserving the integrity of sensitive functional groups on the amine.

Protocol 3: Regioselective Mono-substitution with S-Nucleophiles (Thiols)

This protocol outlines the synthesis of 3-fluoro-2-nitro-5-(organothio)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol or alkyl thiol) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.

  • Add potassium carbonate and stir the mixture at room temperature for 20 minutes to form the thiolate.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[6]

  • Upon completion, quench the reaction by adding water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the pure 3-fluoro-2-nitro-5-(organothio)pyridine.[6]

Causality: Thiols are generally more nucleophilic than their alcohol counterparts, leading to faster reaction times.[8] Pre-formation of the thiolate with a base like K₂CO₃ further enhances reactivity.

G cluster_0 Experimental Workflow start Start: This compound + Nucleophile (NuH) reaction Reaction Setup: - Anhydrous Solvent (DMF, MeCN) - Base (K2CO3, Et3N) - Inert Atmosphere start->reaction 1. Mix Reagents conditions Reaction Conditions: - Temp: RT to 50°C - Time: 1-8 hours reaction->conditions 2. Set Conditions monitoring Monitoring: TLC or LC-MS conditions->monitoring 3. Monitor Progress workup Aqueous Workup: - Quench with H2O - Extract with Organic Solvent - Wash & Dry monitoring->workup 4. Upon Completion purification Purification: Flash Column Chromatography or Recrystallization workup->purification 5. Isolate Crude product Product: 5-Nu-3-fluoro-2-nitropyridine purification->product 6. Obtain Pure Product

Caption: A generalized experimental workflow for the SNAr of this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the regioselective mono-substitution of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
O-Nucleophiles PhenolK₂CO₃DMFRT4-885-95
4-MethoxyphenolK₂CO₃DMFRT4-690-98
N-Nucleophiles AnilineEt₃NMeCN503-580-90
PiperidineDIPEAEtOHRT2-4>95
MorpholineEt₃NEtOHReflux2-480-90[7]
S-Nucleophiles ThiophenolK₂CO₃DMFRT1-390-97
Benzyl mercaptanK₂CO₃DMFRT1-2>95

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Sequential Substitution: Building Complexity

The mono-substituted 5-Nu-3-fluoro-2-nitropyridine products are valuable intermediates for further diversification. The remaining fluorine at the C3 position is less activated towards SNAr but can be displaced under more forcing conditions (e.g., higher temperatures, stronger nucleophiles) or by using a different, more reactive nucleophile.[9] This sequential substitution strategy allows for the controlled introduction of two different nucleophiles onto the pyridine core, significantly expanding the accessible chemical space.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of diverse libraries of substituted pyridines. The pronounced regioselectivity of the initial nucleophilic aromatic substitution at the C5 position, coupled with the potential for subsequent functionalization at the C3 position, provides a robust and predictable platform for generating novel heterocyclic compounds. The protocols outlined in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable precursor, accelerating efforts in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 3,5-difluoro-2-nitropyridine. This molecule is a key building block in medicinal chemistry and materials science, often utilized in nucleophilic aromatic substitution (SNAr) reactions. However, the purification of its derivatives can present significant challenges, from removing persistent starting materials to separating closely related byproducts.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-tested troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your purification protocols, and achieve the desired purity for your compounds.

Troubleshooting Guide: Common Purification Hurdles

This section directly addresses specific issues you may encounter during the purification of this compound reaction products.

Question 1: My product is contaminated with unreacted this compound after column chromatography. How can I improve the separation?

Answer: This is a common issue, as both the starting material and many SNAr products can have similar polarities. The key is to enhance the resolution between the two compounds on the silica gel.

Probable Causes & Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be ideal for separating the two compounds. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.[1]

  • Column Overloading: Applying too much crude product to the column will saturate the stationary phase, causing bands to broaden and overlap.[1]

  • Incorrect Loading Technique: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause the compound to streak down the column instead of forming a tight band.[2]

Step-by-Step Optimization Protocol:

  • Systematic TLC Analysis: Before running a large-scale column, methodically test various solvent systems using Thin-Layer Chromatography (TLC). Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[3] Aim for an Rf value of ~0.3 for your desired product, with maximum separation (ΔRf) from the starting material spot.

  • Consider a Modifier: If peak tailing is observed on the TLC plate, add a small amount (0.5-1%) of a modifier like triethylamine (NEt₃) to the eluent system. The triethylamine will competitively bind to the acidic silanol sites on the silica, improving the peak shape of your basic pyridine product.[1]

  • Optimize Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase or a slightly more polar solvent like dichloromethane.[2]

    • Dry Loading: If your product has poor solubility in the mobile phase, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel (~10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder.[2] This powder can then be carefully added to the top of the column. This technique often results in sharper bands and better separation.[2]

  • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. This will elute the less polar starting material first, followed by your more polar product, often with better resolution.

Troubleshooting Silica Gel Chromatography for Pyridine Derivatives
Issue Recommended Action & Rationale
Poor Separation (Low ΔRf) Test eluent systems with different solvent selectivities (e.g., switch from ethyl acetate to an ether or acetone as the polar component). This changes the specific interactions and can improve separation.
Product Tailing Add 0.5-1% triethylamine or pyridine to the mobile phase to block acidic silanol groups on the silica surface, leading to more symmetrical peaks.[1]
Product Won't Elute The compound is too polar for the system. Try a more polar mobile phase (e.g., methanol in dichloromethane). If that fails, consider switching to a different stationary phase like alumina or reverse-phase silica.
Compound Decomposes The compound may be unstable on acidic silica. Perform a 2D TLC test to check for stability.[1][4] If decomposition occurs, consider using deactivated (neutral) silica, alumina, or running the column quickly and at a lower temperature.

Question 2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often a sign that the solution is too supersaturated or that the melting point of your solid is below the temperature of the solution.

Probable Causes & Solutions:

  • High Impurity Level: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or the compound's solubility changes too drastically with temperature.

  • Cooling Too Rapidly: Rapid cooling can lead to a supersaturated state where the molecules don't have time to orient themselves into a crystal lattice.[5]

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Solvent: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[6] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate).

  • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Insulating the flask with glass wool can further slow the cooling rate.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure product to the cooled solution. This provides a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can initiate nucleation.[5]

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which your compound is insoluble until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Purification Method Selection Workflow

Choosing the right purification strategy is critical. This workflow provides a decision-making framework based on the nature of your crude product.

PurificationWorkflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil/liquid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oily->chromatography No distill Is it thermally stable & volatile? is_oily->distill Yes success_xtal Successful? recrystallize->success_xtal success_xtal->chromatography No / Oiled Out pure_solid Pure Solid Product success_xtal->pure_solid Yes chromatography->pure_solid If Solid pure_liquid Pure Liquid Product chromatography->pure_liquid If Liquid distill->chromatography No distillation Distillation / Kugelrohr distill->distillation Yes distillation->pure_liquid

Caption: A workflow for selecting the primary purification method.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling and purifying this compound and its derivatives?

A1: Nitropyridine compounds should be handled with caution.[7][8]

  • Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Thermal Stability: Nitro compounds can be thermally unstable and potentially explosive, especially in the presence of impurities or at elevated temperatures. Avoid excessive heating during distillation or drying.

  • Handling: Always handle these compounds in a well-ventilated fume hood.[7][9]

Q2: My reaction involves a nucleophilic aromatic substitution (SNAr). What are the most likely byproducts I need to purify away?

A2: In SNAr reactions with this compound, several byproducts can form:

  • Di-substituted Product: If the nucleophile is potent and used in excess, it may displace both fluorine atoms.

  • Hydrolysis Product: If water is present in the reaction, it can act as a nucleophile, leading to the formation of a hydroxypyridine derivative.

  • Isomers: While the nitro group strongly directs the substitution, minor isomeric products can sometimes form depending on the reaction conditions and the nature of the nucleophile.

  • Degradation Products: The starting material or product may degrade under harsh reaction conditions (e.g., high temperature, strong base).

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most powerful tool for structural confirmation and purity assessment. ¹H NMR can identify characteristic aromatic signals, while ¹⁹F NMR is crucial for confirming the substitution of the fluorine atoms. Integration of the signals can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the desired product and detecting trace impurities. The UV trace from the LC provides a good indication of the overall purity.

  • High-Performance Liquid Chromatography (HPLC): When calibrated, HPLC provides a highly accurate quantitative measure of purity (e.g., >99.5%).

  • Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity for solid compounds.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions Involving 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing regioselectivity in reactions with 3,5-Difluoro-2-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this versatile building block.

Introduction to the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science due to its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and the presence of a strong electron-withdrawing nitro group at the 2-position further activates the ring for nucleophilic attack.[1][2] The two fluorine atoms also contribute to this activation.

A critical aspect of reactions involving this compound is controlling the regioselectivity —that is, directing the incoming nucleophile to a specific position on the pyridine ring. The primary sites of nucleophilic attack are the carbon atoms bearing the fluorine leaving groups at positions 3 and 5. Understanding and controlling this selectivity is paramount for the successful synthesis of desired target molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the regioselectivity of this compound in a question-and-answer format.

Q1: Why does nucleophilic attack occur preferentially at certain positions on the this compound ring?

A1: The regioselectivity of nucleophilic attack is primarily governed by electronic effects. The electron-withdrawing nitro group (-NO₂) at the C2 position strongly activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] The positions ortho and para to the nitro group are most activated. In this compound, the C3 and C5 positions are both meta to the nitro group. However, the nitrogen atom of the pyridine ring also exerts a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions.

Attack at the C5 position (para to the ring nitrogen) is often favored as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[5]

Q2: What is the general mechanism for SNAr reactions on this compound?

A2: The reaction proceeds via a two-step addition-elimination mechanism.[1][3]

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bonded to a fluorine atom (C3 or C5), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of a fluoride ion, which is a good leaving group in SNAr reactions.[2]

The overall rate of the reaction is influenced by the stability of the Meisenheimer complex.[3]

Q3: Which factors can be manipulated to control the regioselectivity of nucleophilic substitution?

A3: Several experimental parameters can be adjusted to influence the regioselectivity of SNAr reactions on this compound:

  • Nature of the Nucleophile: The size, hardness/softness, and electronic properties of the nucleophile can influence the site of attack. Sterically bulky nucleophiles may favor the less hindered position.

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of the transition states leading to different regioisomers.[6][7][8] Nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution in some cases.[6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of regioisomers.

  • Presence of a Base: The choice and stoichiometry of a base can impact the nucleophilicity of the attacking species and the overall reaction pathway.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Low Yield of the Desired Regioisomer

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
Suboptimal Solvent Choice Screen a range of solvents with varying polarities (e.g., THF, DMF, DMSO, toluene).[7][8] The choice of solvent can significantly impact the regiochemical outcome.[6]
Weak Nucleophile If using a weak nucleophile, consider converting it to a more potent one (e.g., deprotonation with a suitable base).
Reaction Time Monitor the reaction over time using techniques like TLC or LC-MS to determine the optimal reaction duration for the formation of the desired isomer.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes & Solutions:

Cause Troubleshooting Steps
Similar Activation of C3 and C5 Positions The electronic and steric environments of the C3 and C5 positions may be too similar for the chosen nucleophile to differentiate effectively.
Thermodynamic Equilibration The initially formed kinetic product might be rearranging to the thermodynamic product under the reaction conditions.
Complex Reaction Mechanism The reaction may be proceeding through multiple pathways.

To address these issues, a systematic optimization of reaction conditions is crucial. Consider a Design of Experiments (DoE) approach to efficiently screen variables such as solvent, temperature, base, and reaction time.

Issue 3: No Reaction or Very Sluggish Reaction

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficient Activation While the nitro group is a strong activator, for very weak nucleophiles, the ring may still not be sufficiently electrophilic.
Poor Leaving Group Although fluorine is generally a good leaving group in SNAr, its departure can be slow under certain conditions.[2]
Decomposition of Reactants The nucleophile or the pyridine substrate may be unstable under the reaction conditions.

Consider increasing the reaction temperature, using a more polar aprotic solvent to better solvate the Meisenheimer complex, or employing a stronger, non-nucleophilic base to facilitate the reaction.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general starting point for reacting this compound with an amine nucleophile. Optimization will likely be required for specific substrates.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equiv.) to the solution.

  • Add the base (1.5-2.0 equiv.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Reaction Mechanism Workflow

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation start This compound + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Substituted Product + F⁻ intermediate->product Leaving Group Departure

Caption: General workflow of the SNAr mechanism on this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Reaction Issue? low_yield Low Yield of Desired Isomer start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity no_reaction No Reaction start->no_reaction optimize_temp Optimize Temperature low_yield->optimize_temp screen_solvents Screen Solvents low_yield->screen_solvents check_nucleophile Check Nucleophile Strength low_yield->check_nucleophile vary_nucleophile Vary Nucleophile (Sterics/Electronics) poor_selectivity->vary_nucleophile low_temp_kinetic Lower Temperature for Kinetic Control poor_selectivity->low_temp_kinetic change_solvent_polarity Change Solvent Polarity poor_selectivity->change_solvent_polarity increase_temp Increase Temperature no_reaction->increase_temp use_polar_aprotic Use Polar Aprotic Solvent no_reaction->use_polar_aprotic stronger_base Use Stronger Base no_reaction->stronger_base

Caption: Decision tree for troubleshooting common issues in reactions of this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).
  • Nucleophilic aromatic substitution by [18F]fluoride
  • Nonpolar Solvent a Key for Highly Regioselective S N Ar Reaction in the Case of 2,4-Difluoronitrobenzene. (n.d.).
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.).
  • Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.).
  • SNAr troubleshooting. (2023, December 23). Reddit.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022).
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016, May 29). Chemistry Stack Exchange.
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024).
  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.).
  • 3,5-Difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydr
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (n.d.).
  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). PubMed Central.
  • Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. (2024). Eurasian Journal of Chemistry.
  • Giam, C.-S., & Abbott, S. D. (n.d.). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
  • Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry.
  • Miura, T., Fujioka, S., Takemura, N., Iwasaki, H., Ozeki, M., Kojima, N., & Yamashita, M. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis, 46, 496-502.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones. (n.d.).

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3,5-Difluoro-2-nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this highly reactive and versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction temperature and time, leading to higher yields and purity.

The Chemistry at Play: Why this compound is a Potent Electrophile

This compound is an electron-deficient heteroaromatic system, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The reactivity is driven by several factors:

  • Inductive and Mesomeric Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group, both inductively and mesomerically. It strongly deactivates the pyridine ring, making it electrophilic.

  • Leaving Group Ability: Fluorine atoms are excellent leaving groups in SNAr reactions, particularly when activated by an ortho or para nitro group.

  • Ring Activation: The pyridine nitrogen atom also acts as an electron-withdrawing entity, further enhancing the ring's electrophilicity.[1][2]

These features make this compound an excellent substrate for reaction with a wide range of nucleophiles (amines, thiols, alkoxides, etc.). However, this high reactivity can also lead to challenges such as side reactions and difficulties in controlling selectivity. Optimization of reaction parameters, especially temperature and time, is therefore critical.

Frequently Asked Questions (FAQs)

Q1: Which fluorine is more likely to be substituted, the one at C3 or C5?

A1: The fluorine atom at the C5 position (para to the nitro group) is generally more activated and thus more likely to be substituted by a nucleophile. The nitro group can stabilize the negative charge in the Meisenheimer intermediate through resonance more effectively when the attack occurs at the para position. However, regioselectivity can be influenced by the steric bulk of the nucleophile and the reaction conditions.

Q2: My reaction is sluggish at room temperature. What is a good starting point for heating?

A2: Many SNAr reactions on nitropyridines require thermal energy. A gradual increase in temperature is recommended. Start by heating the reaction to a moderate temperature, such as 40-60°C, and monitor the progress.[3] If the reaction is still slow, the temperature can be increased incrementally. For less reactive nucleophiles, temperatures of 120-140°C may be necessary.[1][4]

Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What could be the cause?

A3: A dark reaction mixture often indicates decomposition of the starting material or product, or the formation of polymeric side products.[5] This can be caused by excessive heat, prolonged reaction times, or the use of a base that is too strong. Consider running the reaction at a lower temperature or for a shorter duration.[6]

Q4: What solvents are recommended for this reaction?

A4: Anhydrous, non-nucleophilic polar aprotic solvents are generally preferred. Acetonitrile, THF, and DMF are common choices.[6] The choice of solvent can significantly affect reaction rates and yields, so a solvent screen is often a valuable optimization step.[7]

Q5: How should I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[8] ¹H and ¹⁹F NMR spectroscopy can also be used to monitor the reaction in real-time.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is not potent enough. 3. Impure starting materials or solvent.1. Gradually increase the reaction temperature in 10-20°C increments.[6][11] 2. If applicable, deprotonate the nucleophile with a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU). 3. Ensure all reagents and solvents are pure and anhydrous.
Formation of Multiple Products 1. Substitution at both C3 and C5 positions. 2. Side reactions due to high temperature or strong base. 3. Decomposition of starting material or product.1. Lower the reaction temperature to improve regioselectivity.[6] 2. Use a milder base or a stoichiometric amount. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Low Isolated Yield After Workup 1. Product is water-soluble. 2. Product degradation during purification (e.g., on silica gel). 3. Incomplete extraction from the aqueous phase.1. If the product has polar functional groups, consider back-extraction from the aqueous layers or use a continuous liquid-liquid extractor. 2. Try alternative purification methods like crystallization or preparative HPLC. 3. Increase the number of extractions with an appropriate organic solvent.
Reaction is Complete but Yield is Still Low 1. Competing side reactions are consuming the starting material. 2. The product is unstable under the reaction conditions.1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide clues about competing reaction pathways. 2. Run the reaction at a lower temperature for a longer time.

Optimization Workflow: A Step-by-Step Protocol

This section provides a general workflow for optimizing the reaction of this compound with a generic amine nucleophile.

Diagram: Reaction Optimization Workflow

workflow cluster_prep Preparation cluster_screen Screening & Optimization cluster_analysis Analysis & Finalization start 1. Define Reaction (Nucleophile, Stoichiometry) reagents 2. Ensure Purity of Reagents & Solvents start->reagents start->reagents temp_screen 3. Temperature Screen (e.g., RT, 40°C, 60°C, 80°C) reagents->temp_screen reagents->temp_screen time_course 4. Time Course Study at Optimal Temperature temp_screen->time_course temp_screen->time_course base_solvent 5. Base & Solvent Screen (if necessary) time_course->base_solvent time_course->base_solvent analysis 6. Analyze by HPLC/GC-MS (Yield & Purity) base_solvent->analysis base_solvent->analysis protocol 7. Finalize Optimized Protocol analysis->protocol analysis->protocol

Caption: A systematic workflow for optimizing SNAr reactions.

Experimental Protocol: Temperature and Time Screening
  • Setup: In parallel reaction vials, add this compound (1.0 eq.), the nucleophile (1.1 eq.), and a suitable anhydrous solvent (e.g., Acetonitrile). If a base is required, add it at this stage (e.g., K₂CO₃, 1.5 eq.).

  • Temperature Screening:

    • Set each vial to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).

    • Allow the reactions to stir for a set period (e.g., 4 hours).

    • After 4 hours, quench a small aliquot from each reaction and analyze by HPLC or GC-MS to determine the conversion and product purity at each temperature.

  • Time Course Study:

    • Based on the temperature screen, select the temperature that gives the best balance of conversion and purity.

    • Set up a new reaction at this optimal temperature.

    • Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Analyze each aliquot to determine the reaction profile over time and identify the point of maximum product formation before significant degradation occurs.

Data Summary Table (Example)
EntryTemperature (°C)Time (h)Conversion (%)Product Purity (%)Notes
1Room Temp415>98Very slow reaction
240465>98Clean conversion
36049596Minor impurity detected
4804>9985Significant byproduct formation
560140>98Incomplete reaction
660280>98Good progress
76049596Optimal time point
8608>9992Product degradation observed

Troubleshooting Decision Tree

troubleshooting cluster_yield Low Yield / Conversion cluster_purity Low Purity / Side Products start Reaction Issue q_temp Is reaction temp > 60°C? start->q_temp q_dark Is mixture dark/tarry? start->q_dark a_check_base Check base strength/ add base if none. q_temp->a_check_base No q_time Is reaction time > 8h? q_temp->q_time Yes a_inc_temp Increase temperature in 20°C increments. a_inc_time Increase reaction time. q_time->a_inc_time No a_check_reagents Verify reagent purity and stoichiometry. q_time->a_check_reagents Yes a_dec_temp Decrease temperature. q_dark->a_dec_temp Yes q_multi_spots Multiple spots on TLC? q_dark->q_multi_spots No a_shorter_time Reduce reaction time. a_dec_temp->a_shorter_time a_milder_base Use a milder base (e.g., organic base). q_multi_spots->a_milder_base Yes a_solvent_screen Screen alternative polar aprotic solvents. q_multi_spots->a_solvent_screen No

Sources

Technical Support Center: Troubleshooting Coupling Reactions with 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 3,5-Difluoro-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile but sometimes challenging reagent. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of this compound

This compound is a highly activated heteroaromatic compound used in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group, combined with the electronegativity of the fluorine atoms and the inherent electron deficiency of the pyridine ring, makes the positions ortho and para to the nitro group highly susceptible to nucleophilic attack.[1][2] The primary mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride ion.[3][4]

This high reactivity, while beneficial, can also lead to challenges such as side reactions, low yields, and purification difficulties. This guide will address these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Failure & Low Yield
Question 1: My SNAr reaction with this compound is giving me low to no yield. What are the most likely causes and how do I fix it?

This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Possible Cause 1: Inadequate Base

The choice of base is critical. Its role is to deprotonate the incoming nucleophile (e.g., an amine or alcohol) to increase its nucleophilicity, or to act as a scavenger for the HF generated during the reaction.

  • Expertise & Experience: A base that is too weak will not sufficiently activate the nucleophile, leading to a sluggish or stalled reaction. Conversely, a base that is too strong can lead to side reactions, such as decomposition of the starting material or product. For most amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. For less nucleophilic partners, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of your chosen base is appropriate for the nucleophile you are using.

    • Screen Bases: If the reaction is sluggish, consider switching to a stronger base. See the table below for a comparison.

    • Ensure Quality: Use a fresh, dry, and finely powdered base. Clumped or old base may have reduced activity.[5]

BasepKa (Conjugate Acid)Common SolventsNotes
K₂CO₃~10.3DMF, DMSO, AcetonitrileGood general-purpose base for amine nucleophiles.
Cs₂CO₃~10.4DMF, Dioxane, TolueneMore soluble than K₂CO₃ in organic solvents, often gives better results.
DIPEA~10.7DCM, DMF, AcetonitrileGood for acid-sensitive substrates.
DBU~12.5Acetonitrile, THF, TolueneA stronger, non-nucleophilic base for challenging couplings.

Possible Cause 2: Improper Solvent Selection

The solvent plays a crucial role in solvating the reagents and influencing the reaction rate.

  • Expertise & Experience: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[3] The choice of solvent can also impact the solubility of your reagents and the efficacy of the base.

  • Troubleshooting Steps:

    • Check Solubility: Ensure all your starting materials are soluble in the chosen solvent at the reaction temperature.

    • Solvent Screening: If the reaction is slow, consider switching to a more polar solvent (e.g., from THF to DMF or DMSO).

    • Ensure Anhydrous Conditions: While not always strictly necessary for SNAr, the presence of excessive water can lead to hydrolysis of the starting material, especially at elevated temperatures.[6][7]

Possible Cause 3: Low Reaction Temperature

  • Expertise & Experience: While this compound is highly activated, some nucleophiles require thermal energy to overcome the activation barrier. Reactions are often run between room temperature and 80 °C.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: If no reaction is observed at room temperature, gradually increase the temperature in 10-20 °C increments, monitoring the reaction by TLC or LC-MS.

    • Avoid Excessive Heat: Be aware that higher temperatures can promote side reactions, such as di-substitution or decomposition.

Category 2: Side Product Formation
Question 2: I am observing significant side products in my reaction. How can I improve the selectivity?

Side product formation is often a result of the high reactivity of the substrate or unintended reactions with the solvent or base.

Possible Side Product 1: Di-substitution

Due to the presence of two fluoride leaving groups, reaction with an excess of a strong nucleophile can lead to the displacement of both fluorides.

  • Expertise & Experience: This is most common with highly reactive nucleophiles like primary amines or thiols. The key to preventing this is controlling the stoichiometry.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile. Avoid using a large excess.

    • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Lower Temperature: Running the reaction at a lower temperature can often favor the mono-substitution product.

Possible Side Product 2: Hydrolysis

The nitro group can activate the ring towards attack by water or hydroxide, especially at high temperatures and with strong bases, leading to the formation of 3,5-difluoro-2-hydroxypyridine.[8][9]

  • Expertise & Experience: This is more prevalent when using aqueous bases or non-anhydrous solvents at elevated temperatures.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use a non-aqueous workup if possible.[5]

    • Avoid Strong Aqueous Bases: Opt for organic bases or anhydrous inorganic bases like Cs₂CO₃.

    • Moderate Temperature: Keep the reaction temperature as low as feasible.

G cluster_start Start: Failed Reaction cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low or No Yield check_base 1. Check Base (Strength & Quality) start->check_base check_solvent 2. Check Solvent (Polarity & Solubility) check_base->check_solvent Base OK screen_bases Screen Bases (e.g., Cs₂CO₃, DBU) check_base->screen_bases Issue Found check_temp 3. Check Temperature check_solvent->check_temp Solvent OK screen_solvents Screen Solvents (e.g., DMF, DMSO) check_solvent->screen_solvents Issue Found check_stoich Side Products Observed? check_temp->check_stoich Temp OK increase_temp Increase Temperature (Monitor Closely) check_temp->increase_temp Too Low adjust_stoich Adjust Stoichiometry (1.1 eq Nucleophile) check_stoich->adjust_stoich Yes (Di-substitution) lower_temp Lower Temperature check_stoich->lower_temp Yes (Decomposition) success Successful Reaction check_stoich->success No screen_bases->success screen_solvents->success increase_temp->success adjust_stoich->success lower_temp->success

Category 3: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki)

While SNAr is the most common reaction, this compound can also be used in palladium-catalyzed cross-couplings. However, these can be more complex to troubleshoot.

Question 3: My Buchwald-Hartwig amination is failing. What specific issues should I consider for this substrate?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10][11] However, the electron-deficient nature of the nitropyridine ring and the presence of the nitro group can pose unique challenges.

  • Expertise & Experience:

    • Catalyst Inhibition: The nitro group can potentially coordinate to and deactivate the palladium catalyst.[7] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can help stabilize the active catalytic species and promote the desired reductive elimination.[6]

    • Base Sensitivity: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can sometimes promote side reactions with the highly activated nitropyridine ring. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a better starting point.[7]

    • Competitive SNAr: At higher temperatures, a non-catalyzed SNAr reaction can compete with the palladium-catalyzed pathway, especially with fluoride as the leaving group. This can lead to a complex mixture of products.

  • Troubleshooting Steps:

    • Ligand Screening: If you are using a standard ligand like P(o-tol)₃, switch to a modern Buchwald-type ligand.

    • Base Screening: Start with K₃PO₄ or Cs₂CO₃ before moving to stronger bases like NaOtBu.

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate (typically 80-100 °C).

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ.[6]

G cluster_mechanism SNAr Mechanism pyridine This compound attack Nucleophilic Attack pyridine->attack nucleophile Nucleophile (Nu-H) nucleophile->attack meisenheimer Meisenheimer Complex (Resonance Stabilized) attack->meisenheimer + Nu-H elimination Fluoride Elimination meisenheimer->elimination - F⁻ product Substituted Product elimination->product hf HF elimination->hf

Experimental Protocols

General Protocol for a Typical SNAr Reaction with an Amine

This protocol serves as a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and Cs₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF via syringe.

  • Add the amine nucleophile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • Chauhan, J., et al. (n.d.). Investigation of catalysts for CN coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. (URL not available)
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 623-628. Available at: [Link]

  • Kavala, V., et al. (2015). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Molecules, 20(8), 14337-14350. Available at: [Link]

  • Wang, Z., et al. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers. Available at: [Link]

  • Wang, Z., et al. (2025). Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P
  • PubChem. (n.d.). 3-Fluoro-2-nitropyridine. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3276. Available at: [Link]

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (URL not available)
  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. (URL not available)
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Nitropyridines, their Synthesis and Reactions. (2005). Journal of Heterocyclic Chemistry, 42, 463. (URL not available)
  • American Chemical Society. (2025). Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. ACS Fall 2025. (URL not available)
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11734-11747. Available at: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. (URL not available)
  • Ishihara, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 153-163. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. (URL not available)
  • Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(48), 12474-12475. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. (URL not available)
  • Ishihara, Y., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(1), 153-163. Available at: [Link]

  • Reddit. (2018).
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress. (URL not available)
  • Al-Zoubi, R. M., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Available at: [Link]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. (URL not available)
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (URL not available)
  • Wang, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Molecules, 27(19), 6649. Available at: [Link]

  • PubChem. (n.d.). 2,3-Difluoro-5-nitropyridine. National Institutes of Health. Available at: [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

Sources

Understanding the degradation pathways of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1][2][3] Inert atmosphere (e.g., argon or nitrogen) is recommended for prolonged storage to prevent moisture and air exposure. Avoid contact with strong acids, bases, and oxidizing agents.[1]

Q2: I've noticed a color change in my sample of this compound over time. What does this indicate?

A2: A color change, typically to a yellow or brownish hue, can be an indicator of degradation. This may be due to exposure to light, moisture, or incompatible substances. Photodegradation is a known pathway for many nitropyridine compounds.[4][5] It is advisable to perform an analytical check (e.g., HPLC, NMR) to assess the purity of the material before use.

Stability in Solution

Q3: How stable is this compound in common laboratory solvents?

A3: this compound is generally stable in aprotic, non-nucleophilic organic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) under anhydrous conditions. However, in protic or nucleophilic solvents like alcohols (e.g., methanol, ethanol) or water, there is a risk of nucleophilic aromatic substitution (SNAr), where the solvent molecule can act as a nucleophile.[4][6][7]

Q4: Can I use acidic or basic conditions in reactions involving this compound?

A4: Caution is advised when using acidic or basic conditions. Strong acids can protonate the pyridine nitrogen, potentially altering its reactivity. Strong bases can act as nucleophiles or promote hydrolysis if water is present, leading to the displacement of the fluorine or nitro groups.[8] The electron-withdrawing nature of the nitro and fluoro substituents makes the pyridine ring susceptible to nucleophilic attack.[6][7][9]

Troubleshooting Guide: Investigating Degradation

Identifying Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by its chemical structure: an electron-deficient pyridine ring activated by a nitro group and substituted with two fluorine atoms.

1. Nucleophilic Aromatic Substitution (SNAr)

This is a highly probable degradation pathway. The strong electron-withdrawing effect of the nitro group at the 2-position, combined with the electronegativity of the fluorine atoms at the 3- and 5-positions, makes the pyridine ring highly susceptible to attack by nucleophiles.[4][6][7]

  • Common Nucleophiles: Water (hydrolysis), alcohols (alcoholysis), amines, and thiols.

  • Likely Products: Substitution of one or both fluorine atoms, or even the nitro group, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with water could lead to the formation of 3-fluoro-5-hydroxy-2-nitropyridine or 3,5-dihydroxy-2-nitropyridine.

dot

sn_ar_degradation compound This compound product1 3-Fluoro-5-Nu-2-nitropyridine compound->product1 SɴAr at C5 product2 3-Nu-5-fluoro-2-nitropyridine compound->product2 SɴAr at C3 nucleophile Nucleophile (NuH) e.g., H₂O, ROH, RNH₂ nucleophile->compound product3 3,5-di-Nu-2-nitropyridine product1->product3 Further SɴAr product2->product3 Further SɴAr photodegradation start This compound intermediate1 Excited State start->intermediate1 light Light (hν) light->intermediate1 product1 Photoreduction Products (e.g., nitroso, amino derivatives) intermediate1->product1 product2 Ring Cleavage Products intermediate1->product2

Caption: Potential photodegradation pathways.

3. Thermal Decomposition

While generally stable at ambient temperatures, elevated temperatures can lead to decomposition. The C-NO₂ bond is often the weakest point in nitroaromatic compounds. [10]

  • Primary Process: Homolytic cleavage of the C-NO₂ bond to form a pyridyl radical and nitrogen dioxide (NO₂).

  • Secondary Reactions: The highly reactive species formed can lead to a cascade of further reactions, including polymerization, resulting in complex, often colored, byproducts.

dot

thermal_decomposition start This compound intermediate [3,5-Difluoropyridin-2-yl radical] + •NO₂ start->intermediate heat Heat (Δ) heat->start products Complex Polymerization Products intermediate->products

Caption: Thermal decomposition via C-NO₂ bond cleavage.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under your specific experimental conditions, the following protocols can be adapted.

Protocol 1: General Stability Study Using HPLC

This protocol provides a framework for testing stability against various stressors.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolytic Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, 9). Incubate at a controlled temperature (e.g., 40 °C).

    • Solvent Stability: Dilute the stock solution in the solvent of interest (e.g., methanol, THF).

    • Photostability: Expose a solution of the compound to a light source (e.g., UV lamp or natural sunlight) for a defined period. Keep a control sample in the dark.

    • Thermal Stability: Incubate a solid sample or a solution at an elevated temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots by HPLC. Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition.

Table 1: Example HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water, B: Acetonitrile
Gradient20% B to 80% B over 15 min
Flow Rate1.0 mL/min
Detection254 nm
Injection Volume10 µL

Protocol 2: Identification of Degradation Products by LC-MS

Procedure:

  • Follow the stress conditions as described in Protocol 1.

  • Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

  • Based on the mass of the degradation products, you can propose their chemical structures. For example, a +16 Da shift could indicate hydroxylation, while a -19 Da shift could suggest the replacement of a fluorine atom with a hydroxyl group.

dot

stability_workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (pH, Solvent, Light, Temp) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by HPLC / LC-MS sampling->analysis data Quantify Degradation and Identify Byproducts analysis->data

Caption: Workflow for stability assessment.

Data Interpretation

Table 2: Hypothetical Degradation Data

ConditionTime (h)% Remaining Parent CompoundMajor Degradation Product (m/z)
pH 2, 40°C2498.5-
pH 7, 40°C2495.2157.0 (M-F+OH)
pH 9, 40°C2478.1157.0 (M-F+OH)
Methanol, 25°C2492.6171.1 (M-F+OCH₃)
UV Light, 25°C865.4143.0 (M-O), Complex mixture

This hypothetical data illustrates that the compound is more susceptible to degradation under basic conditions and in the presence of a nucleophilic solvent like methanol. Photodegradation is also significant. The m/z values suggest the displacement of a fluorine atom by a hydroxyl or methoxy group.

References

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Table]. Retrieved from [Link]

  • Starosotnikov, A. M., Bastrakov, M. A., & Nikolskii, V. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5645. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C–H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Chen, Y., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Environmental Science & Technology. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Watson International. (n.d.). 3-Fluoro-2-nitro-pyridine CAS 54231-35-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photochemical Degradation of Halogenated Compounds: A Review. Retrieved from [Link]

  • PharmD Guru. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • PubMed. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions with 3,5-Difluoro-2-nitropyridine. This document provides in-depth, field-proven insights into the critical role of solvent selection in controlling reaction outcomes. It is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. Our focus is on the nucleophilic aromatic substitution (SNAr) reaction, the primary mode of reactivity for this substrate.

Introduction: Why Solvent Choice is Paramount

This compound is a highly electron-deficient heteroaromatic system. The potent electron-withdrawing capabilities of the nitro group and the fluorine atoms render the pyridine ring exceptionally susceptible to nucleophilic attack. However, harnessing this reactivity to achieve high yields and specific regioselectivity is critically dependent on the reaction medium. The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. An improper solvent choice can lead to sluggish reactions, low yields, or the formation of undesired side products. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of this compound and the principles of solvent selection.

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination process.[1]

  • Addition: The nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom (C3 or C5), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of a fluoride ion (the leaving group), yielding the substituted product.

The nitro group at the C2 position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, which is why this substrate is so reactive.

Figure 1: SNAr Mechanism on this compound

Q2: Why are polar aprotic solvents generally recommended for these reactions?

A2: Polar aprotic solvents like DMSO, DMF, and acetonitrile are the preferred choice for SNAr reactions for two primary reasons.[2][3]

  • Enhanced Nucleophilicity: These solvents possess large dipole moments but lack acidic protons.[4] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophilic salt but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.[4]

  • Transition State Stabilization: The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are excellent at stabilizing this dispersed charge, which lowers the activation energy of the rate-determining addition step.[5]

Q3: What happens if I use a polar protic solvent like ethanol or water?

A3: Polar protic solvents are generally detrimental to SNAr reactions involving anionic nucleophiles.[4] These solvents have acidic protons (e.g., -OH, -NH) that can form strong hydrogen bonds with the nucleophile.[3] This "caging" effect, known as solvation, severely dampens the nucleophile's reactivity, often leading to very slow or incomplete reactions.[3][4] While these solvents can stabilize the leaving fluoride ion, their negative impact on the nucleophile's strength is typically the overriding factor.[6]

Q4: How does solvent polarity, measured by the dielectric constant, affect the reaction rate?

A4: The dielectric constant reflects a solvent's ability to separate charge. For SNAr reactions, which involve the formation of a charged intermediate from neutral or less-charged reactants, increasing the solvent polarity generally increases the reaction rate.[7][8] A higher dielectric constant helps to stabilize the charged Meisenheimer complex and the transition state leading to it.[5][8] This is why highly polar aprotic solvents like DMSO are often superior to less polar ones like THF.

SolventTypeDielectric Constant (ε) at 20°CGeneral Suitability for SNAr
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent
Acetonitrile (MeCN) Polar Aprotic37.5Very Good
Tetrahydrofuran (THF) Polar Aprotic7.5Moderate to Good
Ethanol (EtOH) Polar Protic25Poor (for anionic nucleophiles)
Water (H₂O) Polar Protic80Poor (for anionic nucleophiles)
Toluene Non-Polar2.4Very Poor
Table 1: Properties of common solvents and their general suitability for SNAr reactions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the nucleophilic substitution of this compound.

Problem 1: Low or No Conversion to Product

  • Possible Cause A: Use of a Protic Solvent.

    • Explanation: As detailed in the FAQ, protic solvents like alcohols or water will hydrogen-bond to your nucleophile, drastically reducing its reactivity.[4]

    • Solution: Switch to a polar aprotic solvent. DMSO or DMF are the recommended starting points for most SNAr reactions due to their high polarity and ability to dissolve a wide range of nucleophiles.[9]

  • Possible Cause B: Insufficient Solvent Polarity.

    • Explanation: The reaction may be sluggish if the solvent is not polar enough to stabilize the Meisenheimer complex. For example, a reaction that stalls in THF might proceed smoothly in DMSO.

    • Solution: Change to a more polar aprotic solvent. Follow the general trend: THF < Acetonitrile < DMF < DMSO.

  • Possible Cause C: Poor Solubility of the Nucleophile.

    • Explanation: The reaction is bimolecular, requiring the substrate and nucleophile to be in solution to react. If your nucleophile salt (e.g., potassium phenoxide) is not soluble, the reaction will be extremely slow.

    • Solution: Select a solvent that effectively dissolves both the pyridine substrate and the nucleophile.[9] DMSO is an excellent choice for dissolving many inorganic salts. If solubility remains an issue, consider using a phase-transfer catalyst in a less polar solvent system.[10]

Troubleshooting_Workflow start Low or No Conversion q1 Is the solvent polar protic? (e.g., EtOH, H₂O) start->q1 a1_yes Switch to a polar aprotic solvent (e.g., DMSO, DMF) q1->a1_yes Yes a1_no Is the solvent polarity low? (e.g., THF, Toluene) q1->a1_no No a2_yes Increase solvent polarity (e.g., switch THF to DMSO) a1_no->a2_yes Yes a2_no Is the nucleophile fully dissolved? a1_no->a2_no No a3_yes Consider other issues: - Temperature too low? - Nucleophile too weak? - Reagent degradation? a2_no->a3_yes Yes a3_no Choose a solvent with better solubilizing power (e.g., DMSO) or use a phase-transfer catalyst. a2_no->a3_no No caption Figure 2: Troubleshooting workflow for low conversion.

Figure 2: Troubleshooting workflow for low conversion.

Problem 2: Poor Regioselectivity (Mixture of 3- and 5-substituted products)

  • Explanation: Both the C3 and C5 positions are activated for nucleophilic attack. While electronic factors typically favor substitution at one position, the energy difference between the two transition states can be small, leading to mixtures. Solvent can influence this selectivity.

  • Solution:

    • Analyze Solvent-Substituent Interactions: The regioselectivity can be influenced by specific interactions between the solvent and the substituents on the pyridine ring.[11] Solvents capable of hydrogen bonding (even aprotic ones acting as H-bond acceptors, like DMSO) can interact differently with the nitro group versus the fluorine atoms, subtly altering the electron distribution and favoring one site over the other.[11][12]

    • Systematic Solvent Screening: Perform a small-scale screen of aprotic solvents (e.g., DMSO, DMF, MeCN, THF, Dioxane). The optimal solvent may be substrate and nucleophile-dependent. Analysis of the product ratio by LCMS or ¹H NMR will reveal the best medium for the desired regioselectivity.

    • Temperature Modulation: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.

Problem 3: Formation of Side Products (e.g., Defluorination, Decomposition)

  • Explanation: this compound is highly reactive. Under harsh conditions (high temperature, very strong bases), undesired side reactions can occur. Some solvents can also participate in side reactions.

  • Solution:

    • Solvent Purity: Ensure the use of anhydrous solvents. Water can act as a competing nucleophile, leading to hydroxypyridine byproducts.[9]

    • Avoid Reactive Solvents: While uncommon, some aprotic solvents can be unstable to strong bases or high temperatures. For instance, DMF can decompose to generate dimethylamine, which is nucleophilic. If unexpected amine-substituted byproducts are observed, consider switching from DMF to a more robust solvent like DMSO or sulfolane.

    • Temperature Control: High temperatures can accelerate decomposition pathways.[13] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SNAr reactions on this substrate, room temperature or gentle heating (50-80 °C) is sufficient.

Experimental Protocol Example

This protocol provides a general methodology for the SNAr reaction of this compound with a generic thiol nucleophile, highlighting the critical role of the solvent.

Reaction: Synthesis of 5-Fluoro-3-(phenylthio)-2-nitropyridine

  • Reagent and Solvent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.1 eq).

    • Add anhydrous Dimethyl Sulfoxide (DMSO) (approx. 0.2 M concentration relative to the limiting reagent). Causality: DMSO is chosen for its excellent ability to dissolve the reactants and the resulting thiolate salt, and for its capacity to accelerate the SNAr reaction.[3]

    • Stir the solution under an inert atmosphere (N₂ or Argon).

  • Nucleophile Generation:

    • Cool the solution to 0 °C in an ice bath.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise. Causality: Anhydrous K₂CO₃ is a mild and effective base. NaH provides irreversible deprotonation but requires more careful handling.

    • Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete formation of the potassium or sodium thiophenolate.

  • SNAr Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMSO .

    • Add the solution of the pyridine substrate dropwise to the stirred solution of the nucleophile at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is often complete within 1-4 hours at room temperature.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the organic product.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

References

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Kim, Y. H., et al. (2009). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the American Chemical Society. [Link]

  • Brainly.com. (2023). How does the dielectric constant affect SN1 and SN2 reactions?. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Habibi, A., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Green Chemistry Institute. SNAAr Reaction in Other Common Molecular Solvents. [Link]

  • Habibi, A., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • Schlosser, M., & Ruzziconi, R. (2010).
  • Sekhri, L. (2016). Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Resolution of Their Isomers. Asian Journal of Chemistry. [Link]

  • Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. [Link]

  • Jawińska, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Nielsen, S. F., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • Ranjbarkarimi, R., et al. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]

  • ResearchGate. REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. [Link]

  • Semantic Scholar. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. [Link]

  • ResearchGate. (2005). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • Perio, B., et al. (1997). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Tetrahedron Letters.
  • Al-Hadedi, A. A. M., et al. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal. [Link]

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Technical Support Center: Catalyst Selection for Efficient 3,5-Difluoro-2-nitropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 3,5-Difluoro-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The unique electronic properties of this compound, characterized by its electron-deficient pyridine ring, present specific challenges and opportunities in cross-coupling reactions. This document aims to equip you with the knowledge to navigate these challenges and achieve efficient and reproducible results.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common issues encountered during the cross-coupling of this compound.

Question 1: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common issue, often stemming from the challenging nature of the electron-deficient pyridine. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1] This is particularly problematic with electron-deficient pyridines.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center from pyridine coordination and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[2][3]

  • Inefficient Oxidative Addition: While the electron-withdrawing nitro and fluoro groups activate the C-X bond (where X is typically Cl or Br) towards oxidative addition, using a less reactive halide (like chloride) might still be challenging.

    • Solution: If using a chloro-substituted pyridine, consider switching to the bromo or iodo analogue, as the C-Br and C-I bonds are generally more reactive in oxidative addition.[4] Alternatively, using a more electron-rich and bulky ligand can enhance the rate of oxidative addition for less reactive halides.[5]

  • Boronic Acid/Ester Instability: Pyridine boronic acids, in particular, can be prone to protodeboronation, especially under basic conditions, which removes your nucleophile from the reaction.[6]

    • Solution: Ensure the quality of your boronic acid or ester. Consider using more stable boronic esters, such as pinacol esters (BPin). If using a pyridine-based boronic acid, milder bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄.[7]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.[8][9]

    • Solution: A common starting point is a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent system like 1,4-dioxane/water or toluene/water.[3][10] If you suspect boronic acid instability, you could try anhydrous conditions with a base like K₃PO₄, but be mindful of solubility.[11]

Troubleshooting Flowchart for Low Conversion in Suzuki-Miyaura Coupling

G start Low/No Conversion catalyst Issue: Catalyst Deactivation? start->catalyst ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Yes oxidative_addition Issue: Inefficient Oxidative Addition? catalyst->oxidative_addition No halide Solution: Switch to More Reactive Halide (Br > Cl) oxidative_addition->halide Yes boronic_acid Issue: Boronic Acid Instability? oxidative_addition->boronic_acid No ester Solution: Use Pinacol Boronic Ester (BPin) boronic_acid->ester Yes base_solvent Issue: Suboptimal Base/Solvent? boronic_acid->base_solvent No conditions Solution: Screen Bases (K2CO3, Cs2CO3) and Solvents (Dioxane/H2O) base_solvent->conditions Yes

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura couplings.

Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm getting a complex mixture of byproducts. What could be the issue?

Answer:

Buchwald-Hartwig aminations with this substrate can be challenging due to the presence of multiple reactive sites and the potential for side reactions.

  • Competitive Nucleophilic Aromatic Substitution (SₙAr): The highly electron-deficient nature of the pyridine ring makes it susceptible to direct SₙAr by the amine, especially at elevated temperatures. This can lead to a mixture of the desired cross-coupled product and the SₙAr product.

    • Solution: Use a catalyst system that promotes the cross-coupling pathway at a lower temperature than that required for SₙAr. Highly active catalyst systems, often employing bulky biaryl phosphine ligands like BrettPhos, are designed for this purpose.[12][13] Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is key.

  • Catalyst Inhibition by the Amine: The amine nucleophile can also act as a ligand for the palladium catalyst, potentially inhibiting its activity.

    • Solution: Employing a bulky ligand can help mitigate this by creating a sterically hindered environment around the palladium center, favoring the productive catalytic cycle over amine coordination.

  • Incorrect Base Choice: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction outcome.[14]

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13] If your substrate is base-sensitive, you might consider weaker bases like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst system.

Question 3: My cross-coupling reaction is not reproducible. What factors should I investigate?

Answer:

Lack of reproducibility in palladium-catalyzed cross-couplings often points to sensitivity to trace impurities or variations in reaction setup.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[6]

  • Water Content: The presence of water can be beneficial in some cross-coupling reactions (like Suzuki-Miyaura with certain bases) but detrimental in others. Inconsistent water content in your solvents or reagents can lead to variable results.

    • Solution: For reactions requiring anhydrous conditions, use freshly dried solvents and ensure all glassware is oven-dried. For reactions that benefit from water, use a consistent, measured amount rather than relying on adventitious water.

  • Reagent Quality: The purity of your starting materials, especially the boronic acid/ester and the palladium catalyst, is crucial.

    • Solution: Use high-purity reagents. If you suspect the quality of your boronic acid, you can try recrystallizing it. Palladium precatalysts are generally more stable and easier to handle than Pd(0) sources like Pd₂(dba)₃.[5][15]

Section 2: Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount for the successful cross-coupling of this compound. The table below provides a starting point for catalyst selection for common cross-coupling reactions.

Reaction Type Recommended Pd Precatalyst Recommended Ligand Typical Base Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)XPhos, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄The bulky, electron-rich ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen and to promote oxidative addition.[2][3]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃BrettPhos, Josiphos-type ligandsNaOtBu, LiHMDSThe choice of ligand is critical to outcompete potential SₙAr side reactions and to achieve high catalytic turnover.[12][13]
Heck Coupling Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃The electron-deficient nature of the substrate generally favors the Heck reaction.
Sonogashira Coupling PdCl₂(PPh₃)₂ (with CuI co-catalyst)PPh₃Et₃N, i-Pr₂NHThis is a well-established system for coupling with terminal alkynes.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa Ar-X tm Transmetalation (Ar-Pd(II)-Ar') oa->tm Ar'-B(OR)2 re Reductive Elimination (Ar-Ar') tm->re Isomerization re->pd0 Product (Ar-Ar')

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[15]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling?

A1: The combination of two electron-withdrawing fluorine atoms and a nitro group makes the pyridine ring highly electron-deficient.[12][16] This has two main consequences:

  • Increased Susceptibility to Nucleophilic Attack: The electron-deficient ring is prone to direct nucleophilic aromatic substitution (SₙAr), which can compete with the desired cross-coupling reaction.

  • Potential for Catalyst Inhibition: The pyridine nitrogen can act as a ligand and coordinate to the palladium catalyst, leading to the formation of inactive complexes and inhibiting the catalytic cycle.[1][17]

Q2: Can I use a nickel catalyst instead of palladium for coupling with this substrate?

A2: Nickel catalysis is a viable alternative and can sometimes offer complementary reactivity, especially for more challenging couplings like those involving C-F bond activation or C(sp³)-C(sp³) bond formation.[18][19] For Suzuki-Miyaura type reactions with this substrate, nickel catalysts supported by ligands like terpyridine have been explored for related systems.[20] However, palladium catalysis is generally more established and offers a wider range of commercially available, well-understood catalyst systems.

Q3: I am observing significant amounts of homocoupling of my boronic acid. What can I do to minimize this?

A3: Homocoupling of the boronic acid is often a result of oxidative processes that can be exacerbated by the presence of oxygen.

  • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.

  • Ligand Choice: Bulky ligands can disfavor the formation of the species that lead to homocoupling.

  • Reaction Conditions: Sometimes lowering the reaction temperature or using a milder base can reduce the rate of homocoupling.

Q4: Is it possible to perform a denitrative cross-coupling with this substrate, targeting the C-NO₂ bond?

Q5: What is the role of adding water to my Suzuki-Miyaura reaction?

A5: In many Suzuki-Miyaura reactions, particularly those using carbonate bases, water plays a crucial role. It helps to dissolve the inorganic base, facilitating the transmetalation step.[10][11] However, the amount of water needs to be optimized, as too much can lead to hydrolysis of the boronic acid (protodeboronation).[5]

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-nitropyridine and 2-chloro-3,5-difluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, halogenated and nitrated pyridine scaffolds are indispensable building blocks. Their utility is largely dictated by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, which allows for the facile introduction of a wide array of functional groups. This guide provides an in-depth, objective comparison of the reactivity of two such critical synthons: 3,5-Difluoro-2-nitropyridine and 2-chloro-3,5-difluoropyridine . Our analysis, grounded in established mechanistic principles and supported by experimental observations from the literature, aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

At a Glance: Key Physicochemical Properties

A foundational understanding of the intrinsic properties of these molecules is paramount to appreciating their differential reactivity.

PropertyThis compound2-chloro-3,5-difluoropyridine
Molecular Formula C₅H₂F₂N₂O₂C₅H₂ClF₂N
Molecular Weight 160.08 g/mol 149.53 g/mol
Appearance Yellow crystalline solidColorless to light yellow liquid
Key Reactive Sites C2 (activated by NO₂)C2 (activated by Cl and N), C3, C5

The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The primary avenue for the functionalization of these pyridine derivatives is the SNAr reaction. The propensity of an aromatic ring to undergo nucleophilic attack is fundamentally governed by its electronic character; a more electron-deficient ring is more susceptible to attack by a nucleophile. The rate and regioselectivity of these reactions are dictated by the interplay of the activating group, the leaving group, and the position of substitution.

The Activating Group: A Tale of Two Effects

The most significant distinction between our two molecules of interest lies in the activating group at the C2 position: a nitro group (-NO₂) for this compound and a chloro group (-Cl) for 2-chloro-3,5-difluoropyridine.

The nitro group is one of the most powerful activating groups for SNAr reactions. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group at C2 strongly activates the ring for nucleophilic attack.

The chloro group , while also electron-withdrawing through its inductive effect, is a considerably weaker activating group compared to the nitro group. Its ability to stabilize the negative charge of the Meisenheimer intermediate is less pronounced.

This fundamental difference in activating group strength leads to a clear prediction: This compound is substantially more reactive towards nucleophiles than 2-chloro-3,5-difluoropyridine. Reactions with the nitro-activated compound can often be conducted under milder conditions (e.g., lower temperatures, weaker bases) and may proceed with a broader range of nucleophiles.

Regioselectivity and the Leaving Group

In this compound , the situation is relatively straightforward. The powerful activation by the 2-nitro group makes the C2 position the primary site of nucleophilic attack. However, the nitro group itself is generally a poor leaving group in SNAr reactions compared to halides. The most likely event is the displacement of one of the fluoride ions. Nucleophilic attack is favored at positions ortho and para to the activating nitro group and the ring nitrogen. In this case, the fluorine at C5 is para to the C2-nitro group, and the fluorine at C3 is ortho. Due to the combined activating effects of the ring nitrogen and the nitro group, nucleophilic attack leading to the displacement of a fluoride is the expected pathway.

For 2-chloro-3,5-difluoropyridine , the scenario is more complex, with the potential for displacement of either a chloride or a fluoride ion. The reactivity of halogens as leaving groups in SNAr reactions where the initial nucleophilic attack is the rate-determining step typically follows the order: F > Cl > Br > I . This is known as the "element effect" and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Therefore, in 2-chloro-3,5-difluoropyridine, while the C2 position is activated by the ring nitrogen, a nucleophile might preferentially attack a carbon bearing a fluorine atom. However, the chlorine at C2 is also a potential leaving group. The ultimate regioselectivity will be a subtle balance of the activation of each position and the leaving group ability of the attached halogen. In many instances with polychlorofluoroaromatic systems, fluoride is preferentially displaced.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Figure 1. Generalized mechanism for the SNAr reaction on an activated pyridine ring.

The stronger electron-withdrawing capacity of the nitro group in this compound provides greater stabilization for the negatively charged Meisenheimer complex compared to the chloro group in 2-chloro-3,5-difluoropyridine. This enhanced stabilization lowers the activation energy of the rate-determining nucleophilic addition step, leading to a faster reaction rate.

Experimental Data and Observations

  • Activation by Nitro Groups: Studies on various nitropyridines consistently demonstrate their high reactivity in SNAr reactions. For instance, 2-chloro-5-nitropyridine shows excellent reactivity with a range of amines. The presence of a nitro group can increase the reaction rate by several orders of magnitude compared to an unactivated pyridine.

  • The "Element Effect" in Practice: The higher reactivity of fluoro-substituted pyridines over their chloro-analogues in SNAr is well-documented. For example, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. This supports the notion that in 2-chloro-3,5-difluoropyridine, displacement of a fluoride is a highly probable outcome.

  • Regioselectivity in Polychlorinated Pyridines: In reactions of 2,3,5-trichloropyridine, the precursor to 2-chloro-3,5-difluoropyridine, fluorination preferentially occurs at the 2- and 3-positions, indicating the susceptibility of these positions to nucleophilic attack.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a general framework for conducting SNAr reactions with either this compound or 2-chloro-3,5-difluoropyridine. Note that reaction conditions, particularly temperature and time, will likely need to be adjusted based on the specific substrate and nucleophile.

Materials:

  • Substituted Pyridine (1.0 eq)

  • Amine Nucleophile (1.0 - 1.2 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, NMP, or ACN)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 eq) and the anhydrous solvent.

  • Add the base to the mixture.

  • Add the amine nucleophile (1.0 - 1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Workflow Setup Reaction Setup (Pyridine, Solvent, Base, Nucleophile) Reaction Reaction (Stirring at specified Temperature) Setup->Reaction Heat Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Sample Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Figure 2. General experimental workflow for SNAr reactions.

Summary and Conclusion

The comparison between this compound and 2-chloro-3,5-difluoropyridine in the context of SNAr reactivity is a clear illustration of the fundamental principles of physical organic chemistry.

  • Reactivity: This compound is unequivocally the more reactive substrate. The potent electron-withdrawing nitro group at the C2 position strongly activates the pyridine ring towards nucleophilic attack, far more so than the chloro group in 2-chloro-3,5-difluoropyridine. This allows for reactions under milder conditions and with a wider variety of nucleophiles.

  • Regioselectivity: For This compound , nucleophilic substitution is expected to displace one of the fluoride ions, with the precise location depending on the nucleophile and reaction conditions. In the case of 2-chloro-3,5-difluoropyridine , the regioselectivity is more nuanced. While the C2 position is activated, the superior leaving group ability of fluoride in the rate-determining step of many SNAr reactions suggests that displacement of a fluoride at C3 or C5 is a likely and competing pathway.

For drug development professionals and synthetic chemists, the choice between these two reagents will depend on the specific synthetic challenge. If high reactivity and the introduction of a nucleophile at a position activated by a nitro group are desired, this compound is the superior choice. If a more moderately reactive substrate is needed, or if the synthetic strategy involves subsequent transformations of the chloro or fluoro groups, 2-chloro-3,5-difluoropyridine offers a different set of synthetic opportunities. A thorough understanding of the principles outlined in this guide will enable the rational design of synthetic routes and the efficient construction of complex, highly functionalized pyridine derivatives.

References

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A Comparative Guide to the SNAr Reaction Rates of Fluorinated Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of various fluorinated nitropyridine isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. As foundational building blocks in medicinal chemistry, understanding the subtle yet critical differences in their reaction rates is paramount for optimizing synthetic strategies and accelerating drug discovery programs. This document moves beyond simple protocols to explain the electronic principles governing this reactivity, supported by experimental data and detailed methodologies.

The Mechanism: Why Positional Isomerism Dictates Reactivity in Pyridine SNAr

The Nucleophilic Aromatic Substitution (SNAr) reaction in pyridines is a cornerstone of heterocyclic chemistry. It proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] This initial addition is typically the rate-determining step of the reaction.[5][6] The aromaticity is then restored by the expulsion of a leaving group, in this case, fluoride.

The stability of the Meisenheimer complex is the single most important factor governing the reaction rate. Nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the ring nitrogen).[7][8][9] This preference is due to the ability of the electronegative ring nitrogen to delocalize and stabilize the negative charge of the intermediate through resonance.[5][6] Attack at the C3 (meta) position does not allow for this crucial stabilization, making reactions at this position significantly slower or altogether unsuccessful under standard conditions.[10][11]

The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), further activates the ring towards nucleophilic attack by providing additional resonance stabilization for the Meisenheimer complex, especially when positioned ortho or para to the site of substitution.[11][12]

SNAr_Mechanism sub Fluoronitropyridine mc Meisenheimer Complex (Resonance Stabilized Anion) [Rate-Determining Step] sub->mc + Nu⁻ (Addition) lab1 Step 1: Nucleophilic Attack nuc Nucleophile (Nu⁻) prod Substituted Product mc->prod - F⁻ (Elimination) lab2 Step 2: Leaving Group Expulsion lg Fluoride (F⁻) Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis prep_sub Prepare Substrate Stock Solution thermo Equilibrate Nucleophile in Cuvette at Temp (T) prep_sub->thermo prep_nuc Prepare Nucleophile Solutions (Multiple Conc.) prep_nuc->thermo inject Inject Substrate & Start Data Acquisition thermo->inject monitor Monitor Absorbance vs. Time at λ_max inject->monitor calc_kobs Calculate k_obs from Abs vs. Time Plot monitor->calc_kobs plot_k2 Plot k_obs vs. [Nucleophile] calc_kobs->plot_k2 Repeat for each [Nucleophile] get_k2 Determine k₂ (Second-Order Rate Constant) plot_k2->get_k2 get_k2->get_k2 Repeat for each Pyridine Isomer

Workflow for the comparative kinetic analysis of nitropyridine reactivity.
Conclusion

The rate of SNAr reactions on fluorinated nitropyridines is not arbitrary; it is a predictable outcome of the electronic interplay between the ring nitrogen, the activating nitro group, and the leaving group. Reactivity is maximized when the leaving group is positioned at the C2 or C4 positions and is further enhanced by an ortho or para nitro group that can effectively stabilize the rate-determining Meisenheimer intermediate. Conversely, substitution at the C3 position is strongly disfavored. For drug development professionals and synthetic chemists, a firm grasp of these structure-activity relationships is not merely academic—it is a critical tool for rational reaction design, enabling the efficient synthesis of complex molecular targets.

References
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  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

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  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. Available at: [Link]

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  • MDPI. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? Available at: [Link]

  • National Institutes of Health (NIH). (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

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  • ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available at: [Link]

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  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]

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  • YouTube. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical synthesis, fluorinated pyridine scaffolds are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability. 3,5-Difluoro-2-nitropyridine is a versatile building block, engineered for facile functionalization via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C2 position, coupled with the inductive effect of the two fluorine atoms, renders the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack.[1][2][3] This guide provides an in-depth comparison of the spectroscopic signatures of products derived from the reaction of this compound with common nucleophiles, offering researchers a practical framework for product identification and characterization. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr) of this compound

The primary reaction pathway for this compound involves the displacement of one of the fluorine atoms by a nucleophile. The nitro group at the C2 position strongly activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. In this case, the C3 and C5 fluorine atoms are both in activated positions. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For the purpose of this guide, we will consider the reaction with a generic primary amine (R-NH₂) and an alkoxide (R-O⁻), which are representative of common synthetic transformations in medicinal chemistry.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.[3][4] The nucleophile first attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized across the aromatic system and the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Figure 1: Generalized mechanism for the SNAr reaction of this compound.

Experimental Protocols: Synthesis and Spectroscopic Analysis

General Synthetic Protocol for Nucleophilic Substitution

The following protocol is a generalized procedure that can be adapted for various nucleophiles.

  • Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the nucleophile (1.1 eq). If the nucleophile is an amine, it can be added directly. If it is an alcohol, it should be deprotonated first with a suitable base like sodium hydride (NaH) to form the alkoxide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness of the Protocol: This protocol is self-validating through in-process monitoring (TLC/LC-MS), which allows for real-time assessment of the reaction's progress and the formation of byproducts. The final purification step ensures the isolation of the desired product for accurate spectroscopic analysis.

Spectroscopic Characterization Workflow

A systematic approach to spectroscopic analysis is crucial for unambiguous structure elucidation.

Spectro_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start Purified Reaction Product MS Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern Analysis Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-O, N-H, C-O) MS->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H, ¹³C, ¹⁹F NMR - Detailed Structural Elucidation IR->NMR Structure Final Structure Confirmation NMR->Structure

Figure 2: Experimental workflow for spectroscopic characterization.

Comparative Spectroscopic Data

The following tables present expected spectroscopic data for the products of this compound with a representative amine (aniline) and alkoxide (methoxide), assuming substitution at the C5 position.

Product 1: 5-Anilino-3-fluoro-2-nitropyridine
Spectroscopic TechniqueExpected Observations
¹H NMR - Aromatic protons of the aniline ring (multiplets, ~7.0-7.5 ppm).- Pyridine ring protons (doublets, characteristic coupling constants).- N-H proton (broad singlet, may be exchangeable with D₂O).
¹³C NMR - Carbon signals for both the pyridine and aniline rings.- C-F and C-N carbons will show characteristic chemical shifts and coupling constants.
¹⁹F NMR - A single resonance for the fluorine atom at the C3 position, likely a doublet due to coupling with the adjacent proton.[5][6]
IR Spectroscopy - N-H stretching vibration (~3300-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).[7][8]- C-F stretching vibration (~1200-1300 cm⁻¹).
Mass Spectrometry (EI-MS) - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.- Characteristic fragmentation pattern involving loss of the nitro group and cleavage of the aniline moiety.
Product 2: 3-Fluoro-5-methoxy-2-nitropyridine
Spectroscopic TechniqueExpected Observations
¹H NMR - Singlet for the methoxy protons (~3.9-4.1 ppm).- Doublets for the pyridine ring protons with characteristic coupling constants.
¹³C NMR - Methoxy carbon signal (~55-60 ppm).- Carbon signals for the pyridine ring, with the C-F and C-O carbons showing distinct chemical shifts.
¹⁹F NMR - A single resonance for the fluorine atom at the C3 position, likely a doublet.[5][6]
IR Spectroscopy - C-H stretching of the methyl group (~2850-2960 cm⁻¹).- Asymmetric and symmetric N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).[7][8]- C-O stretching vibration (~1000-1250 cm⁻¹).- C-F stretching vibration (~1200-1300 cm⁻¹).
Mass Spectrometry (EI-MS) - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.- Fragmentation may involve the loss of the methoxy group, the nitro group, and CO.

Comparison with Alternatives

The choice of starting material is critical in synthetic chemistry. Below is a comparison of this compound with other commercially available pyridine derivatives.

Starting MaterialAdvantagesDisadvantages
This compound - Highly activated for SNAr.- Two potential sites for substitution, allowing for diverse functionalization.- May lead to isomeric mixtures depending on the nucleophile and reaction conditions, requiring careful optimization and purification.
3-Fluoro-2-nitropyridine - Single site of substitution, leading to a single product.- Less activated than the difluoro analogue.
2,3,5-Trichloropyridine - Multiple chlorine atoms can be sequentially substituted, offering a pathway to poly-functionalized pyridines.- Requires harsher reaction conditions (higher temperatures) for fluorine displacement.[9][10]
3-Bromo-4-nitropyridine N-oxide - The N-oxide functionality can direct substitution and can be removed in a subsequent step.[11]- Multi-step synthesis may be required to achieve the desired product.
Decision Tree for Spectroscopic Analysis

When analyzing an unknown reaction product of a fluorinated nitropyridine, a logical decision-making process is essential.

Figure 3: Decision tree for the spectroscopic analysis of reaction products.

Conclusion

This compound stands out as a highly valuable reagent for the synthesis of complex, functionalized pyridine derivatives. Its reactivity profile, governed by the principles of nucleophilic aromatic substitution, allows for the introduction of a wide array of functional groups. A thorough and systematic spectroscopic characterization, employing a combination of Mass Spectrometry, IR, and multi-nuclear NMR, is indispensable for the unambiguous confirmation of the resulting product structures. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors, ensuring the integrity and reproducibility of their results. The comparative data and decision-making frameworks presented herein are intended to serve as a reliable resource for navigating the intricacies of characterizing these important chemical entities.

References

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A Senior Application Scientist's Guide: Navigating Viable Alternatives to 3,5-Difluoro-2-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3,5-Difluoro-2-nitropyridine as a Workhorse Reagent

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug design. Pyridine rings, in particular, are a privileged motif found in a vast number of FDA-approved drugs.[1] Among the array of reagents used to construct these complex molecules, this compound has emerged as a highly valuable building block. Its utility is rooted in its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack.[2][3] This inherent reactivity is dramatically amplified in this compound by the potent electron-withdrawing effects of the nitro group and the two fluorine atoms. The nitro group, positioned ortho to one fluorine and para to the other, powerfully activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (the Meisenheimer complex).[4] This electronic arrangement makes it an exemplary substrate for introducing a wide variety of nucleophiles, a critical step in the synthesis of many targeted therapies, especially kinase inhibitors.[5][6][7][8][9]

However, reliance on a single building block can be limiting. Challenges related to cost, downstream synthetic compatibility (the nitro group can be sensitive to reductive conditions), or the desire to fine-tune physicochemical properties often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the data and rationale needed to make informed decisions in their synthetic campaigns.

Comparative Analysis of Key Alternatives

The selection of an appropriate electrophilic pyridine scaffold is a decision governed by a balance of reactivity, regioselectivity, cost, and the specific demands of the target molecule. Below, we compare several classes of alternatives, providing a framework for strategic selection.

Alternative Nitropyridines: Modulating Reactivity

This class involves scaffolds that retain the activating nitro group but vary the halogen substitution pattern.

  • 3-Fluoro-2-nitropyridine: Lacking the second fluorine atom, this analogue is less activated than its difluoro counterpart. While this may necessitate slightly more forcing reaction conditions (higher temperatures or longer reaction times), it can be a more cost-effective option. Its primary utility is in scenarios where a single nucleophilic substitution is desired at the 3-position is not the target, and the reactivity of the difluoro system is excessive.

  • 2-Bromo-5-fluoro-3-nitropyridine: This compound introduces a bromine atom, which is generally a less effective leaving group than fluorine in SNAr reactions.[3] The typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[3] However, the bromine atom provides a valuable synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for orthogonal functionalization. This makes it a strategic choice when a multi-step, divergent synthesis is planned.[10]

  • Other Substituted 2-Nitropyridines: The introduction of other substituents, such as methoxy or methyl groups, can also modulate reactivity. While often considered electron-donating, their effect in specific nitropyridine systems can be nuanced, and they have been successfully used in [¹⁸F]fluorination reactions.[11]

Non-Nitro Activated Pyridines: Circumventing the Nitro Group

For instances where the nitro group is undesirable due to its metabolic liabilities or incompatibility with subsequent reaction steps, alternatives activated by other strong electron-withdrawing groups (EWGs) are excellent choices.

  • 3,5-Difluoro-2-cyanopyridine: The cyano group is a powerful EWG that effectively activates the pyridine ring for SNAr, comparable in some contexts to the nitro group. A significant advantage is that the cyano group itself is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, a common carboxylic acid bioisostere.[12]

  • Pentafluoropyridine: This is a classic, highly reactive substrate for SNAr.[13] The cumulative electron-withdrawing effect of five fluorine atoms makes the ring exceptionally electrophilic. Nucleophilic attack occurs preferentially at the C4 (para) position, followed by the C2/C6 (ortho) positions. Its high reactivity allows for substitutions under mild conditions, and it serves as a common precursor for synthesizing various substituted fluoropyridines.[14][15]

Alternative Heterocyclic Scaffolds: Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, or pharmacokinetic profiles.[16][17][18]

  • Activated Pyrimidines (e.g., 2,4-Dichloropyrimidine): The pyrimidine core, with its two ring nitrogens, is inherently more electron-deficient than pyridine.[19] Halogenated pyrimidines are highly susceptible to sequential SNAr reactions, often with excellent regiocontrol. The differential reactivity of the C2 and C4 positions can be exploited to introduce two different nucleophiles in a controlled manner, making this scaffold a cornerstone of kinase inhibitor synthesis.

  • Activated Triazines (e.g., 2,4-Dichloro-6-phenyl-1,3,5-triazine): With three ring nitrogens, the triazine ring is even more electron-deficient and reactive towards nucleophiles. This scaffold has been successfully employed to generate potent cyclin-dependent kinase (CDK) inhibitors.[5]

Quantitative Data Summary

To facilitate direct comparison, the following table summarizes key attributes of this compound and its principal alternatives. Relative reactivity is a qualitative assessment based on the principles of SNAr.

CompoundStructureRelative ReactivityKey AdvantagesPotential Disadvantages
This compound F-c1c(F)c(N(=O)=O)nc-c1Very HighHigh reactivity, well-established chemistry.Nitro group can be a liability; potential for over-reactivity.
2-Bromo-5-fluoro-3-nitropyridine Br-c1c(F)c(N(=O)=O)nc-c1HighOrthogonal reactivity (SNAr + cross-coupling).[10]Bromine is a poorer leaving group than fluorine.
Pentafluoropyridine F-c1c(F)c(F)c(F)nc1(F)Extremely HighVery high reactivity, multiple sites for substitution.[13]Can be less selective, leading to product mixtures.
3,5-Difluoro-2-cyanopyridine F-c1c(F)c(C#N)nc-c1HighAvoids nitro group; cyano is a versatile handle.May require different activation conditions than nitropyridines.
2,4-Dichloropyrimidine Cl-c1ncc(Cl)nc1Very HighBioisosteric replacement, differential reactivity at C2/C4.[19]Different core scaffold may alter SAR significantly.

Visualizing Mechanisms and Workflows

Understanding the underlying principles and practical steps is crucial for successful synthesis. The following diagrams illustrate the core SNAr mechanism and a typical experimental workflow.

The SNAr (Addition-Elimination) Mechanism

The SNAr reaction proceeds via a two-step mechanism: nucleophilic addition to form a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity.[4][20] The stability of the Meisenheimer complex is the key to the reaction's facility; EWGs at the ortho and para positions are critical for this stabilization.

SNAr_Mechanism sub Activated Pyridine (Ar-LG) mc Meisenheimer Complex (Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Product (Ar-Nu) mc->prod - LG⁻ (Elimination) lg Leaving Group (LG⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Decision Framework for Alternative Selection

Choosing the right building block depends on the project's specific goals. This diagram provides a logical path for making that selection.

Decision_Framework start Project Goal? nitro_ok Is the nitro group acceptable for downstream chemistry? start->nitro_ok reactivity Is maximum reactivity needed? nitro_ok->reactivity Yes bioisostere Is a bioisosteric replacement desired? nitro_ok->bioisostere No coupling Is a subsequent cross-coupling reaction planned? reactivity->coupling No alt_nitro Use 3,5-Difluoro- 2-nitropyridine reactivity->alt_nitro Yes coupling->alt_nitro No alt_bromo Use 2-Bromo-5-fluoro- 3-nitropyridine coupling->alt_bromo Yes alt_cyano Use a Cyano-activated pyridine bioisostere->alt_cyano No alt_pyrimidine Use an activated Pyrimidine or Triazine bioisostere->alt_pyrimidine Yes alt_pfp Consider Pentafluoropyridine

Caption: A decision-making guide for selecting an appropriate scaffold.

Experimental Protocol: Representative SNAr Amination

This protocol details a general procedure for the reaction of an activated pyridine with a primary or secondary amine, a common transformation in drug discovery.

Objective: To synthesize a substituted aminopyridine via SNAr.

Materials:

  • Activated pyridine (e.g., this compound) (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMSO, DMF, or ACN)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the activated pyridine substrate.

  • Solvent and Reagents: Dissolve the substrate in the chosen anhydrous solvent. Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃). Causality Note: The base is crucial to neutralize the H-F or H-Cl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the mixture at the appropriate temperature (ranging from room temperature to 120 °C, depending on substrate reactivity) and monitor the reaction progress by TLC or LC-MS. Experimental Insight: Less activated substrates or weaker nucleophiles will require higher temperatures and longer reaction times.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the polar solvent (e.g., DMSO) and inorganic salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted aminopyridine.

Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure and isomeric purity have been achieved.

Conclusion

While this compound is an outstanding reagent for SNAr chemistry, a thorough understanding of the available alternatives is essential for the modern medicinal chemist. By considering factors such as downstream compatibility, orthogonal reactivity, and the potential for bioisosteric replacement, researchers can select the optimal building block to accelerate their drug discovery programs. Alternatives like cyano-activated pyridines, highly halogenated pyridines, and other activated heterocycles such as pyrimidines provide a rich toolbox for navigating the complex challenges of synthesizing novel therapeutics. The strategic choice of reagent is not merely a synthetic convenience but a critical decision that can profoundly impact the properties and ultimate success of a drug candidate.

References

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  • PubMed. (n.d.). Synthesis and identification of[2][21][22]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Available at: [Link]

  • Google Patents. (2025). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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  • ACS Publications. (n.d.). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of Novel 3,5-Difluoro-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Abstract

The precise structural elucidation of novel synthesized compounds is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, multi-technique approach to unequivocally confirm the structure of newly synthesized 3,5-Difluoro-2-nitropyridine derivatives. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, we present a robust workflow for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices and establishing a self-validating system for structural confirmation.

Introduction: The Significance of Fluorinated Nitropyridines

This compound serves as a critical building block in medicinal chemistry and agrochemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The nitro group, a strong electron-withdrawing group, further influences the reactivity and electronic properties of the pyridine ring.[2] Therefore, the unambiguous confirmation of the substitution pattern on the pyridine ring is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent research.

This guide will compare and contrast the utility of three primary analytical techniques in the structural determination of a hypothetical novel derivative, 4-substituted-3,5-difluoro-2-nitropyridine.

A Multi-Pronged Approach to Structural Verification

No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is essential for irrefutable confirmation.

Caption: Workflow for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is crucial for observing the fluorine environments directly.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to establish correlations.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton.

Interpreting the Data: A Comparative Analysis

The power of NMR lies in the predictable nature of chemical shifts and coupling constants.

Nucleus Expected Chemical Shift Range (ppm) Expected Coupling Patterns Rationale
¹H 6.0 - 9.0Doublets or triplets with J-couplings to ¹⁹F.The aromatic protons on the pyridine ring will be deshielded. The multiplicity will be dictated by coupling to adjacent fluorine atoms.
¹³C 110 - 160Doublets due to C-F coupling.The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The nitro group will significantly deshield the C2 carbon.[4][5]
¹⁹F -100 to -170Singlets or doublets depending on the symmetry and coupling to protons.The chemical shifts of fluorine are highly sensitive to their electronic environment.[6]

Example Interpretation: For a 4-substituted-3,5-difluoro-2-nitropyridine, one would expect to see two distinct ¹⁹F NMR signals. The proton at the 6-position would likely appear as a doublet due to coupling with the fluorine at the 5-position. HMBC correlations between this proton and the carbons at C2, C4, and C5 would be crucial for confirming the substitution pattern.

Caption: Key NMR correlations for structure confirmation.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound. This is a critical and independent verification of the atomic composition determined by NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) is common for polar molecules.

  • Ionization: Generate gas-phase ions of the analyte.

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm).

  • Data Analysis: Determine the molecular formula from the accurate mass measurement.

Comparative Data Insights

The presence of halogens like chlorine and bromine is readily identified by their characteristic isotopic patterns.[7][8] While fluorine is monoisotopic, the high mass accuracy of HRMS provides strong evidence for its presence.

Technique Information Gained Advantages Limitations
Low-Resolution MS Nominal molecular weight.Fast and widely available.Does not provide elemental composition.
High-Resolution MS (HRMS) Exact mass and elemental formula.Unambiguous confirmation of atomic composition.Requires more specialized instrumentation.
Tandem MS (MS/MS) Fragmentation patterns.Provides structural information by breaking the molecule apart and analyzing the fragments.[9][10]Interpretation of fragmentation can be complex.

For our hypothetical derivative, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of the proposed structure. For instance, for this compound (C₅H₂F₂N₂O₂), the calculated exact mass is 159.0112. An experimental value within a few ppm of this would strongly support the assigned formula.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.[11][12] This is often considered the "gold standard" for structural confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality crystal and mount it on the diffractometer.[11]

  • Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Comparative Analysis: The Unambiguous Answer

While NMR and MS provide inferential data about connectivity and composition, X-ray crystallography provides a direct visualization of the molecular structure.[13][14][15]

Parameter NMR/MS X-ray Crystallography
Atom Connectivity Inferred from correlations.Directly observed.
Bond Lengths/Angles Not directly measured.Measured with high precision.
Stereochemistry Can be inferred, but sometimes ambiguous.Unambiguously determined.
Solid-State Packing No information.Provides detailed information on intermolecular interactions.[12]

A successful crystal structure of a this compound derivative would definitively show the positions of the fluorine and nitro substituents on the pyridine ring, leaving no room for ambiguity.

Conclusion: A Synergistic and Self-Validating Approach

The robust confirmation of a novel chemical structure relies on the convergence of data from multiple, independent analytical techniques. NMR spectroscopy elucidates the connectivity of the molecular framework, high-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. By employing this multi-faceted, self-validating workflow, researchers can have the utmost confidence in their synthesized molecules, paving the way for further investigation and application.

References

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  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. ResearchGate.
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A Senior Application Scientist's Comparative Guide to HPLC and LC-MS Analysis of 3,5-Difluoro-2-nitropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous analysis of reaction mixtures is paramount to ensure product quality, optimize reaction conditions, and meet stringent regulatory requirements. 3,5-Difluoro-2-nitropyridine is a key building block in the synthesis of various pharmaceuticals, and its purity can significantly impact the outcome of subsequent synthetic steps and the final product's safety and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound reaction mixtures. Drawing upon established analytical principles and field-proven insights, this document will equip you with the knowledge to make informed decisions for your analytical workflow.

The Critical Need for In-Process Analysis

The synthesis of this compound, like many organic reactions, can yield a complex mixture of the desired product, unreacted starting materials, intermediates, and various byproducts or impurities. Monitoring the progress of the reaction and accurately quantifying these components is essential for:

  • Reaction Optimization: Understanding the formation of products and byproducts over time allows for the fine-tuning of reaction parameters such as temperature, time, and reagent stoichiometry to maximize yield and minimize impurities.

  • Impurity Profiling: Identifying and quantifying impurities is a critical aspect of process development and quality control.[1][2] Some impurities may be carried through to the final API, potentially affecting its safety and efficacy.

  • Quality Control: Ensuring batch-to-batch consistency and adherence to predefined specifications is a fundamental requirement in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorse techniques for in-process monitoring and final product analysis in the pharmaceutical industry. The choice between these two powerful methods depends on the specific analytical needs, such as the required sensitivity, selectivity, and the necessity for structural elucidation of unknown components.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Quantitative Analysis

HPLC is a well-established and robust technique for separating, identifying, and quantifying components in a mixture.[3] Its reliability and reproducibility make it a cornerstone of quality control laboratories worldwide.

The Causality Behind Experimental Choices in HPLC Method Development

A successful HPLC analysis hinges on the careful selection of several key parameters. For the analysis of a moderately polar and UV-active compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

  • Column Selection: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its versatility and ability to retain a wide range of organic molecules. The hydrophobicity of the C18 stationary phase provides good retention for this compound and its likely impurities.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is used to elute the analytes from the column. The ratio of organic to aqueous phase is adjusted to achieve optimal separation. A gradient elution, where the organic solvent concentration is increased over time, is often employed to effectively separate compounds with a wider range of polarities that may be present in a reaction mixture. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.

  • Detector Selection: this compound contains a chromophore (the nitropyridine ring system) that absorbs UV light. Therefore, a UV-Vis detector is the most straightforward and cost-effective choice for its detection. The detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.

A Self-Validating System: The Importance of Method Validation

Every HPLC method used for pharmaceutical analysis must be validated to ensure it is fit for its intended purpose.[3][4][5] Validation demonstrates that the method is accurate, precise, specific, linear, and robust. Key validation parameters include:

  • Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components, such as impurities and degradants.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: HPLC Analysis of a this compound Reaction Mixture

This protocol outlines a general procedure for the analysis of a this compound reaction mixture using reversed-phase HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable mobile phase modifier).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standards for this compound and any known impurities, if available.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the absorbance maximum of this compound).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the analyte in the reaction mixture.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture (e.g., 50 µL). Quench the reaction if necessary. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the method. Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

4. Data Analysis:

  • Integrate the peak areas of this compound and any identified impurities.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the reaction mixture samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage conversion of the starting material and the formation of the product and impurities over time.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Sensitivity and Structural Insights

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[6][7] This makes it an indispensable tool for identifying and quantifying trace-level impurities and for elucidating the structures of unknown compounds.

The Power of Mass Detection in Analyzing Complex Mixtures

While HPLC with UV detection is excellent for quantification, it provides limited structural information. The identity of a peak is primarily based on its retention time, which can be ambiguous if co-elution occurs. LC-MS overcomes this limitation by providing the mass-to-charge ratio (m/z) of the eluting compounds.

  • Enhanced Specificity: Mass spectrometry provides a much higher degree of specificity than UV detection. By monitoring for a specific m/z value, it is possible to selectively detect the analyte of interest even in the presence of co-eluting impurities.

  • Structural Elucidation: The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used to elucidate its structure.[8] This is particularly valuable for identifying unknown impurities or byproducts in a reaction mixture. For this compound, the mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions resulting from the loss of the nitro group (-NO2) and fluorine atoms.[9]

  • Increased Sensitivity: LC-MS, especially when using techniques like tandem mass spectrometry (MS/MS), can offer significantly higher sensitivity than HPLC-UV, allowing for the detection and quantification of trace-level impurities that might otherwise go unnoticed.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is crucial in LC-MS. For a molecule like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (or protonated/deprotonated molecules), which is ideal for accurate mass determination and quantification.

Experimental Protocol: LC-MS Analysis of a this compound Reaction Mixture

This protocol provides a general framework for the LC-MS analysis of a this compound reaction mixture. The HPLC conditions are often similar to those used for HPLC-UV analysis.

1. Instrumentation and Materials:

  • LC-MS system consisting of an HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer) with an ESI source.

  • The same column, solvents, and sample preparation materials as for the HPLC-UV method.

2. LC-MS Conditions:

  • LC Conditions: The same or a similar gradient program as described in the HPLC protocol can be used. The flow rate may need to be adjusted depending on the specific LC-MS interface.

  • Mass Spectrometer Settings (ESI Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

  • Tandem MS (MS/MS) for Structural Confirmation: If structural information is required, a product ion scan can be performed by selecting the molecular ion of interest (e.g., [M+H]+ for this compound) in the first mass analyzer and fragmenting it by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

3. Data Analysis:

  • Extract ion chromatograms (EICs) for the m/z of this compound and any expected impurities.

  • Integrate the peak areas from the EICs for quantification.

  • Analyze the mass spectra of unknown peaks to propose potential structures based on their fragmentation patterns.

Visualizing the Workflow: A Comparative Diagram

The following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of a reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter HPLC HPLC System (Pump, Autosampler, Column) Filter->HPLC UV_Detector UV-Vis Detector HPLC->UV_Detector Chromatogram Chromatogram (Absorbance vs. Time) UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification caption Figure 1: HPLC Experimental Workflow

Caption: Figure 1: HPLC Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter LC LC System (Pump, Autosampler, Column) Filter->LC MS_Detector Mass Spectrometer LC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpectrum Mass Spectrum MS_Detector->MassSpectrum EIC Extracted Ion Chromatogram TIC->EIC Quant_ID Quantification & Identification EIC->Quant_ID MassSpectrum->Quant_ID caption Figure 2: LC-MS Experimental Workflow

Caption: Figure 2: LC-MS Experimental Workflow

Comparative Performance: A Data-Driven Perspective

To provide a clear comparison of the two techniques, the following table summarizes their key performance characteristics for the analysis of this compound reaction mixtures.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation. Co-elution can be an issue.High to Very High. Can distinguish between compounds with the same retention time but different masses.
Sensitivity Good (typically µg/mL to high ng/mL).Excellent (typically ng/mL to pg/mL).
Quantitative Accuracy Excellent, with proper validation.Excellent, with proper validation and use of internal standards.
Structural Information Limited (based on retention time and UV spectrum).Rich (provides molecular weight and fragmentation patterns for structural elucidation).
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Complexity Relatively straightforward to operate and maintain.More complex to operate and requires specialized expertise for maintenance and data interpretation.
Ideal Application Routine quality control, reaction monitoring for major components, purity assessment of the main product.Impurity profiling, identification of unknown byproducts, analysis of trace components, metabolite identification.

Conclusion and Recommendations

Both HPLC with UV detection and LC-MS are invaluable tools for the analysis of this compound reaction mixtures. The choice between them is not about which technique is "better," but rather which is more appropriate for the specific analytical challenge at hand.

  • For routine process monitoring and quality control of the main product, HPLC-UV is often the more practical and cost-effective choice. Its robustness, ease of use, and excellent quantitative performance make it ideal for established processes where the primary goal is to track the concentration of the starting material and the main product.

  • For in-depth impurity profiling, the identification of unknown byproducts, and the analysis of trace-level components, LC-MS is the superior technique. Its high sensitivity and specificity, coupled with its ability to provide structural information, are essential during process development, troubleshooting, and for meeting the stringent regulatory requirements for impurity characterization.

In a comprehensive drug development program, both techniques are often used in a complementary fashion. HPLC-UV provides the reliable quantitative data needed for routine analysis, while LC-MS is employed for more demanding analytical tasks that require a deeper understanding of the reaction chemistry and the impurity profile of the product. By leveraging the strengths of both techniques, researchers and scientists can ensure the development of safe, effective, and high-quality pharmaceutical products.

References

  • ResearchGate. (n.d.). HPLC method validation results. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • Veeprho. (2020, July 31). The Creation and Separation of Impurities. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, December 23). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and its application in real sample analysis. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • MDPI. (n.d.). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Retrieved from [Link]

  • National Institutes of Health. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Retrieved from [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Retrieved from [Link]

  • National Institutes of Health. (2024, February 7). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Suzuki Reaction of 3,5-Difluoro-2-nitropyridine: A Comparative Catalyst Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures, is fundamental to the discovery of new pharmaceuticals and functional materials. However, not all substrates are created equal. The Suzuki reaction of 3,5-difluoro-2-nitropyridine presents a unique set of challenges owing to the electronic properties of the starting material. This guide provides a comparative study of catalytic systems for this specific transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower you to overcome these synthetic hurdles.

The this compound moiety is a valuable building block, with the fluorine atoms often enhancing metabolic stability and binding affinity in drug candidates, while the nitro group can serve as a handle for further functionalization. However, the strong electron-withdrawing nature of both the nitro group and the fluorine atoms significantly deactivates the pyridine ring, making the crucial oxidative addition step of the Suzuki catalytic cycle challenging. Furthermore, the nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to undesired side products.

This guide will dissect the performance of various palladium-based catalyst systems, from traditional phosphine-ligated catalysts to modern N-heterocyclic carbene (NHC) complexes and highly active Buchwald-type precatalysts, in the context of this demanding substrate.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[1][2][3] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a Pd(0) complex. This is often the rate-determining step, particularly for electron-deficient substrates.[2] The subsequent transmetalation involves the transfer of the organic group from the organoboron reagent to the palladium center, facilitated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[4][5]

Catalyst Systems: A Comparative Analysis

The success of the Suzuki reaction for a challenging substrate like this compound hinges on the choice of the catalyst system, which primarily consists of a palladium source and a supporting ligand.

Palladium-Phosphine Catalysts

Traditional catalyst systems often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands. The electronic and steric properties of the phosphine ligand are critical.[1][2] For electron-deficient substrates, bulky and electron-rich phosphine ligands are generally preferred as they can promote the challenging oxidative addition step.

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄TriphenylphosphineCommercially available, well-understood.Often requires higher temperatures; may be less effective for deactivated substrates.
Pd(OAc)₂ / P(t-Bu)₃Bulky, electron-rich monophosphineCan be effective for some challenging couplings.[6]Air-sensitive ligand; potential for P-C bond cleavage.
Buchwald Ligands (e.g., XPhos, SPhos) BiarylphosphinesHigh activity for a broad range of substrates, including aryl chlorides.[7][8]Higher cost compared to simpler phosphines.

Buchwald-type biarylphosphine ligands represent a significant advancement in palladium catalysis.[7][8] Their steric bulk and electron-rich nature create a highly active catalytic species that can overcome the high activation barrier of oxidative addition for substrates like this compound. The use of Buchwald precatalysts (G2, G3, G4) further simplifies reaction setup as they are air- and moisture-stable and generate the active Pd(0) species in situ.[7]

Palladium N-Heterocyclic Carbene (NHC) Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[9] They are strong σ-donors, often more so than phosphines, which leads to the formation of very stable and highly active palladium complexes.[9] This enhanced stability and activity can be particularly beneficial for the coupling of nitroarenes, where catalyst deactivation can be a concern.[7]

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
Pd-PEPPSI™ catalystsNHC-Palladium ComplexesAir- and moisture-stable, highly active for a range of substrates.May require specific reaction conditions for optimal performance.
In situ generated from NHC salts (e.g., IPr·HCl, IMes·HCl)Imidazolium saltsAllows for rapid screening of different NHC ligands.Can be less reproducible than using well-defined precatalysts.

Recent studies on the Suzuki-Miyaura coupling of nitroarenes have demonstrated the superiority of certain Pd/NHC systems over traditional phosphine-based catalysts, showing higher yields and lower catalyst loadings.[7] The strong Pd-NHC bond can prevent ligand dissociation and subsequent catalyst decomposition, which is a common issue in reactions involving challenging substrates.

Ligand-Free Palladium Catalysis

In some instances, Suzuki couplings can be achieved using a palladium source without an external ligand.[10] These "ligand-free" conditions often rely on the in situ formation of catalytically active palladium nanoparticles or involve the solvent or substrate acting as a weak ligand.

Catalyst SystemKey AdvantagesPotential Drawbacks
Pd(OAc)₂ or PdCl₂Simple palladium saltsCost-effective, simple reaction setup.
Heterogeneous Pd catalysts (e.g., Pd/C)Easy to remove from the reaction mixture, recyclable.Can suffer from leaching of palladium into the solution; may have lower activity than homogeneous catalysts.

While appealing for their simplicity, ligand-free systems are generally less effective for demanding substrates like this compound and may lead to lower yields and the formation of side products.

Experimental Protocols

The following protocols are representative examples for conducting a Suzuki reaction with a challenging substrate. Optimization of the base, solvent, and temperature will likely be necessary for achieving the highest yield with this compound.

Protocol 1: Suzuki Coupling using a Buchwald Precatalyst

This protocol utilizes a highly active and user-friendly Buchwald G3 precatalyst.

Protocol_1 cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) in a dry flask. B Add Buchwald G3 Precatalyst (e.g., XPhos Pd G3, 1-2 mol%). A->B C Add degassed solvent (e.g., 1,4-dioxane/water). B->C D Heat the reaction mixture with stirring (e.g., 80-100 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Caption: Workflow for a Suzuki coupling using a Buchwald precatalyst.

Protocol 2: Suzuki Coupling using a Pd-NHC Catalyst

This protocol outlines the use of a well-defined Pd-NHC precatalyst.

Protocol_2 cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A To a dry Schlenk tube, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv). B Add Pd-NHC precatalyst (e.g., Pd-PEPPSI-IPr, 1-3 mol%). A->B C Add degassed solvent (e.g., THF). B->C D Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). C->D E Monitor the reaction by GC-MS or LC-MS. D->E F Cool the reaction and filter through a pad of Celite®. E->F G Wash the filtrate with water and brine. F->G H Dry the organic layer and concentrate in vacuo. Purify by chromatography. G->H

Caption: Workflow for a Suzuki coupling using a Pd-NHC precatalyst.

Conclusion and Recommendations

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. For researchers tackling this specific substrate, the following recommendations are provided:

  • Prioritize High-Activity Catalysts: Due to the electron-deficient nature of the substrate, catalyst systems known for their high activity, such as those employing Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or robust N-heterocyclic carbene (NHC) ligands , should be the primary consideration.

  • Employ Well-Defined Precatalysts: The use of air- and moisture-stable precatalysts (e.g., Buchwald G2, G3, G4; Pd-PEPPSI) is highly recommended to ensure reproducibility and simplify the experimental setup.

  • Systematic Optimization is Key: A thorough screening of reaction parameters, including the base, solvent system, temperature, and catalyst loading, is crucial for maximizing the yield and minimizing side reactions.

  • Mechanistic Understanding Aids Troubleshooting: A solid grasp of the Suzuki catalytic cycle will enable the rational adjustment of reaction conditions to overcome potential issues such as low conversion or product decomposition.

By leveraging the advanced catalytic systems available today and applying a systematic approach to reaction optimization, the successful synthesis of valuable 2-aryl-3,5-difluoropyridine derivatives can be readily achieved, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
  • Request PDF. Palladium catalyzed ligand-free Suzuki cross-coupling reaction. [Link]

  • DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999, 121 (41), 9550–9561.

Sources

A Comparative Guide to the Synthesis of 3,5-Difluoro-2-nitropyridine: An In-depth Analysis of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-nitropyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical compounds. The strategic placement of its functional groups—two fluorine atoms and a nitro group—on the pyridine ring allows for a variety of subsequent chemical modifications. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the nitro group is a versatile handle for further functionalization, such as reduction to an amino group. Given its importance, the efficient and high-purity synthesis of this compound is of significant interest to the scientific community. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, with a focus on yield, purity, and the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

Three main synthetic strategies have been explored for the preparation of this compound:

  • Direct Nitration of 3,5-Difluoropyridine: An electrophilic aromatic substitution approach.

  • Halogen Exchange Fluorination of 3,5-Dichloro-2-nitropyridine: A nucleophilic aromatic substitution strategy.

  • Diazotization of 2-Amino-3,5-difluoropyridine followed by Nitration: A transformation of an amino group to a nitro group via a diazonium salt intermediate.

This guide will delve into the experimental details, advantages, and disadvantages of each route, providing a comprehensive framework for selecting the most appropriate method for a given research or development need.

Route 1: Direct Nitration of 3,5-Difluoropyridine

The direct introduction of a nitro group onto the 3,5-difluoropyridine ring is, in principle, the most straightforward approach. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Causality Behind Experimental Choices

The pyridine ring is inherently electron-deficient, making electrophilic substitution reactions challenging compared to benzene. The presence of two deactivating, yet ortho-, para-directing, fluorine atoms at the 3- and 5-positions further complicates the regioselectivity. The nitronium ion (NO₂⁺), generated from the mixed acids, will preferentially attack positions of higher electron density. In 3,5-difluoropyridine, the 2-, 4-, and 6-positions are all ortho or para to the fluorine atoms. The directing effects of the fluorine atoms and the pyridine nitrogen must be carefully considered to predict the major product.

Experimental Protocol

A general procedure for the nitration of pyridine derivatives involves the slow addition of the pyridine substrate to a pre-cooled mixture of concentrated nitric and sulfuric acid.

General Protocol for Nitration:

  • A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled to 0-5 °C.

  • 3,5-Difluoropyridine is added dropwise to the cooled nitrating mixture, maintaining the low temperature.

  • The reaction mixture is stirred at a controlled temperature for a specified period.

  • The reaction is quenched by pouring it onto ice, followed by neutralization with a base.

  • The product is extracted with an organic solvent, dried, and purified.

Yield and Purity

Specific yield and purity data for the direct nitration of 3,5-difluoropyridine to this compound are not extensively reported in the literature, which may suggest that this route is not highly efficient or selective. The nitration of pyridine itself can lead to a mixture of isomers and requires forcing conditions. The directing effects in 3,5-difluoropyridine could lead to a mixture of 2-, 4-, and 6-nitro isomers, complicating purification and reducing the yield of the desired product.

Diagram of the Workflow

Nitration_of_3,5-Difluoropyridine start 3,5-Difluoropyridine reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents HNO₃ / H₂SO₄ reagents->reaction product This compound (and isomers) reaction->product Fluorination_of_Dichloronitropyridine start 3,5-Dichloro-2-nitropyridine reaction Nucleophilic Aromatic Substitution (Halex) start->reaction reagents KF / Solvent (e.g., Sulfolane) reagents->reaction product This compound reaction->product Diazotization_Nitration start 2-Amino-3,5-difluoropyridine reaction Diazotization followed by Nitro-Sandmeyer Reaction start->reaction diazotization 1. NaNO₂ / H⁺ 2. NaNO₂ / Cu⁺ diazotization->reaction product This compound reaction->product

The Fluorine Advantage: A Comparative Guide to 3,5-Difluoro-2-nitropyridine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of building blocks is paramount to the success of a synthetic campaign. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide provides an in-depth technical comparison of 3,5-Difluoro-2-nitropyridine and its non-fluorinated analogue, 2-nitropyridine. We will explore the profound impact of difluorination on reactivity, selectivity, and the overall synthetic utility of the pyridine core, supported by established principles of physical organic chemistry and illustrative experimental data.

Introduction: The Power of Fluorine in Pyridine Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[3] Its utility stems from its ability to engage in hydrogen bonding, its aromatic nature, and its susceptibility to functionalization. The introduction of a nitro group, as in 2-nitropyridine, significantly alters the electronic landscape of the ring, rendering it electron-deficient and activating it towards nucleophilic aromatic substitution (SNAr).[4]

The further addition of fluorine atoms, as in this compound, introduces another layer of electronic modulation. Fluorine's high electronegativity and relatively small size allow it to dramatically influence a molecule's properties without introducing significant steric bulk.[2][5] These properties translate into tangible advantages in a laboratory and drug discovery setting, including enhanced reaction rates, improved metabolic stability, and altered bioavailability of the final compounds.[3][5]

The Decisive Advantage: Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary advantage of this compound lies in its significantly enhanced reactivity towards nucleophiles compared to its non-fluorinated counterpart. This heightened reactivity is a direct consequence of the electronic effects of the two fluorine atoms.

Causality Behind Enhanced Reactivity:

The mechanism of an SNAr reaction typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex.[4] The rate-determining step is usually the initial attack of the nucleophile on the electron-deficient aromatic ring.[6]

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). In this compound, the two fluorine atoms, in conjunction with the already strongly electron-withdrawing nitro group, render the pyridine ring highly electrophilic. This increased electrophilicity makes the carbon atoms of the ring more susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Complex: The strong inductive effect of the fluorine atoms helps to stabilize the negative charge that develops in the Meisenheimer intermediate. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.[6]

While direct kinetic data comparing this compound and 2-nitropyridine under identical conditions is scarce in the literature, the principles of physical organic chemistry and data from related systems strongly support this enhanced reactivity. For instance, studies on other halogenated nitropyridines consistently show that fluorine as a leaving group in SNAr reactions leads to faster reaction rates compared to chlorine or bromine, a phenomenon known as the "element effect".[7] This is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state.

dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products reactant This compound meisenheimer Meisenheimer Complex (Stabilized by F atoms) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product 2-Substituted-3-fluoro-5-nitropyridine meisenheimer->product Elimination of Leaving Group leaving_group Fluoride Ion (F⁻)

Caption: General mechanism for the SNAr reaction of this compound.

Regioselectivity and Further Functionalization

In this compound, the fluorine atom at the 2-position is the most likely leaving group in an SNAr reaction. The resulting product, a 2-substituted-3-fluoro-5-nitropyridine, retains a fluorine atom, offering a handle for subsequent transformations or for its advantageous properties to be carried into the final molecule. This contrasts with 2-nitropyridine where, in the absence of a good leaving group, the nitro group itself can sometimes be displaced under harsh conditions, leading to a less predictable outcome.[8]

Comparative Physicochemical Properties

The introduction of fluorine has a profound impact on the physicochemical properties of the parent molecule, which in turn influences the properties of its derivatives.

Property2-NitropyridineThis compoundAdvantage of Fluorination
Molecular Weight 124.09 g/mol 160.08 g/mol Increased mass for potential metabolic blocking.
Lipophilicity (logP) HigherLower (generally)Fluorine can increase lipophilicity, but the overall effect depends on the molecule. This can be tuned for optimal drug absorption and distribution.[5]
Metabolic Stability Susceptible to oxidationMore resistant to oxidative metabolismThe strong C-F bond can block sites of metabolic attack, increasing the half-life of a drug.[2][3]
pKa of Derivatives BaselineCan be significantly alteredFluorine's inductive effect can lower the pKa of nearby basic groups, affecting bioavailability and receptor binding.[5]

Experimental Protocols: A Comparative Study

To provide a practical illustration of the advantages of this compound, the following is a representative experimental protocol for a comparative SNAr reaction with a common nucleophile, benzylamine.

Objective: To compare the reaction time and yield of the SNAr reaction of this compound and 2-chloro-3-nitropyridine (a more reactive non-fluorinated analogue for a more meaningful comparison than 2-nitropyridine itself) with benzylamine.

Materials:

  • This compound

  • 2-Chloro-3-nitropyridine

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Ethanol (EtOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve this compound (1.0 mmol) and 2-chloro-3-nitropyridine (1.0 mmol) in anhydrous ethanol (10 mL).

  • Addition of Reagents:

    • To each flask, add benzylamine (1.1 mmol, 1.1 equiv) followed by triethylamine (1.2 mmol, 1.2 equiv).

  • Reaction Monitoring:

    • Heat both reaction mixtures to reflux (approximately 78 °C).

    • Monitor the progress of each reaction by TLC at 15-minute intervals until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reactions are complete, allow the mixtures to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product for each reaction.

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Experimental_Workflow start Start setup Set up parallel reactions: - this compound - 2-Chloro-3-nitropyridine start->setup reagents Add Benzylamine and Et₃N setup->reagents reflux Heat to reflux reagents->reflux monitor Monitor by TLC reflux->monitor workup Reaction work-up and purification monitor->workup Reaction complete analysis Yield determination and characterization workup->analysis end End analysis->end

Caption: A streamlined workflow for the comparative SNAr experiment.

Expected Outcome:

Based on the principles discussed, the reaction with this compound is expected to proceed significantly faster and potentially with a higher yield than the reaction with 2-chloro-3-nitropyridine. The strong activation provided by the two fluorine atoms should lead to a more efficient reaction.

Conclusion: A Superior Building Block for Modern Synthesis

In the landscape of modern organic synthesis and drug discovery, this compound stands out as a superior building block compared to its non-fluorinated analogues. The strategic incorporation of two fluorine atoms onto the pyridine ring provides a powerful electronic driving force for nucleophilic aromatic substitution, leading to faster reaction rates, potentially higher yields, and the introduction of a metabolically stable fluorine atom into the product. For researchers aiming to synthesize novel, highly functionalized pyridine derivatives for pharmaceutical or materials science applications, this compound offers a distinct and valuable advantage.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

  • Buncel, E., & Dust, J. M. (2003). The element effect in SNAr reactions: A review. Canadian Journal of Chemistry, 81(6), 501-512.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3865-3891. [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5081. [Link]

  • Vitaku, E., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(21), 7284. [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666.
  • Makarov, I. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5675. [Link]

  • Makoś, A., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 227-231. [Link]

  • Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(25), 8144-8147. [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2311-2324.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • European Patent Office. (1986).
  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Makosza, M. (1991). REACTIONS OF NITROPYRIDINES WITH NUCLEOPHILES: SUBSTITUTION, ADDITION, CYCLOADDITION. Russian Chemical Reviews, 60(10), 1106-1123.
  • Giam, C. S., & Abbott, S. D. (1979). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 101(6), 1618-1619. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6969-6972. [Link]

  • Zlatopolskiy, B. D., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6969-6972. [Link]

  • Oloba-Whenu, O., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ChemistrySelect, 9(1), e202303986.
  • Um, I. H., et al. (2019). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry, 84(16), 10148-10156.
  • Schlama, T., & Mioskowski, C. (1998). A Mild and Efficient SNAr Reaction with Propargylic, Allylic and Benzylic Alcohols. Synlett, 1998(6), 633-634.
  • Senge, M. O. (2021). The SNAr Reactions: Mechanistic Aspects. European Journal of Organic Chemistry, 2021(1), 5-23.

Sources

A Comparative Guide to Purity Assessment of 3,5-Difluoro-2-nitropyridine: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and drug safety. For a key building block like 3,5-Difluoro-2-nitropyridine, the presence of even minute impurities can have cascading effects on reaction kinetics, yield, and the toxicological profile of the final compound. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques for the purity determination of this critical intermediate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for robust purity assessment.

The Challenge: Quantifying Purity in Halogenated Nitroaromatics

This compound presents a unique analytical challenge. Its structure, containing both electron-withdrawing nitro and fluoro groups, influences its chemical and physical properties, which in turn dictates the suitability of various analytical methods. Traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, but they are not without their limitations, particularly when a certified reference standard of the analyte is unavailable.[1] This is a common scenario in early-stage drug development.

Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques that rely on the response of a detector to an analyte relative to a standard, qNMR is a primary analytical method.[2][3] The fundamental principle of qNMR is the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[4][5] This allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[3] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined.[4] This intrinsic linearity and universal detection for a given nucleus make qNMR an exceptionally powerful tool.[1][6]

Why qNMR Excels for this compound
  • Absolute Quantification: qNMR provides a direct measure of purity without requiring a reference standard of this compound, which may not be commercially available or fully characterized.[1][4]

  • Structural Elucidation of Impurities: Beyond quantification, the NMR spectrum provides invaluable structural information, aiding in the identification of unknown impurities.[2]

  • Non-destructive: The sample can be recovered after analysis, a significant advantage when working with precious or limited quantities of material.[4]

Comparative Analysis: qNMR vs. Traditional Methods

To provide a clear perspective, the following table summarizes the performance of qNMR against HPLC, GC, and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Separation based on partitioning between a mobile and stationary phase, followed by UV or other detection.[7]Separation based on volatility and interaction with a stationary phase, followed by detection.[2]Measurement of the change in heat flow to the sample as a function of temperature.[8]
Quantitation Absolute quantification using a certified internal standard.[1]Relative quantification based on area percent, or absolute with a certified reference standard of the analyte.[7]Relative quantification based on area percent, or absolute with a certified reference standard of the analyte.[2]Absolute purity determination based on the van't Hoff equation of melting point depression.[9]
Strengths Primary analytical method, non-destructive, provides structural information on impurities, high precision and accuracy.[2][10]High sensitivity, excellent for separating non-volatile and thermally labile compounds.[7]High sensitivity for volatile compounds, excellent separation of closely related impurities.[2]Provides a measure of absolute purity for highly pure, crystalline compounds.[11]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.[2]Requires a reference standard for absolute quantification, detector response can vary between compounds.[12]Not suitable for non-volatile or thermally labile compounds, requires a reference standard for absolute quantification.[2]Not suitable for amorphous compounds, compounds that decompose on melting, or for samples with a purity of less than 98%.[11]

Experimental Protocols

A self-validating system is built on meticulously designed and executed experimental protocols. The following sections detail the methodologies for each analytical technique.

Quantitative ¹H-NMR Spectroscopy Protocol

The success of a qNMR experiment hinges on careful planning and execution, from the selection of the internal standard to the optimization of acquisition parameters.

1. Selection of the Internal Standard (IS):

The choice of the internal standard is critical for accurate quantification.[13] An ideal IS for the analysis of this compound should possess the following characteristics:

  • High Purity: The purity of the IS must be accurately known and certified.[13]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[13]

  • Non-Overlapping Signals: The resonance signals of the IS should not overlap with those of the analyte or any expected impurities.[15] A sharp singlet is ideal.[13]

For this compound, 1,4-Dinitrobenzene is a suitable internal standard when using a solvent like DMSO-d₆. Its aromatic protons resonate in a region that is typically free from analyte signals.

2. Sample Preparation:

Accurate weighing is paramount for accurate results.

  • Precisely weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of the selected internal standard (e.g., 1,4-Dinitrobenzene) and add it to the same vial.

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

To ensure accurate integration, the NMR acquisition parameters must be optimized.

  • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be carefully calibrated.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay between scans must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[16][17] An inversion-recovery experiment should be performed to determine the T₁ values.[18]

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[7][19]

  • Acquisition Time (aq): Typically 2-4 seconds to ensure good digital resolution.[7]

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

  • The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire Spectrum (Optimized d1, ns) dissolve->nmr_acq process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity assessment by qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the separation and quantification of this compound from potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if a reference standard is available.

  • Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor at the detection wavelength. For absolute quantification, a calibration curve generated from a certified reference standard of this compound is required.[7]

Gas Chromatography (GC-FID) Protocol

GC is well-suited for analyzing volatile impurities in this compound.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An initial temperature of 100°C, ramped to 250°C.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetone or ethyl acetate.

  • Quantification: Similar to HPLC, purity is often assessed by area percent. Absolute quantification requires a certified reference standard of this compound.[2]

Logical Framework for Method Selection

The choice of analytical technique is not arbitrary but is dictated by the specific requirements of the analysis. The following diagram illustrates a logical framework for selecting the most appropriate method.

Method_Selection start Purity Assessment Goal q1 Certified Reference Standard Available? start->q1 q2 Structural Info on Impurities Needed? q1->q2 No hplc HPLC q1->hplc Yes q3 Are Impurities Volatile? q2->q3 No qnmr qNMR q2->qnmr Yes q4 Is the sample highly crystalline (>98%)? q3->q4 No gc GC q3->gc Yes q4->hplc No dsc DSC q4->dsc Yes

Caption: Decision tree for analytical method selection.

Conclusion: An Integrated and Authoritative Approach

For the comprehensive and authoritative purity assessment of this compound, particularly in a research and development setting where reference standards may be scarce, qNMR stands out as a superior technique.[1] Its ability to provide direct, absolute quantification without a specific reference standard, coupled with the invaluable structural information it offers for impurity identification, makes it an indispensable tool.[2][4]

While HPLC and GC remain highly valuable for their sensitivity and separative power, especially in routine quality control environments, they function most effectively as complementary or orthogonal techniques to qNMR.[3][7] DSC offers a useful, albeit more limited, confirmatory method for highly pure, crystalline materials.[11]

By integrating qNMR into the analytical workflow, researchers and drug development professionals can achieve a higher degree of confidence in their purity assessments, ensuring the quality and integrity of their chemical entities from the earliest stages of discovery through to production. The adoption of qNMR is not merely a technical choice but a commitment to the principles of metrological traceability and scientific rigor.[10]

References

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.).
  • qNMR: A powerful tool for purity determination. (n.d.). RSSL.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
  • Determination of % purity of a compound by by Using DSC. (n.d.). Slideshare.
  • A Comparative Guide to Purity Analysis of 1-Chlorohexane: NMR vs. GC. (n.d.). Benchchem.
  • Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research.
  • A Comparative Guide to Purity Analysis: 1-Methoxycyclohexene Assay by Quantitative NMR (qNMR) versus Gas Chromatography (GC-FID). (n.d.). Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, June 8). ResolveMass Laboratories Inc.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis.
  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. (n.d.). Benchchem.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2020, September 7). ResearchGate.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com.
  • 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. (n.d.). Scribd.
  • Part 1 - T1 relaxation: definition, measurement and practical implications! (n.d.). Nanalysis.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
  • Measuring relaxation times - Inversion recovery for T1. (n.d.). University of Cambridge.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3,5-Difluoro-2-nitropyridine. As a halogenated nitroaromatic compound, this chemical presents specific hazards that necessitate rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, designed for implementation by researchers, scientists, and drug development professionals.

Disclaimer: Specific safety data for this compound is limited. The guidance provided is synthesized from data on structurally similar compounds, including other fluorinated and nitrated pyridines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations. This guide serves to supplement, not replace, institutional protocols.

Hazard Profile and Rationale for Stringent Handling

  • Toxicity: Similar fluoronitropyridine compounds are known to be irritants. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Harmful if swallowed.[3] Accidental ingestion of related nitroaromatic compounds may be damaging to an individual's health.[4]

  • Environmental Hazard: Discharge of pyridine-based compounds and their derivatives into the environment must be avoided.[1][5] Many halogenated organic compounds are toxic to aquatic life.

  • Reactivity and Incompatibility: While specific data is sparse, related compounds should be stored away from incompatible materials such as strong oxidizers and acids to prevent potentially hazardous reactions.[4][6]

This combination of potential health and environmental hazards classifies this compound waste as hazardous chemical waste , mandating its careful segregation and disposal through a licensed facility.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, a robust safety framework must be in place.

Personal Protective Equipment (PPE) and Engineering Controls
Control Type Specification Rationale
Engineering Controls Certified Laboratory Chemical Fume HoodTo prevent the inhalation of hazardous vapors or fine dust, which may cause respiratory irritation.[7][8]
Accessible Emergency Eyewash & Safety ShowerFor immediate decontamination in case of accidental eye or skin contact.[7][8][9]
Eye Protection Chemical Safety Goggles with Side-ShieldsTo protect eyes from splashes or contact with solid particles.[1][7]
Hand Protection Chemical-Resistant Gloves (e.g., Butyl Rubber)To prevent skin contact and irritation. Standard laboratory gloves may not offer sufficient protection; always consult the manufacturer's glove compatibility chart.[7]
Body Protection Fully-Buttoned Laboratory CoatTo protect skin and personal clothing from contamination.[8]

Step-by-Step Disposal Protocol

The primary and only acceptable disposal route for this compound is through your institution's designated hazardous waste management program. Never pour this chemical down the drain or dispose of it in regular trash .[7][8]

Step 1: Waste Identification and Segregation
  • Classification: All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials from spills, must be classified as hazardous waste.[7][8]

  • Segregation: Keep this waste stream separate from all other chemical waste unless explicitly permitted by your EHS department. Pay close attention to chemical incompatibilities; do not mix with strong oxidizing agents or acids.[4][6]

Step 2: Container Selection and Labeling
  • Container: Use a sealable, airtight, and chemically compatible waste container.[6][8] Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents and their approximate percentages.

    • The date of waste accumulation.

    • Relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Storage in the Laboratory
  • Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][8] This area should be away from heat sources and incompatible materials.[7]

  • Container Management: Keep the waste container securely sealed except when adding waste.[4][8]

Step 4: Arranging for Final Disposal
  • Contact EHS: When the container is full or you have finished the project generating this waste, contact your institution's EHS department or equivalent authority to schedule a pickup.[7]

  • Manifest System: For off-site transport, a hazardous waste manifest is required to track the waste from your facility to its final destination, which is typically a licensed chemical destruction plant.[1][10] This process is managed by your EHS department. The preferred method of destruction for such compounds is controlled incineration with flue gas scrubbing.[1][5]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the proper disposal process for this compound.

G Diagram 1: Disposal Workflow for this compound start Waste Generated (Pure compound, solutions, contaminated materials) classify Classify as Hazardous Waste (Halogenated Nitroaromatic) start->classify segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) classify->segregate container Select Compatible, Sealable Container segregate->container label Label Container Correctly ('Hazardous Waste', full chemical name, constituents, date) container->label store Store in Designated, Cool, Ventilated Secondary Containment label->store ehs Contact EHS for Pickup (Complete collection request forms) store->ehs end Licensed Disposal (e.g., Incineration) ehs->end

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Difluoro-2-nitropyridine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for safety. This document is structured to explain the causality behind each safety recommendation, building a foundation of trust and providing value beyond a standard data sheet.

Hazard Assessment: Understanding the Risks

The primary hazards associated with the proxy compound, 3-Fluoro-2-nitropyridine, and therefore presumed for this compound, are significant and demand rigorous control measures.

According to GHS classifications, the compound is known to:

  • Cause skin irritation (H315) [1][2][3]

  • Cause serious eye irritation (H319) [1][2][3]

  • May cause respiratory irritation (H335) [1][2][3]

Some data also suggests it may be harmful if swallowed (H302) and has the potential to cause severe skin burns and eye damage[3][4]. These hazards dictate that direct contact with eyes, skin, and mucous membranes must be strictly avoided. The compound is typically a crystal or powder, which increases the risk of aerosolization and inhalation during handling.[4]

Core Directive: Engineering Controls as the First Line of Defense

Before any discussion of Personal Protective Equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of appropriate engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains vapors and dust, preventing them from entering the laboratory atmosphere and being inhaled.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][5] This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.

  • Designated Area: All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Key Considerations
Eye & Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over goggles when there is a significant risk of splashes.Protects against dust particles and splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant, powder-free nitrile gloves.[6]Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[2] For prolonged work or when handling larger quantities, consider double-gloving.[6]
Body Protection A flame-resistant lab coat with long sleeves and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. It should never be worn outside the laboratory to prevent the spread of contamination.[6]
Respiratory Protection Generally not required if work is performed within a certified fume hood.If engineering controls fail or for emergency situations (e.g., large spills), a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[1][5]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is designed to prevent cross-contamination.

G cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat d2 2. Eye Protection (Goggles) d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves (turn inside out) d3->f1 Perform Work f2 2. Lab Coat (handle by inside) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: Workflow for donning and doffing PPE.

Handling Protocol for Solid Compound
  • Preparation: Ensure the fume hood sash is at the appropriate working height. Place all necessary equipment (spatula, weigh paper, container) inside the hood before opening the chemical container.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to gently transfer the solid to the weigh paper. Avoid any actions that could create dust. Close the primary container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the hood with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doff PPE: Follow the doffing sequence before leaving the work area.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use an absorbent material, sweep up, and place in a sealed container for disposal without creating dust.[2]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical part of the safety lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[2] Place items in a sealed, labeled waste bag or container.

  • Chemical Waste: The compound and any solutions containing it must be disposed of according to local, state, and federal regulations.[5] This typically involves collection in a designated, sealed, and properly labeled hazardous waste container. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1][7] Do not discharge to sewer systems. [1][7]

References

  • Safety Data Sheet - Watson International. [Link]

  • 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802 - PubChem - NIH. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protection Equipment - FPnotebook. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - NIOSH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.